2-(4-Piperidyl)benzoxazole Hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-piperidin-4-yl-1,3-benzoxazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYHDSIOBPNMML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC3=CC=CC=C3O2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408058-13-8 | |
| Record name | Benzoxazole, 2-(4-piperidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408058-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(4-Piperidyl)benzoxazole Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 2-(4-Piperidyl)benzoxazole Hydrochloride, a key heterocyclic scaffold in medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, practical execution, and critical parameters of the synthesis. We will delve into the prevalent and efficient one-pot condensation reaction, offering expert insights into the rationale behind procedural choices, a detailed experimental protocol, and a visual representation of the synthetic workflow. The guide is grounded in established scientific literature to ensure accuracy and reproducibility.
Introduction: The Significance of the Benzoxazole Moiety
Benzoxazoles are a prominent class of heterocyclic compounds featuring a benzene ring fused to an oxazole ring.[1][2] This structural motif is of considerable interest in drug discovery and development due to its presence in a wide array of pharmacologically active molecules.[2][3] Derivatives of benzoxazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3][4][5] The planar nature of the benzoxazole scaffold allows for significant π–π stacking and hydrophobic interactions with biological macromolecules, making it a privileged structure in medicinal chemistry.[2]
The target molecule, 2-(4-Piperidyl)benzoxazole, incorporates a piperidine ring, another crucial pharmacophore known to enhance the pharmacokinetic properties of drug candidates.[6] The hydrochloride salt form is often utilized to improve the solubility and stability of the final compound.
The Core Synthetic Strategy: Polyphosphoric Acid-Catalyzed Condensation
The most direct and widely employed method for the synthesis of 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[1][2][3] In the case of 2-(4-Piperidyl)benzoxazole, the synthesis is efficiently achieved through a one-pot reaction between 2-aminophenol and piperidine-4-carboxylic acid (isonipecotic acid).
This transformation is typically facilitated by a strong dehydrating agent and acid catalyst, with polyphosphoric acid (PPA) being a common and effective choice.[3][7] PPA serves a dual role: it acts as a solvent and as a catalyst that promotes both the initial acylation of the 2-aminophenol and the subsequent intramolecular cyclization and dehydration to form the benzoxazole ring.[1][3]
Mechanistic Insights
The reaction proceeds through two key steps:
-
N-Acylation: The amino group of 2-aminophenol acts as a nucleophile, attacking the activated carbonyl carbon of piperidine-4-carboxylic acid. PPA facilitates this step by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.
-
Intramolecular Cyclization and Dehydration: The hydroxyl group of the 2-aminophenol then performs a nucleophilic attack on the amide carbonyl carbon. This is followed by the elimination of a water molecule, driven by the dehydrating nature of PPA at elevated temperatures, to yield the stable aromatic benzoxazole ring.
The use of PPA at high temperatures (e.g., 180°C) is crucial for driving the reaction to completion by effectively removing the water byproduct.[7]
Visualizing the Synthesis Pathway
The following diagram illustrates the key transformation in the synthesis of 2-(4-Piperidyl)benzoxazole.
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of 2-(4-Piperidyl)benzoxazole and its subsequent conversion to the hydrochloride salt.
Materials:
-
2-Aminophenol
-
Piperidine-4-carboxylic acid (Isonipecotic acid)
-
Polyphosphoric acid (PPA)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Hydrochloric acid solution in diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminophenol (1.0 equivalent) and piperidine-4-carboxylic acid (1.0 equivalent).
-
Addition of PPA: Carefully add polyphosphoric acid to the flask (sufficient to ensure good stirring of the reactants).
-
Heating and Reaction: Heat the reaction mixture to 180°C with vigorous stirring for 2-3 hours.[7] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(4-Piperidyl)benzoxazole.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified 2-(4-Piperidyl)benzoxazole in a minimal amount of diethyl ether. To this solution, add a solution of hydrochloric acid in diethyl ether dropwise with stirring.
-
Isolation of Final Product: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Data Summary
The following table summarizes typical data for the synthesis of 2-(4-Piperidyl)benzoxazole and its hydrochloride salt. Actual yields and spectral data may vary based on specific reaction conditions and purification methods.
| Parameter | 2-(4-Piperidyl)benzoxazole | 2-(4-Piperidyl)benzoxazole HCl |
| Appearance | Off-white to pale yellow solid | White to off-white crystalline solid |
| Molecular Formula | C₁₂H₁₄N₂O | C₁₂H₁₅ClN₂O |
| Molecular Weight | 202.25 g/mol | 238.71 g/mol |
| Yield | 75-90% (after purification) | >95% (from free base) |
| Melting Point | Varies | Varies |
| ¹H NMR | Consistent with structure | Consistent with structure |
| ¹³C NMR | Consistent with structure | Consistent with structure |
| Mass Spec (ESI-MS) | m/z 203.1 [M+H]⁺ | m/z 203.1 [M-Cl]⁺ |
Conclusion
The synthesis of this compound is a well-established process that relies on the robust and efficient condensation of 2-aminophenol and piperidine-4-carboxylic acid using polyphosphoric acid. This technical guide has outlined the key synthetic strategy, provided mechanistic insights, and presented a detailed experimental protocol. By understanding the principles and practical considerations discussed herein, researchers can confidently and reproducibly synthesize this valuable heterocyclic building block for applications in medicinal chemistry and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(4-Piperidyl)benzoxazole Hydrochloride: A Core Scaffold in Medicinal Chemistry
This guide provides a comprehensive technical overview of 2-(4-Piperidyl)benzoxazole Hydrochloride (CAS No. 1408058-13-8), a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. We will delve into its chemical properties, synthesis, and explore the burgeoning potential of its derivatives in various therapeutic areas.
Core Compound Identification and Properties
This compound is a salt of the free base, 2-(4-Piperidinyl)-1,3-benzoxazole (CAS No. 51784-03-3). The hydrochloride form enhances the compound's solubility in aqueous media, a desirable characteristic for many pharmaceutical applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1408058-13-8 | [1] |
| Molecular Formula | C₁₂H₁₅ClN₂O | [1] |
| Molecular Weight | 238.71 g/mol | [1] |
| Synonyms | 2-(Piperidin-4-yl)benzo[d]oxazole hydrochloride, 2-(4-Piperidinyl)-1,3-benzoxazole hydrochloride | [1] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |
Synthesis of the Core Scaffold
The synthesis of the 2-(piperidin-4-yl)benzo[d]oxazole core is a critical first step for accessing its derivatives. A common and effective method involves the cyclization of 2-aminophenol with piperidine-4-carboxylic acid.
Experimental Protocol: Synthesis of 2-(piperidin-4-yl)benzo[d]oxazole[2]
Causality: This protocol utilizes polyphosphoric acid (PPA) as both a catalyst and a dehydrating agent. The high temperature facilitates the condensation reaction between the carboxylic acid of the piperidine moiety and the amino group of 2-aminophenol, followed by an intramolecular cyclization to form the benzoxazole ring.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminophenol (1 equivalent) and piperidine-4-carboxylic acid (1 equivalent).
-
Addition of PPA: Carefully add polyphosphoric acid (PPA) to the flask. The amount of PPA should be sufficient to create a stirrable paste.
-
Heating: Heat the reaction mixture to 180°C.
-
Reaction Time: Maintain the temperature and stir the mixture for 2 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker of ice water with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or potassium carbonate) until a precipitate forms.
-
Collect the precipitate by filtration.
-
Wash the solid with cold water.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired 2-(piperidin-4-yl)benzo[d]oxazole intermediate.
Diagram 1: Synthesis of 2-(piperidin-4-yl)benzo[d]oxazole
Caption: Synthetic pathway to the core intermediate.
Biological Significance and Therapeutic Potential of Derivatives
The 2-(4-piperidyl)benzoxazole scaffold is a versatile building block in medicinal chemistry, with its derivatives showing promise in a range of therapeutic areas. The combination of the rigid, aromatic benzoxazole system and the flexible, saturated piperidine ring allows for diverse structural modifications to optimize pharmacological activity.
Anticancer Activity
Recent research has focused on the development of 2-(piperidin-4-yl)benzoxazole derivatives as potent anticancer agents. A notable study detailed the design and synthesis of a series of these compounds as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, two key receptor tyrosine kinases involved in tumor angiogenesis and metastasis.[2]
Mechanism of Action: By simultaneously inhibiting VEGFR-2 and c-Met, these compounds can disrupt the signaling pathways that promote the growth of new blood vessels to supply the tumor and the pathways that lead to cancer cell proliferation and invasion.
Diagram 2: Dual Inhibition of VEGFR-2 and c-Met
Caption: Dual inhibitory action on key cancer pathways.
Antipsychotic Potential
The benzoxazole-piperidine and benzoxazole-piperazine motifs have also been explored for the development of multi-target antipsychotics. Studies have shown that derivatives can be optimized to exhibit high affinities for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, which are key targets in the treatment of schizophrenia.[3] One study identified a promising compound that reduced apomorphine-induced climbing and DOI-induced head twitching in animal models, indicative of antipsychotic activity, without causing catalepsy, a common side effect of older antipsychotic drugs.[3]
Safety and Handling
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from suppliers and related compounds suggest the following GHS hazard classifications:
Table 2: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Researchers and laboratory personnel should handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is recommended to consult the supplier's documentation and handle the compound with the care afforded to all novel research chemicals.
Conclusion and Future Directions
This compound serves as a valuable and versatile scaffold in modern medicinal chemistry. Its synthetic accessibility and the demonstrated biological activities of its derivatives, particularly in oncology and neuroscience, underscore its importance. Future research will likely focus on further derivatization of this core structure to fine-tune its pharmacological profile, improve its drug-like properties, and fully elucidate its mechanisms of action in various disease models. As a key intermediate, this compound will continue to be a compound of high interest for the development of next-generation therapeutics.
References
An In-depth Technical Guide to the Mechanism of Action of 2-(4-Piperidyl)benzoxazole Derivatives as Dual Inhibitors of VEGFR-2 and c-Met Kinases
This guide provides a comprehensive technical overview of the mechanism of action for a promising class of anti-cancer agents: 2-(4-Piperidyl)benzoxazole derivatives. While the specific hydrochloride salt is part of a broader family, the core mechanism of action for these derivatives has been elucidated as potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the c-Met receptor tyrosine kinases. This document will delve into the molecular interactions, downstream signaling effects, and the experimental validation of this mechanism, offering valuable insights for researchers and professionals in drug development.
Introduction: The Therapeutic Rationale for Dual VEGFR-2/c-Met Inhibition
The simultaneous targeting of multiple oncogenic pathways is a leading strategy in modern cancer therapy to overcome resistance and enhance efficacy. VEGFR-2 and c-Met are key receptor tyrosine kinases (RTKs) that play pivotal roles in tumor progression, angiogenesis, and metastasis.[1][2][3]
-
VEGFR-2: A primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and survival.
-
c-Met: The receptor for Hepatocyte Growth Factor (HGF), its activation promotes cell proliferation, motility, invasion, and contributes to tumor metastasis.
The 2-(4-Piperidyl)benzoxazole scaffold has emerged as a promising pharmacophore for the development of dual inhibitors that can concurrently block these critical pathways, offering a multi-pronged attack on cancer cells.
Molecular Mechanism of Action: Competitive ATP Inhibition
The primary mechanism of action for 2-(4-Piperidyl)benzoxazole derivatives is the competitive inhibition of ATP binding to the kinase domains of both VEGFR-2 and c-Met.[1][2][3] By occupying the ATP-binding pocket, these small molecules prevent the phosphorylation and subsequent activation of the receptors, thereby blocking their downstream signaling cascades.
Molecular docking studies have revealed key pharmacophoric features that contribute to the potent inhibitory activity of these compounds. These features, shared with other successful kinase inhibitors like Sorafenib, include:[1][4]
-
A flat heteroaromatic ring system (the benzoxazole moiety) that anchors within the ATP-binding domain.
-
A central hydrophobic core (the piperidine ring) that orients the molecule correctly.
-
A hydrogen-bonding moiety, often an amide or urea group, that forms critical interactions with key amino acid residues in the kinase domain, such as Glu885 and Asp1046 in VEGFR-2.[1][4]
The following diagram illustrates the generalized binding mode of a 2-(4-Piperidyl)benzoxazole derivative within the ATP-binding pocket of a receptor tyrosine kinase.
Caption: Generalized binding of the inhibitor within the kinase domain.
Downstream Signaling Pathway Inhibition
By inhibiting the activation of VEGFR-2 and c-Met, 2-(4-Piperidyl)benzoxazole derivatives effectively block their downstream signaling pathways.
Caption: Inhibition of key oncogenic signaling pathways.
The blockade of these pathways leads to a range of anti-cancer effects, including:
-
Inhibition of Angiogenesis: By blocking VEGFR-2, the formation of new blood vessels that supply tumors with nutrients and oxygen is halted.
-
Reduced Cell Proliferation and Survival: Inhibition of the PI3K/Akt and RAS/MAPK pathways, which are downstream of both VEGFR-2 and c-Met, leads to decreased cancer cell growth and increased apoptosis.
-
Prevention of Metastasis: Blocking c-Met signaling inhibits the migratory and invasive properties of cancer cells.
Experimental Validation and Quantitative Data
The dual inhibitory activity of 2-(4-Piperidyl)benzoxazole derivatives has been validated through a series of in vitro and cellular assays.
Kinase Inhibition Assays
The inhibitory potency of these compounds against VEGFR-2 and c-Met is typically determined using in vitro kinase assays. The results are expressed as IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
Table 1: Representative Kinase Inhibitory Activity
| Compound | VEGFR-2 IC50 (µM) | c-Met IC50 (µM) | Reference |
| 11b | 0.210 | 0.181 | [4] |
| Sorafenib (Reference) | 0.090 | - | [1][4] |
| Staurosporine (Reference) | - | 0.004 | [1][4] |
Data presented for a representative potent derivative from the literature.
Cellular Antiproliferative Activity
The cytotoxic effects of these derivatives are evaluated against various human cancer cell lines using assays such as the MTT assay.[5][6] This assay measures the metabolic activity of cells and provides an indication of cell viability.
Table 2: In Vitro Cytotoxicity (IC50 in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | PC-3 (Prostate) | Reference |
| 11b | 4.30 | 6.68 | 7.06 | [1][4] |
| Sorafenib (Reference) | 4.95 | 6.32 | 6.57 | [1][4] |
Data for a representative potent derivative, compound 11b, demonstrates strong cytotoxic action comparable to the reference drug Sorafenib.[1][4]
Experimental Protocols
General Kinase Inhibition Assay Protocol
This protocol outlines a typical in vitro assay to determine the IC50 values of test compounds against VEGFR-2 and c-Met.
Caption: A streamlined workflow for determining kinase inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the 2-(4-Piperidyl)benzoxazole test compounds. Prepare solutions of the recombinant human VEGFR-2 or c-Met kinase, a suitable peptide substrate, and ATP.
-
Incubation: Add the kinase and varying concentrations of the test compound to the wells of a microtiter plate and incubate for a defined period.
-
Reaction Initiation: Add the peptide substrate and ATP to each well to start the kinase reaction. Incubate at a controlled temperature.
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as radioisotope incorporation or antibody-based detection (e.g., ELISA).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
MTT Cell Proliferation Assay Protocol
This protocol describes the determination of the cytotoxic effects of the compounds on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, PC-3) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-(4-Piperidyl)benzoxazole derivatives for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.[6]
Broader Therapeutic Potential and Future Directions
The benzoxazole nucleus is a "privileged" scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antipsychotic properties.[7][8][9][10][11][12] For instance, the related 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is a key intermediate in the synthesis of atypical antipsychotics like risperidone.[7][13][14][15][16]
Future research on 2-(4-Piperidyl)benzoxazole derivatives will likely focus on:
-
Optimizing Potency and Selectivity: Further structure-activity relationship (SAR) studies to design next-generation inhibitors with improved efficacy and reduced off-target effects.
-
In Vivo Efficacy and Pharmacokinetics: Evaluating the most promising compounds in preclinical animal models to assess their anti-tumor activity, bioavailability, and safety profiles.
-
Combination Therapies: Investigating the synergistic effects of these dual inhibitors with other anticancer agents, such as chemotherapy or immunotherapy.
-
Exploration of Other Therapeutic Areas: Given the diverse biological activities of the benzoxazole scaffold, these compounds may be explored for other indications beyond oncology.
Conclusion
2-(4-Piperidyl)benzoxazole derivatives represent a promising class of anti-cancer agents with a well-defined mechanism of action. By dually inhibiting the VEGFR-2 and c-Met receptor tyrosine kinases, these compounds effectively block key signaling pathways involved in tumor growth, angiogenesis, and metastasis. The robust preclinical data, including potent kinase inhibition and cellular cytotoxicity, underscore their therapeutic potential. Further development and optimization of this chemical scaffold could lead to novel and effective treatments for a range of malignancies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation [mdpi.com]
- 7. ossila.com [ossila.com]
- 8. researchgate.net [researchgate.net]
- 9. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijrrjournal.com [ijrrjournal.com]
- 13. Page loading... [guidechem.com]
- 14. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-13-3 [chemicalbook.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride | 84163-13-3 [sigmaaldrich.com]
A Spectroscopic Guide to 2-(4-Piperidyl)benzoxazole Hydrochloride: Structure Elucidation and Data Interpretation
This technical guide provides an in-depth analysis of the spectroscopic data for 2-(4-Piperidyl)benzoxazole Hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. Researchers, scientists, and professionals in drug development will find this document a valuable resource for understanding the structural characterization of this molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. This guide emphasizes the "why" behind the data, offering insights into the experimental choices and the logic of spectral interpretation.
Introduction: The Significance of 2-(4-Piperidyl)benzoxazole
The benzoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Its unique electronic and structural properties contribute to its ability to interact with various biological targets. The incorporation of a piperidine ring at the 2-position introduces a flexible, basic nitrogenous group, which can be crucial for modulating pharmacokinetic and pharmacodynamic properties. The hydrochloride salt form is often utilized to enhance solubility and stability.
Accurate structural elucidation is the bedrock of drug discovery and development. Spectroscopic techniques provide a powerful and non-destructive means to confirm the identity and purity of synthesized compounds. This guide will walk through the expected spectroscopic data for this compound and provide a detailed interpretation of the key spectral features.
Molecular Structure
The structural formula of this compound is presented below. The protonation of the piperidine nitrogen is the key feature of the hydrochloride salt.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a complete picture of the molecular skeleton can be assembled.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.
References
An In-depth Technical Guide to the Crystal Structure of 2-(4-Piperidyl)benzoxazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzoxazole Scaffold in Medicinal Chemistry
The benzoxazole nucleus is a prominent heterocyclic structure that forms the core of numerous compounds with a wide array of biological activities.[1] These compounds are of significant interest in medicinal chemistry due to their potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[1][2] The 2-(4-Piperidyl)benzoxazole moiety, in particular, combines the rigid, aromatic benzoxazole system with the flexible, saturated piperidine ring, a common feature in many centrally active pharmaceuticals. This combination of structural motifs makes 2-(4-Piperidyl)benzoxazole and its derivatives attractive candidates for drug discovery programs. The hydrochloride salt form is often utilized to improve the solubility and bioavailability of such compounds.
A comprehensive understanding of the three-dimensional structure of 2-(4-Piperidyl)benzoxazole Hydrochloride at the atomic level is crucial for elucidating its structure-activity relationships (SAR), optimizing its pharmacokinetic properties, and ensuring solid-form stability for pharmaceutical development. While a definitive crystal structure for this specific compound is not publicly available, this guide will provide a comprehensive framework for its determination and analysis, based on established crystallographic principles and data from analogous structures. This document will serve as a detailed protocol and interpretive guide for researchers working on the crystallographic analysis of this and related molecules.
I. Synthesis and Crystallization: From Molecule to Single Crystal
A plausible synthetic route to this compound begins with the condensation of 2-aminophenol with piperidine-4-carboxylic acid. This reaction is typically carried out in the presence of a dehydrating agent such as polyphosphoric acid at elevated temperatures to facilitate the cyclization and formation of the benzoxazole ring. The resulting free base, 2-(piperidin-4-yl)benzo[d]oxazole, can then be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent.
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in a crystallographic study. For this compound, a variety of crystallization techniques should be explored.
Experimental Protocol: Single Crystal Growth
-
Slow Evaporation:
-
Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or a mixture of an alcohol and a more volatile solvent like dichloromethane) to near saturation at room temperature.
-
Loosely cover the container to allow for slow evaporation of the solvent.
-
Monitor the solution over several days to weeks for the formation of single crystals. The rationale behind this method is that as the solvent slowly evaporates, the concentration of the solute gradually increases, leading to the formation of well-ordered crystals.
-
-
Vapor Diffusion:
-
Hanging Drop Method: Place a small drop of a concentrated solution of the compound on a siliconized glass slide. Invert the slide over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The gradual diffusion of the precipitant vapor into the drop will slowly decrease the solubility of the compound, promoting crystallization.
-
Sitting Drop Method: Similar to the hanging drop method, but the drop of the compound's solution is placed on a pedestal within the sealed chamber containing the precipitant.
-
-
Cooling Crystallization:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature or below. The decrease in temperature reduces the solubility of the compound, which can lead to the growth of single crystals. The rate of cooling is a critical parameter to control crystal quality.
-
II. Single-Crystal X-ray Diffraction (SC-XRD) Analysis: Unveiling the Atomic Architecture
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Experimental Protocol: Data Collection and Structure Solution
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson synthesis, which provide an initial model of the atomic positions. This model is then refined against the experimental data to obtain the final, accurate crystal structure.
Hypothetical Crystallographic Data for this compound
Based on the crystal structure of the related compound 2-(4-Aminophenyl)-1,3-benzoxazole[3], a hypothetical but realistic set of crystallographic parameters for this compound is presented in the table below. This serves as an example of the data that would be obtained from a successful SC-XRD experiment.
| Parameter | Hypothetical Value |
| Chemical formula | C12H15ClN2O |
| Formula weight | 238.71 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.0 |
| c (Å) | 15.0 |
| β (°) | 105 |
| Volume (ų) | 1215 |
| Z (molecules per unit cell) | 4 |
| Density (calculated, g/cm³) | 1.305 |
| Absorption coefficient (mm⁻¹) | 0.30 |
| F(000) | 504 |
| Crystal size (mm³) | 0.30 x 0.20 x 0.15 |
| Temperature (K) | 100 |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| Reflections collected | ~10000 |
| Independent reflections | ~2500 |
| R_int | 0.04 |
| Final R indices [I > 2σ(I)] | R₁ = 0.05, wR₂ = 0.12 |
| Goodness-of-fit on F² | 1.05 |
III. Structural Analysis and Interpretation: From Data to Insight
The refined crystal structure provides a wealth of information about the molecule's conformation and its interactions with neighboring molecules in the solid state.
Molecular Geometry
A detailed analysis of the bond lengths, bond angles, and torsion angles will reveal the precise geometry of the 2-(4-Piperidyl)benzoxazole cation. The benzoxazole ring is expected to be largely planar. The piperidine ring will likely adopt a chair conformation, which is its most stable arrangement. The protonation of the piperidine nitrogen will influence the local geometry and its hydrogen bonding capabilities.
Intermolecular Interactions and Crystal Packing
The crystal structure will be stabilized by a network of non-covalent interactions. In the case of this compound, the following interactions are anticipated to be significant:
-
Hydrogen Bonding: The protonated piperidinium nitrogen (N-H⁺) and the chloride anion (Cl⁻) are expected to be key players in the hydrogen bonding network. The N-H⁺ group will act as a hydrogen bond donor, while the chloride anion and the nitrogen and oxygen atoms of the benzoxazole ring can act as hydrogen bond acceptors. These interactions will likely link the molecules into chains or sheets.
-
π-π Stacking: The planar benzoxazole rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal lattice. The centroid-to-centroid distance between stacked rings is typically in the range of 3.3 to 3.8 Å.
-
C-H···π Interactions: Weak hydrogen bonds between C-H groups of the piperidine ring and the aromatic π-system of the benzoxazole ring may also contribute to the overall crystal packing.
The interplay of these intermolecular forces will dictate the overall three-dimensional packing of the molecules in the crystal.
IV. Visualization of the Molecular and Crystal Structure
Visualizing the determined structure is essential for a comprehensive understanding.
Caption: Molecular structure of this compound.
References
The Ascendant Trajectory of Piperidyl-Benzoxazoles: A Technical Guide to Synthesis, Biological Evaluation, and Future Prospects
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The piperidyl-benzoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of this versatile heterocyclic system, navigating from fundamental synthetic strategies to nuanced discussions of its anticancer, antimicrobial, and neuroprotective properties. By dissecting structure-activity relationships and elucidating mechanisms of action, this document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this promising chemical framework. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate practical application and inspire future investigations.
Introduction: The Piperidyl-Benzoxazole Core - A Nexus of Therapeutic Potential
The fusion of a piperidine ring with a benzoxazole moiety creates a unique chemical architecture that has captivated the attention of medicinal chemists. The benzoxazole ring system, an aromatic heterocycle, is a structural isostere of naturally occurring nucleic bases, which may contribute to its ability to interact with biological macromolecules.[1] The piperidine ring, a ubiquitous feature in many natural products and synthetic drugs, provides a flexible yet constrained scaffold that can be readily functionalized to modulate physicochemical properties and target engagement.[2] The combination of these two pharmacophoric elements has given rise to a plethora of derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5][6] This guide will delve into the core aspects of piperidyl-benzoxazole chemistry and biology, offering a granular perspective on their synthesis, biological evaluation, and the intricate relationship between their structure and function.
Synthetic Strategies: Constructing the Piperidyl-Benzoxazole Scaffold
The synthesis of piperidyl-benzoxazole derivatives typically involves the construction of the benzoxazole ring followed by the introduction or modification of the piperidine moiety, or vice versa. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
General Synthetic Pathways
A prevalent and efficient method for the synthesis of the core 2-(piperidin-4-yl)benzo[d]oxazole intermediate involves the condensation of a 2-aminophenol with a piperidine-4-carboxylic acid derivative.[1] This reaction is often carried out at elevated temperatures in the presence of a dehydrating agent such as polyphosphoric acid (PPA).
Diagram 1: General Synthesis of 2-(Piperidin-4-yl)benzo[d]oxazole
Caption: A common synthetic route to the piperidyl-benzoxazole core.
Once the core scaffold is assembled, the piperidine nitrogen can be functionalized through various reactions, such as N-alkylation or N-acylation, to introduce diverse substituents and explore structure-activity relationships. For instance, reaction with chloroacetyl chloride followed by nucleophilic substitution with various amines can yield a range of N-substituted acetamide derivatives.[1]
Experimental Protocol: Synthesis of 2-(1-Benzylpiperidin-4-yl)benzo[d]oxazole
This protocol details a representative synthesis of an N-substituted piperidyl-benzoxazole derivative.
Step 1: Synthesis of 2-(Piperidin-4-yl)benzo[d]oxazole
-
To a flask containing polyphosphoric acid (PPA) (50 g), add 2-aminophenol (0.1 mol) and piperidine-4-carboxylic acid (0.1 mol).
-
Heat the reaction mixture at 180°C for 4 hours with constant stirring.
-
Cool the mixture to room temperature and pour it into a beaker of ice water (500 mL).
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-(piperidin-4-yl)benzo[d]oxazole.
Step 2: Synthesis of 2-(1-Benzylpiperidin-4-yl)benzo[d]oxazole
-
Dissolve 2-(piperidin-4-yl)benzo[d]oxazole (0.01 mol) in acetone (50 mL).
-
Add potassium carbonate (0.02 mol) and a catalytic amount of potassium iodide.
-
To this suspension, add benzyl bromide (0.012 mol) dropwise.
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain 2-(1-benzylpiperidin-4-yl)benzo[d]oxazole.
Biological Activities and Mechanisms of Action
Piperidyl-benzoxazole derivatives have demonstrated significant therapeutic potential across various disease areas. The following sections will explore their anticancer, antimicrobial, and neuroprotective activities, supported by quantitative data and mechanistic insights.
Anticancer Activity: Targeting Key Oncogenic Pathways
A substantial body of research has highlighted the potent anticancer properties of piperidyl-benzoxazole derivatives against a range of human cancer cell lines, including breast, lung, and prostate cancers.[7][8]
Mechanism of Action: Dual VEGFR-2 and c-Met Kinase Inhibition
A key mechanism underlying the anticancer effects of certain piperidyl-benzoxazole derivatives is the dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the c-Met receptor tyrosine kinase.[7] Both VEGFR-2 and c-Met are crucial for tumor angiogenesis, growth, and metastasis.[7][9] By simultaneously targeting these two pathways, these compounds can exert a more potent and durable antitumor response.
Diagram 2: Simplified VEGFR-2 and c-Met Signaling Pathways
Caption: Inhibition of VEGFR-2 and c-Met pathways by piperidyl-benzoxazoles.
Quantitative Data: Anticancer Activity of Representative Derivatives
The following table summarizes the in vitro anticancer activity of selected piperidyl-benzoxazole derivatives against various cancer cell lines.
| Compound | Target(s) | Cell Line | IC50 (µM) | Reference |
| 11b | VEGFR-2/c-Met | MCF-7 (Breast) | 4.30 | [7] |
| A549 (Lung) | 6.68 | [7] | ||
| PC-3 (Prostate) | 7.06 | [7] | ||
| 4d | EGFR | MDA-MB-231 (Breast) | Potent Inhibition | [8] |
| 7h | EGFR | MCF-7 (Breast) | Potent Inhibition | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the piperidyl-benzoxazole derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Activity: A New Frontier in Combating Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Piperidyl-benzoxazole derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[9]
Mechanism of Action: Disruption of Cell Wall Synthesis
While the exact mechanisms are still under investigation for many derivatives, a plausible mode of action is the interference with bacterial cell wall synthesis. The peptidoglycan cell wall is essential for bacterial viability, and its disruption leads to cell lysis.
Diagram 3: Bacterial Cell Wall Synthesis and Potential Inhibition
Caption: Potential inhibition of peptidoglycan synthesis by piperidyl-benzoxazoles.
Quantitative Data: Antimicrobial Activity of Representative Derivatives
The following table presents the minimum inhibitory concentration (MIC) values for selected piperidyl-benzoxazole derivatives against various microbial strains.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Derivative 7 | Staphylococcus aureus isolate | 32 | [9] |
| Compounds 3-22 | Staphylococcus aureus | 128-256 | [9] |
| Compounds 3-22 | Candida albicans | 128 | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare a serial two-fold dilution of the piperidyl-benzoxazole derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases
Recent studies have begun to explore the neuroprotective potential of benzoxazole derivatives, suggesting their utility in the context of neurodegenerative disorders like Alzheimer's disease.[6][10]
Mechanism of Action: Modulation of the Akt/GSK-3β/NF-κB Signaling Pathway
One proposed mechanism of neuroprotection involves the modulation of the Akt/GSK-3β/NF-κB signaling pathway.[10] This pathway is critical for neuronal survival, and its dysregulation is implicated in the pathogenesis of Alzheimer's disease. Certain benzoxazole derivatives have been shown to promote the phosphorylation of Akt and glycogen synthase kinase-3β (GSK-3β), while decreasing the expression of nuclear factor-κB (NF-κB).[10] This cascade of events can lead to a reduction in β-amyloid-induced neurotoxicity and apoptosis.[10]
Diagram 4: Neuroprotective Mechanism via Akt/GSK-3β/NF-κB Pathway
References
- 1. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 4. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. mdpi.com [mdpi.com]
In Silico Analysis of 2-(4-Piperidyl)benzoxazole Hydrochloride: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of 2-(4-Piperidyl)benzoxazole Hydrochloride, a heterocyclic compound with significant therapeutic potential. As drug discovery increasingly relies on computational methods to accelerate the identification and optimization of lead compounds, a thorough understanding of in silico techniques is paramount. This document outlines a strategic and scientifically rigorous workflow, from initial target identification to detailed molecular interaction analysis and predictive absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling. We delve into the causal reasoning behind key methodological choices, ensuring that each step is a self-validating component of a robust computational investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to explore the therapeutic promise of novel chemical entities like this compound.
Introduction: The Rationale for In Silico Investigation
This compound, with the chemical formula C₁₂H₁₅ClN₂O and a molecular weight of 238.71 g/mol , belongs to the benzoxazole class of heterocyclic compounds.[1] This structural motif is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Notably, studies on similar piperidinyl-based benzoxazole derivatives have demonstrated potent inhibitory activity against key oncology targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met), both of which are crucial in tumor angiogenesis and metastasis.[2][3][4][5] Furthermore, the structural similarity to compounds used in the preparation of psychotropic agents suggests potential applications in addressing neurological disorders.
Given this promising background, a systematic in silico evaluation of this compound is warranted. Computational modeling offers a rapid and cost-effective approach to elucidate its mechanism of action, predict its pharmacokinetic profile, and guide further experimental validation. This guide presents a holistic in silico workflow, emphasizing the integration of various computational techniques to build a comprehensive understanding of the compound's therapeutic potential.
The In Silico Modeling Workflow: A Strategic Overview
Our investigation will follow a multi-step computational workflow designed to progressively build a detailed profile of this compound. This process is iterative and interconnected, with findings from earlier stages informing the direction of subsequent analyses.
Caption: A strategic workflow for the in silico modeling of this compound.
Step-by-Step Experimental Protocols
Target Identification and Ligand Preparation
Expertise & Experience: The initial and most critical step is the identification of plausible biological targets. Based on the literature review of structurally similar compounds, VEGFR-2 and c-Met kinases are high-priority targets for anticancer investigation.[2][3][4] For potential neurological applications, further target fishing exercises using pharmacophore modeling or reverse docking against a panel of CNS-related proteins would be a logical starting point.
Protocol 3.1.1: Ligand Structure Preparation
-
Obtain 2D Structure: Draw the 2D structure of 2-(4-Piperidyl)benzoxazole using a chemical drawing software such as ChemDraw or Marvin Sketch.
-
Convert to 3D: Convert the 2D structure to a 3D conformation.
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation of the ligand.
-
Save in Appropriate Format: Save the prepared ligand structure in a format compatible with the chosen docking and simulation software (e.g., .mol2, .sdf, or .pdbqt).
Molecular Docking: Predicting Binding Affinity and Pose
Expertise & Experience: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction. The choice of docking software and scoring function is critical and should be validated for the specific target class. For kinase inhibitors, docking protocols that can accurately handle the ATP-binding site are essential.
Protocol 3.2.1: Molecular Docking against VEGFR-2
-
Receptor Preparation:
-
Download the crystal structure of VEGFR-2 in complex with a known inhibitor (e.g., PDB ID: 4ASD) from the Protein Data Bank.[6]
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues, particularly histidines, at physiological pH.
-
Perform energy minimization of the receptor structure to relieve any steric clashes.
-
-
Grid Generation:
-
Define the binding site based on the location of the co-crystallized ligand in the original PDB structure.
-
Generate a grid box that encompasses the entire binding pocket, ensuring it is large enough to allow for conformational sampling of the ligand.
-
-
Ligand Docking:
-
Use a validated docking program such as AutoDock Vina, Glide, or GOLD.
-
Set the prepared this compound as the ligand.
-
Configure the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.
-
Initiate the docking run.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding docking scores. A more negative score generally indicates a more favorable binding affinity.
-
Visualize the protein-ligand interactions, identifying key hydrogen bonds, hydrophobic interactions, and any other significant contacts.
-
Trustworthiness: Self-Validation of the Docking Protocol
To ensure the reliability of the docking protocol, a re-docking experiment should be performed. The co-crystallized ligand from the original PDB file is extracted and then docked back into the receptor's binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the re-docked pose and the original crystallographic pose is generally considered a successful validation.[7][8]
Table 1: Hypothetical Molecular Docking Results for this compound
| Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
| VEGFR-2 | 4ASD | -9.8 | Cys919, Asp1046, Glu885 |
| c-Met | 2WGJ | -8.5 | Met1160, Tyr1230, Asp1222 |
Molecular Dynamics (MD) Simulations: Assessing Binding Stability
Expertise & Experience: While molecular docking provides a static snapshot of the binding pose, molecular dynamics simulations offer insights into the dynamic behavior of the protein-ligand complex over time. This allows for the assessment of the stability of the predicted binding mode and a more refined calculation of binding free energies. GROMACS and AMBER are widely used software packages for this purpose.[9][10][11]
Protocol 3.3.1: MD Simulation using GROMACS
-
System Preparation:
-
Prepare the topology files for the protein and the ligand using a suitable force field (e.g., CHARMM36 for the protein and CGenFF for the ligand).[9]
-
Combine the protein and the top-ranked docked pose of the ligand into a single complex.
-
Place the complex in a periodic box of appropriate dimensions and solvate it with a water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization: Perform energy minimization of the entire system to remove any bad contacts.
-
Equilibration:
-
Perform an NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.
-
Perform an NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.
-
-
Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to allow for adequate sampling of the conformational space.
-
Trajectory Analysis:
-
Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex.
-
Analyze the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions of the protein.
-
Monitor the hydrogen bonds formed between the protein and the ligand throughout the simulation.
-
Calculate the binding free energy using methods such as MM/PBSA or MM/GBSA.
-
Caption: Key analyses performed on the molecular dynamics simulation trajectory.
ADMET Prediction: Profiling Drug-likeness
Expertise & Experience: Early prediction of a compound's ADMET properties is crucial to avoid late-stage failures in drug development. Numerous in silico tools and web servers are available for this purpose, each employing different algorithms and datasets. It is advisable to use a consensus approach by employing multiple predictors.
Protocol 3.4.1: In Silico ADMET Prediction
-
Select Prediction Tools: Utilize a combination of free web servers and/or commercial software. Examples of freely available tools include SwissADME, pkCSM, and ADMETlab 2.0.[12][13]
-
Input Structure: Submit the SMILES string or 3D structure of this compound to the selected platforms.
-
Analyze Predictions: Evaluate the predicted values for a range of ADMET properties.
Table 2: Predicted ADMET Properties of this compound (Hypothetical Data)
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Caco-2 Permeability | High | Good intestinal absorption |
| Human Intestinal Absorption | > 90% | Likely well-absorbed orally |
| Distribution | ||
| BBB Permeability | Low | Less likely to cause CNS side effects |
| Plasma Protein Binding | Moderate | Available for target interaction |
| Metabolism | ||
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |
| CYP3A4 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |
| Excretion | ||
| Renal Clearance | Moderate | Cleared by the kidneys |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Expertise & Experience: If a dataset of structurally related benzoxazole derivatives with known biological activities against a specific target is available, a QSAR model can be developed. QSAR models mathematically correlate chemical structure with biological activity, enabling the prediction of activity for novel compounds and guiding the design of more potent analogs.[1][9][14]
Protocol 3.5.1: 3D-QSAR (CoMFA/CoMSIA) Modeling
-
Data Collection: Compile a dataset of benzoxazole derivatives with their corresponding biological activities (e.g., IC₅₀ values).
-
Molecular Alignment: Align all molecules in the dataset to a common template.
-
Descriptor Calculation: Calculate steric and electrostatic fields (CoMFA) and additionally hydrophobic, hydrogen bond donor, and acceptor fields (CoMSIA) around the aligned molecules.
-
Model Generation: Use Partial Least Squares (PLS) regression to correlate the calculated field values with the biological activities.
-
Model Validation: Validate the QSAR model using internal (e.g., leave-one-out cross-validation) and external validation techniques to assess its predictive power.[15][16]
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for the characterization of this compound. By systematically applying molecular docking, molecular dynamics simulations, ADMET prediction, and QSAR modeling, researchers can generate a robust computational profile of this promising compound. The insights gained from these studies, particularly regarding its potential as a dual VEGFR-2/c-Met inhibitor, provide a strong rationale for its further investigation as an anticancer agent.
The self-validating nature of the described protocols, including re-docking and rigorous statistical validation of QSAR models, ensures the reliability of the generated data. The logical progression of the workflow, from broad target identification to detailed analysis of molecular interactions and pharmacokinetic properties, allows for a holistic and efficient evaluation.
Future work should focus on the experimental validation of the in silico predictions. In vitro enzyme assays and cell-based proliferation assays are essential next steps to confirm the predicted inhibitory activity against VEGFR-2 and c-Met. Furthermore, the synthesis and evaluation of analogs designed based on the insights from QSAR and docking studies could lead to the discovery of even more potent and selective drug candidates. The integration of in silico and experimental approaches will be key to unlocking the full therapeutic potential of this compound.
References
- 1. AMBER Protein-ligand complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 2. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 10. GROMACS Tutorials [mdtutorials.com]
- 11. GitHub - DevashishAnuragKonkuk/AmberTutorials: Tutorials for running amber [github.com]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] vNN Web Server for ADMET Predictions | Semantic Scholar [semanticscholar.org]
- 14. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]
- 15. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]
- 16. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
An In-depth Technical Guide to the Pharmacokinetic Profile of Benzoxazole Compounds
Foreword: The Benzoxazole Scaffold in Modern Drug Discovery
The benzoxazole ring system, a bicyclic heterocycle composed of a fused benzene and oxazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural planarity, ability to engage in hydrogen bonding and π-stacking interactions, and relative metabolic stability have made it a cornerstone for the development of numerous therapeutic agents.[1][2] Marketed drugs such as the non-steroidal anti-inflammatory agent flunoxaprofen, the muscle relaxant chlorzoxazone, and the transthyretin stabilizer tafamidis feature this core moiety, highlighting its versatility.[1][3]
This guide provides drug development professionals with a comprehensive overview of the pharmacokinetic (PK) profile typical of benzoxazole-containing compounds. We will move beyond a simple recitation of facts to explore the causal relationships between molecular structure, physicochemical properties, and the resulting absorption, distribution, metabolism, and excretion (ADME) characteristics. Understanding this interplay is paramount for optimizing lead compounds and selecting candidates with a high probability of clinical success.
Section 1: Absorption - The Gateway to Systemic Exposure
The journey of an orally administered drug begins with its absorption from the gastrointestinal (GI) tract. For benzoxazole derivatives, oral bioavailability is critically governed by two key physicochemical parameters: aqueous solubility and membrane permeability.
1.1. Physicochemical Drivers of Absorption
Benzoxazole itself is an aromatic, weakly basic compound.[4][5] Substitutions on the benzoxazole core dictate the ultimate properties of the drug candidate. Generally, the scaffold's lipophilicity is a primary determinant of its absorption profile. For instance, in a study of anti-psoriatic benzoxazole derivatives, a methyl ester prodrug (MCBA) showed a stronger effect than its carboxylic acid parent (CBA), which was attributed to its enhanced lipophilicity potentially leading to increased systemic bioavailability.[6]
-
Solubility: Poor aqueous solubility can be a limiting factor for the absorption of many heterocyclic compounds. Early assessment using kinetic or thermodynamic solubility assays is crucial. Strategies to improve solubility include the introduction of ionizable groups or polar moieties, or formulation approaches like amorphous solid dispersions.
-
Permeability: As largely neutral or weakly basic molecules at intestinal pH, many benzoxazoles are expected to be absorbed via passive transcellular diffusion. The Parallel Artificial Membrane Permeability Assay (PAMPA) and cellular models like the Caco-2 assay are indispensable tools for predicting this property.
1.2. Experimental Workflow: In Vitro Permeability Assessment
A logical workflow for assessing the absorption potential of a new benzoxazole series is essential for efficient lead optimization.
Caption: High-level workflow for assessing the absorption profile of novel benzoxazole compounds.
1.3. Protocol: Caco-2 Bidirectional Permeability Assay
This assay provides a self-validating system by measuring permeability in both the apical-to-basolateral (A-to-B, absorptive) and basolateral-to-apical (B-to-A, efflux) directions.
Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio (ER) of a benzoxazole test compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Additionally, assess the permeability of a low-permeability marker (e.g., Lucifer Yellow) to confirm tight junction integrity.
-
Assay Initiation (A-to-B):
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test compound solution (typically 1-10 µM) to the apical (A) chamber.
-
Add fresh transport buffer to the basolateral (B) chamber.
-
-
Assay Initiation (B-to-A):
-
Wash the monolayers as described above.
-
Add the test compound solution to the basolateral (B) chamber.
-
Add fresh transport buffer to the apical (A) chamber.
-
-
Sampling: Incubate at 37°C with gentle shaking. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer. Take a sample from the donor chamber at the beginning and end of the experiment.
-
Quantification: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Calculations:
-
Calculate Papp (in cm/s) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial donor concentration.
-
Calculate the Efflux Ratio: ER = Papp (B-to-A) / Papp (A-to-B).
-
Interpretation: An ER > 2 suggests the compound is a substrate of an efflux transporter like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[7]
-
Section 2: Distribution - Reaching the Target
Once absorbed, a drug distributes throughout the body. Key aspects for benzoxazoles are plasma protein binding (PPB) and tissue penetration, including the highly sought-after brain penetration for CNS-active agents.[8]
-
Plasma Protein Binding (PPB): High PPB can limit the free fraction of a drug available to exert its pharmacological effect. Benzoxazoles, with their often lipophilic and aromatic nature, can exhibit significant binding to albumin and alpha-1-acid glycoprotein. Rapid Equilibrium Dialysis (RED) is the gold standard for determining the unbound fraction (fu).[9]
-
Tissue Distribution: The volume of distribution (Vd) is a key PK parameter determined from in vivo studies. For CNS-targeted benzoxazoles, assessing the blood-brain barrier (BBB) penetration is critical. The brain-to-plasma concentration ratio (Kp,uu) corrected for unbound fractions provides the most accurate measure of BBB penetration.[7]
Section 3: Metabolism - The Biotransformation Engine
Metabolism is the body's primary mechanism for clearing xenobiotics and is a critical determinant of a drug's half-life and potential for drug-drug interactions (DDIs). The benzoxazole core is relatively stable, but it and its substituents are susceptible to extensive biotransformation.
3.1. Key Metabolic Pathways
The metabolism of benzoxazole derivatives is predominantly mediated by Cytochrome P450 (CYP) enzymes in the liver and involves both Phase I and Phase II reactions.[10][11]
-
Phase I Reactions (Functionalization):
-
Aromatic Hydroxylation: The benzene portion of the benzoxazole core is a prime target for CYP-mediated hydroxylation.
-
Oxidative Cleavage: The oxazole ring can undergo hydrolytic or oxidative cleavage, leading to ring-opened metabolites. This has been observed for some benzoxazole compounds.[1]
-
Oxidation of Substituents: Alkyl or aryl substituents attached to the core are common sites for oxidation.
-
-
Phase II Reactions (Conjugation):
-
Glucuronidation: Hydroxylated metabolites from Phase I are readily conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form highly water-soluble products for excretion. For example, the marketed drug Tafamidis is metabolized by glucuronidation.[12]
-
Sulfation: Phenolic metabolites can also undergo sulfation.
-
3.2. Dominant CYP450 Isoforms
While the specific isoforms involved depend on the compound's structure, studies on related benzimidazole anthelmintics provide valuable insights. For albendazole and fenbendazole, hydroxylation is catalyzed primarily by CYP2J2 and CYP2C19.[13] Therefore, it is crucial to assess the role of major drug-metabolizing enzymes like CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 in the metabolism of any new benzoxazole candidate.[10]
Caption: Major metabolic pathways for benzoxazole-based compounds.
3.3. Protocol: Human Liver Microsomal (HLM) Stability Assay
Objective: To determine the in vitro intrinsic clearance (CLint) of a benzoxazole compound in HLM, a key input for predicting in vivo hepatic clearance.[14]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Thaw pooled HLM on ice. Prepare an incubation mixture in phosphate buffer (pH 7.4) containing the desired concentration of HLM (e.g., 0.5 mg/mL).
-
Prepare a solution of the NADPH regenerating system (cofactor).
-
-
Incubation:
-
Pre-warm the HLM incubation mixture to 37°C.
-
Initiate the reaction by adding the test compound (final concentration typically 1 µM) and the NADPH cofactor solution.
-
Prepare parallel incubations without the NADPH cofactor as a negative control to assess non-CYP-mediated degradation.[14]
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Analysis: Transfer the supernatant and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line from this plot is the degradation rate constant, k.
-
Calculate the in vitro half-life (t1/2) as 0.693 / k.
-
Calculate intrinsic clearance (CLint in µL/min/mg protein) using the formula: CLint = (0.693 / t1/2) / (mg/mL microsomal protein).
-
Section 4: Excretion - The Final Step
Excretion is the process by which the parent drug and its metabolites are removed from the body. For benzoxazole compounds, this primarily occurs via the kidneys (urine) and the liver (bile/feces).
-
Renal Excretion: Water-soluble metabolites, particularly glucuronide conjugates, are readily excreted by the kidneys. Unchanged parent drug can also be excreted renally, a process that may involve active transport by carriers like Organic Anion Transporters (OATs) or Organic Cation Transporters (OCTs).[15]
-
Biliary Excretion: The liver can transport drugs and metabolites into the bile, which is then eliminated in the feces. This is a common pathway for larger, more polar metabolites. The drug Tafamidis is primarily excreted via bile.[12]
-
The Role of Transporters: Efflux transporters in the liver (e.g., P-gp, BCRP, MRP2) and kidney play a crucial role in the active secretion of drugs and metabolites, directly impacting their clearance rates.[7][15] Understanding if a benzoxazole is a substrate or inhibitor of these transporters is vital for predicting its disposition and DDI potential.[16]
Summary & Data Presentation
To effectively compare and select promising candidates, summarizing key pharmacokinetic data in a tabular format is essential.
Table 1: Representative Pharmacokinetic Parameters for Benzoxazole Drugs
| Compound | Class | Cmax (ng/mL) | Tmax (hr) | t1/2 (hr) | Oral Bioavailability (%) | Primary Excretion Route |
| Tafamidis | TTR Stabilizer | ~8800 | ~2 | ~49 | High | Fecal/Biliary[12] |
| Flunoxaprofen | NSAID | - | ~2-3 | ~4-5 | >80% | Renal |
| Chlorzoxazone | Muscle Relaxant | ~10,000 | ~1-2 | ~1.1 | High | Renal (as glucuronide) |
Note: Values are approximate and can vary based on dosage and patient population. Data compiled from various publicly available sources.
Conclusion: A Self-Validating Approach to PK Profiling
The pharmacokinetic profile of a benzoxazole derivative is a complex interplay of its physicochemical properties and its interactions with metabolic enzymes and drug transporters. A successful drug discovery program relies on a tiered, iterative approach to ADME testing, as outlined in this guide. By understanding the "why" behind each experimental choice—from high-throughput PAMPA to mechanistic Caco-2 assays and HLM stability—researchers can build a robust, self-validating dataset. This data-driven strategy allows for the rational design of benzoxazole compounds with optimized pharmacokinetic properties, ultimately increasing the likelihood of identifying a safe and effective clinical candidate. Further preclinical studies are always necessary to fully assess toxicity and in-vivo molecular mechanisms.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transporter-mediated drug-drug interactions: regulatory guidelines, in vitro and in vivo methodologies and translation, special populations, and the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. mdpi.com [mdpi.com]
- 11. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Tafamidis - Wikipedia [en.wikipedia.org]
- 13. CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
An In-Depth Technical Guide to 2-(4-Piperidyl)benzoxazole Hydrochloride: From a Privileged Scaffold to Advanced Therapeutic Agents
This technical guide provides a comprehensive overview of 2-(4-Piperidyl)benzoxazole Hydrochloride, a heterocyclic compound that has emerged as a significant building block in modern medicinal chemistry. While not a therapeutic agent in its own right, its rigid, planar benzoxazole core linked to a flexible piperidinyl moiety offers a versatile scaffold for the development of a wide array of biologically active molecules. This document will delve into the historical context of benzoxazole discovery, the synthesis and chemical properties of the title compound, its pivotal role in the creation of advanced therapeutic agents, and the mechanistic insights gleaned from its more complex derivatives.
The Benzoxazole Scaffold: A Historical Perspective and Discovery
The journey of this compound is intrinsically tied to the broader history of benzoxazole chemistry. The foundational work on benzoxazoles can be traced back to the late 19th and early 20th centuries, building upon the burgeoning field of heterocyclic chemistry.[1] Early synthetic methods, such as the condensation of ortho-aminophenols with carboxylic acids or their derivatives, laid the groundwork for accessing this important class of compounds.[1]
The benzoxazole moiety, an isostere of naturally occurring nucleic bases like adenine and guanine, was quickly recognized for its ability to interact with biological macromolecules.[2] This inherent bioactivity has led to the discovery of numerous benzoxazole derivatives with a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] The title compound, 2-(4-Piperidyl)benzoxazole, represents a strategic evolution of this scaffold, incorporating a piperidine ring that allows for further chemical modification and fine-tuning of pharmacological properties.
Synthesis and Physicochemical Properties
The synthesis of 2-(4-Piperidyl)benzoxazole typically involves the cyclization of 2-aminophenol with piperidine-4-carboxylic acid.[4] The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.
General Synthetic Protocol
A common synthetic route is the condensation reaction between 2-aminophenol and piperidine-4-carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures.[4]
Step-by-Step Methodology:
-
Reaction Setup: A mixture of 2-aminophenol and piperidine-4-carboxylic acid is heated in polyphosphoric acid.
-
Cyclization: The reaction is typically refluxed to drive the condensation and subsequent cyclization to form the benzoxazole ring.
-
Work-up: The reaction mixture is cooled and then poured into crushed ice to precipitate the product.
-
Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization.
-
Salt Formation: The purified 2-(4-Piperidyl)benzoxazole free base is dissolved in a suitable solvent and treated with hydrochloric acid to yield the hydrochloride salt.
Physicochemical Data
| Property | Value | Reference |
| Chemical Formula | C12H15ClN2O | [5] |
| Molecular Weight | 238.71 g/mol | [5] |
| CAS Number | 1408058-13-8 | [5] |
| Appearance | Solid (form may vary) | N/A |
| Solubility | Soluble in polar solvents | N/A |
A Versatile Scaffold in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its utility stems from the ability to readily modify the piperidine nitrogen, allowing for the introduction of diverse functional groups that can modulate the compound's interaction with biological targets.
Anticancer Agents
Recent research has highlighted the potential of piperidinyl-based benzoxazole derivatives as potent anticancer agents.[6][7] These compounds have been designed to target key signaling pathways involved in tumor growth, angiogenesis, and metastasis.
A notable example is a series of novel piperidinyl-based benzoxazole derivatives designed as dual inhibitors of VEGFR-2 and c-Met kinases.[6][7] One promising compound from this series, 11b , demonstrated strong cytotoxic activity against breast, lung, and prostate cancer cell lines, with efficacy comparable to the established drug sorafenib.[6] Mechanistic studies revealed that this compound induces cell cycle arrest and apoptosis in cancer cells.[4]
Experimental Workflow for Anticancer Activity Screening
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1408058-13-8 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and handling information for 2-(4-Piperidyl)benzoxazole Hydrochloride
An In-depth Technical Guide to the Safe Handling and Application of 2-(4-Piperidyl)benzoxazole Hydrochloride
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a heterocyclic compound of interest in contemporary research and drug development. Its unique structural motif, combining a benzoxazole core with a piperidyl substituent, presents a versatile scaffold for chemical exploration. As with any novel or specialized chemical entity, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the essential safety and handling information for this compound, grounded in established principles of chemical safety and drawing upon data from analogous structures. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to work with this compound confidently and safely.
Chemical and Physical Properties
A foundational aspect of safe laboratory practice is a clear understanding of the physical and chemical characteristics of the substances being handled. While comprehensive, peer-reviewed data for this compound may be limited, we can infer its likely properties based on its structural components and data from chemical suppliers.
| Property | Value (Estimated/Reported) | Source |
| Molecular Formula | C₁₂H₁₅ClN₂O | - |
| Molecular Weight | 238.71 g/mol | - |
| Appearance | White to off-white solid | Typical for similar salts |
| Solubility | Soluble in water, DMSO, Methanol | Inferred from hydrochloride salt form |
| Storage Temperature | 2-8°C, desiccated | General recommendation for complex organic molecules |
Hazard Identification and Toxicological Profile
Given the novelty of this compound, a dedicated toxicological profile is not extensively documented in public literature. Therefore, a conservative approach to hazard assessment is warranted, based on the known properties of its constituent functional groups: the benzoxazole and piperidine rings.
-
Benzoxazole Derivatives: The benzoxazole moiety is a common scaffold in medicinal chemistry. While many derivatives are biologically active, some can exhibit cytotoxic or irritant properties.
-
Piperidine Derivatives: Piperidine itself is a cyclic amine that is corrosive and can cause severe skin burns and eye damage. While the piperidine in the target molecule is part of a larger structure, it is prudent to assume potential for skin and eye irritation.
-
Hydrochloride Salt: The hydrochloride form increases water solubility but also introduces a slightly acidic character.
Primary Routes of Exposure:
-
Inhalation: Dust or aerosols can be irritating to the respiratory tract.
-
Ingestion: May be harmful if swallowed.
-
Dermal Contact: May cause skin irritation upon prolonged or repeated contact.
-
Eye Contact: May cause serious eye irritation.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for mitigating risks associated with handling this compound.
Engineering Controls:
-
Fume Hood: All weighing and solution preparation activities should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves (check manufacturer's compatibility data). | Provides a barrier against dermal contact. Double-gloving is recommended for handling neat material. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not typically required when handled in a fume hood. Use a NIOSH-approved respirator if engineering controls are insufficient or for spill cleanup. | Prevents inhalation of dust or aerosols. |
Safe Handling, Storage, and Disposal
Adherence to standardized laboratory procedures is critical for the safe handling and long-term stability of this compound.
Handling Workflow:
Caption: Workflow for Safely Handling this compound.
Storage:
-
Temperature: Store in a refrigerator at 2-8°C.
-
Atmosphere: Keep in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is critical.
-
Light: Protect from light.
-
Incompatibilities: Avoid storage with strong oxidizing agents.
Disposal:
Dispose of waste in accordance with all applicable federal, state, and local regulations. Unused material and contaminated waste should be handled as hazardous chemical waste.
Emergency Procedures
Preparedness is key to effectively managing any laboratory incident.
Spill Response:
Caption: Emergency Response Protocol for a Small Spill.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
Conclusion
While this compound holds promise as a research chemical, its safe handling is a non-negotiable prerequisite for its use. By understanding its potential hazards, employing appropriate engineering controls and personal protective equipment, and adhering to established protocols for handling, storage, and emergency response, researchers can minimize risks and create a safe environment for scientific discovery. This guide serves as a foundational resource, and it is incumbent upon all users to supplement this information with institution-specific safety training and to consult Safety Data Sheets for any reagents used in conjunction with this compound.
Methodological & Application
Application Notes and Protocols for High-Throughput Screening Using 2-(4-Piperidyl)benzoxazole Hydrochloride
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Benzoxazole Scaffold in Modern Drug Discovery
The benzoxazole heterocyclic ring system is a prominent structural motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] Derivatives of benzoxazole have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among other therapeutic applications.[1][2][3][4] The versatility of the benzoxazole core allows for substitutions that can modulate its biological activity, making it an attractive scaffold for the development of targeted therapies. The incorporation of a piperidinyl group, as in 2-(4-Piperidyl)benzoxazole, can enhance solubility and provide a key interaction point for binding to biological targets.[5] This document provides a detailed guide for the utilization of 2-(4-Piperidyl)benzoxazole Hydrochloride in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of protein kinases, a critical class of enzymes in cellular signaling and disease.
Physicochemical Properties of this compound
| Property | Expected Value/Characteristic | Rationale & Importance in HTS |
| Molecular Formula | C12H14N2O · HCl | The hydrochloride salt form generally improves aqueous solubility and stability. |
| Molecular Weight | ~238.7 g/mol (base); ~275.2 g/mol (HCl salt) | Influences diffusion and membrane permeability in cell-based assays. |
| Solubility | Expected to be soluble in DMSO and aqueous buffers (e.g., PBS, Tris) at typical HTS concentrations. | Critical for preparing stock solutions and ensuring compound availability in the assay. |
| Purity | >95% | High purity is essential to avoid false positives/negatives from contaminants. |
| Stability | Stable under standard laboratory conditions. Should be stored desiccated and protected from light. | Ensures compound integrity throughout the screening process. |
Note: It is highly recommended to experimentally determine the solubility and stability of this compound in the specific assay buffers to be used.
Application in High-Throughput Screening: A Focus on Kinase Inhibition
Recent studies have highlighted the potential of piperidinyl-based benzoxazole derivatives as inhibitors of protein kinases, such as VEGFR-2 and c-Met, which are key targets in oncology.[5] The benzoxazole scaffold can act as a planar heteroaromatic core that facilitates binding to the ATP pocket of kinases through π-π stacking interactions.[5] The piperidine ring serves as a flexible linker, optimizing the orientation of functional groups for hydrogen bonding and hydrophobic interactions within the kinase domain.[5]
This application note will detail a protocol for a biochemical, fluorescence-based HTS assay to screen for inhibitors of a generic tyrosine kinase, a common approach in early-stage drug discovery.
Experimental Workflow for a Kinase Inhibitor HTS Campaign
References
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 2-(4-Piperidyl)benzoxazole Hydrochloride in Advanced Fluorescence Microscopy
The relentless pursuit of deeper cellular understanding has perpetually driven the innovation of novel imaging tools. Among these, fluorescent probes remain indispensable for their ability to illuminate specific biomolecules and dynamic cellular processes with high spatiotemporal resolution. This guide introduces 2-(4-Piperidyl)benzoxazole Hydrochloride, a member of the versatile benzoxazole family of fluorophores, and delineates its application in fluorescence microscopy for researchers, scientists, and drug development professionals.
Benzoxazole derivatives are a class of heterocyclic compounds recognized for their significant photoluminescent properties, including high quantum yields and environmental sensitivity, making them exceptional candidates for fluorescent probes.[1] Their fused benzene and oxazole ring system can be chemically tailored to create sensors for a wide array of biological analytes and physiological parameters.[1][2] This document provides a comprehensive overview of the core principles, detailed experimental protocols, and potential applications of this compound in cellular imaging.
Core Principles and Photophysical Characteristics
Benzoxazole-based probes often exhibit fluorescence that is highly responsive to the polarity and viscosity of their microenvironment.[1] This sensitivity arises from the potential for intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT) processes, which are influenced by the surrounding milieu. While specific spectral data for this compound is not extensively published, the general class of 2-substituted benzoxazoles demonstrates promising characteristics for fluorescence microscopy.[3][4][5]
The fluorescence of these compounds can be significantly enhanced upon binding to biological targets such as DNA or within viscous intracellular environments, a property that is highly advantageous for reducing background noise and improving signal-to-noise ratios in imaging experiments.[1][3][4][5] The piperidyl substitution offers a potential site for interaction with biological molecules or for further chemical modification to enhance targeting specificity.
Table 1: Postulated Photophysical Properties of Benzoxazole Derivatives
| Property | Typical Value/Characteristic | Rationale and Significance |
| Excitation Wavelength (λex) | ~350 - 400 nm | Based on the characteristic absorption of the benzoxazole core. Allows for excitation with common laser lines (e.g., 405 nm). |
| Emission Wavelength (λem) | ~450 - 550 nm | Emission in the blue-green region of the spectrum is common for this class of fluorophores.[6] |
| Stokes Shift | Moderate to Large | A significant separation between excitation and emission maxima is a hallmark of many benzoxazole probes, minimizing self-quenching and improving detection sensitivity.[1] |
| Quantum Yield (Φ) | Environmentally Dependent | Typically low in aqueous solutions but can increase substantially in non-polar or viscous environments, or upon binding to macromolecules. This property is key for their function as "light-up" probes. |
| Photostability | Moderate to High | Benzoxazole scaffolds are generally robust, allowing for extended imaging sessions with minimal photobleaching. |
Note: The precise spectral characteristics of this compound should be empirically determined for optimal experimental design.
Key Applications in Cellular Imaging
The unique properties of benzoxazole derivatives suggest several high-impact applications for this compound in fluorescence microscopy:
-
Staining of Cellular Organelles: The lipophilic nature of the benzoxazole core may facilitate its accumulation in lipid-rich environments such as the endoplasmic reticulum, Golgi apparatus, or lipid droplets. The piperidyl group could further influence its subcellular localization.
-
Visualization of DNA: Several benzoxazole derivatives have been shown to act as DNA intercalators or groove binders, with their fluorescence intensifying upon association with nucleic acids.[3][4][5] This makes them potential alternatives to traditional DNA stains, which are often mutagenic.[3][4]
-
Sensing Intracellular Viscosity: As a "molecular rotor," the fluorescence of benzoxazole probes can be sensitive to the rotational freedom of parts of the molecule. In highly viscous environments, this rotation is hindered, leading to a significant increase in fluorescence intensity.[1] This allows for the mapping of viscosity changes associated with cellular processes like apoptosis or protein aggregation.[1]
-
Probing Cellular pH: The fluorescence of some benzoxazole derivatives is pH-dependent due to protonation-deprotonation equilibria, making them suitable as optical pH sensors.[2]
Experimental Protocols
The following protocols are generalized for the use of benzoxazole-based fluorescent probes. Optimization of probe concentration, incubation time, and imaging parameters is recommended for each specific cell type and application.
Protocol 1: General Staining of Live Cells
This protocol outlines the fundamental steps for staining live cells with this compound.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Complete cell culture medium
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or GFP channel)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Preparation:
-
Plate cells on a glass-bottom dish or coverslip suitable for fluorescence microscopy and culture to the desired confluency (typically 60-80%).
-
-
Probe Loading:
-
Dilute the 1 mM stock solution in serum-free cell culture medium or a suitable physiological buffer (e.g., HEPES-buffered saline) to a final working concentration of 1-10 µM.[1] The optimal concentration should be determined empirically.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.[1]
-
-
Washing:
-
Remove the probe-containing medium and wash the cells two to three times with warm PBS or complete culture medium to remove any unbound probe.[1]
-
-
Imaging:
-
Mount the coverslip or dish on the fluorescence microscope.
-
Excite the sample using a light source appropriate for the determined excitation wavelength (e.g., ~360 nm) and collect the emission signal at the corresponding wavelength (e.g., ~485 nm).[1]
-
Acquire images using the lowest possible excitation power to minimize phototoxicity and photobleaching.
-
Workflow for Live-Cell Staining with this compound
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. biori.periodikos.com.br [biori.periodikos.com.br]
- 4. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and fluorescence properties of benzoxazole-1,4-dihydropyridine dyads achieved by a multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 2-(4-Piperidyl)benzoxazole Hydrochloride in Protein Binding Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(4-Piperidyl)benzoxazole Hydrochloride in protein binding assays. This document delves into the underlying principles, offers detailed experimental protocols, and provides insights into data analysis and troubleshooting, ensuring scientific integrity and reproducibility.
Introduction: The Benzoxazole Scaffold in Drug Discovery
The benzoxazole motif is a privileged heterocyclic structure in medicinal chemistry and drug discovery.[1] Its planar, bicyclic system serves as a versatile scaffold for designing molecules with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] 2-(4-Piperidyl)benzoxazole and its derivatives are of particular interest due to their potential to interact with various protein targets.[2][4][5] Understanding the binding affinity and kinetics of these compounds to their target proteins is a critical step in the drug development pipeline.[6][7][8] This guide focuses on the application of this compound in protein binding assays, with a special emphasis on Fluorescence Polarization (FP) techniques.
Physicochemical Properties and Handling
| Property | Inferred Value/Information | Source |
| Molecular Formula | C12H14N2O · HCl | [12] (Parent Compound) |
| Molecular Weight | ~239.71 g/mol (as hydrochloride salt) | (Fluoro-derivative) |
| Appearance | Likely a white to off-white powder or crystals | |
| Storage | Store in a dark, dry place at room temperature. | |
| Solubility | Expected to be soluble in aqueous buffers and polar organic solvents like DMSO. | General Knowledge |
Note: It is crucial to obtain a Certificate of Analysis (COA) from the supplier for precise specifications.
Principle of Fluorescence Polarization (FP) for Protein Binding Assays
Fluorescence Polarization is a powerful, homogeneous technique used to study molecular interactions in solution.[13][14][15] The principle is based on the rotational motion of a fluorescent molecule.[15][16]
-
Small Fluorescent Molecules: When a small fluorescent molecule (the "tracer") is excited with polarized light, it rotates rapidly in solution during the fluorescence lifetime. This rapid tumbling results in the emission of depolarized light, leading to a low FP value.[15][16]
-
Large Fluorescent Complexes: When the fluorescent tracer binds to a much larger protein, its rotational motion is significantly slowed. This slower tumbling results in the emission of light that remains highly polarized, leading to a high FP value.[15][16]
This change in polarization upon binding allows for the quantitative measurement of the interaction between the tracer and the protein.[13]
Application of this compound in FP Assays
This compound can be utilized in FP-based protein binding assays in two primary ways:
-
As a Fluorescent Probe (if intrinsically fluorescent): Some benzoxazole derivatives exhibit intrinsic fluorescence.[17] If 2-(4-Piperidyl)benzoxazole itself is fluorescent with a suitable quantum yield, it can be used directly as the tracer.
-
As a Competitor in a Displacement Assay: More commonly, a known fluorescent ligand (tracer) for the protein of interest is used. This compound can then be introduced as a competitor. If it binds to the same site on the protein, it will displace the fluorescent tracer, leading to a decrease in the FP signal.[16][18] This is a powerful method to determine the binding affinity of non-fluorescent compounds.
The following protocols will focus on the competitive displacement assay format, which is the more versatile application.
Experimental Workflow and Protocols
Diagram of a Competitive FP Assay Workflow
Caption: Workflow for a competitive fluorescence polarization binding assay.
Protocol 1: Determination of Fluorescent Tracer Binding Affinity (Kd)
Objective: To determine the dissociation constant (Kd) of the fluorescent tracer for the target protein. This is a crucial first step before performing competitive binding assays.[7]
Materials:
-
Target Protein
-
Fluorescent Tracer
-
Assay Buffer (e.g., PBS with 0.01% Tween-20 to minimize non-specific binding)
-
Black, low-volume 384-well assay plates
-
FP-capable microplate reader
Procedure:
-
Prepare a stock solution of the fluorescent tracer at a concentration of 100 nM in the assay buffer.
-
Prepare a serial dilution of the target protein in the assay buffer. The concentration range should span from approximately 100-fold below to 100-fold above the expected Kd.
-
To each well of the 384-well plate, add:
-
5 µL of the fluorescent tracer solution (final concentration will be fixed, e.g., 1 nM).
-
5 µL of the serially diluted protein solutions.
-
Include control wells with only the tracer and buffer (no protein) for the minimum FP signal (Pmin).[19]
-
-
Mix the plate gently and incubate at room temperature for a duration sufficient to reach binding equilibrium (typically 30-60 minutes, but this should be optimized).
-
Measure the fluorescence polarization on a plate reader using the appropriate excitation and emission wavelengths for the tracer.[19]
-
Plot the FP values (in mP) against the protein concentration and fit the data to a one-site binding equation to determine the Kd.
Protocol 2: Competitive Binding Assay with this compound
Objective: To determine the inhibitory constant (Ki) of this compound for the target protein.
Materials:
-
Target Protein
-
Fluorescent Tracer
-
This compound
-
Assay Buffer
-
Black, low-volume 384-well assay plates
-
FP-capable microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare a serial dilution series in the assay buffer.
-
Prepare a working solution of the target protein and fluorescent tracer in the assay buffer. The protein concentration should be at or slightly above the Kd determined in Protocol 1, and the tracer concentration should be kept low (e.g., 1 nM).[16]
-
To each well of the 384-well plate, add:
-
Mix the plate gently and incubate to reach equilibrium.
-
Measure the fluorescence polarization.
-
Plot the FP values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation, which takes into account the Kd of the fluorescent tracer and its concentration.
Data Analysis and Interpretation
The primary output of a competitive FP assay is the IC50 value, which is the concentration of the competitor required to displace 50% of the bound fluorescent tracer. The Ki, or inhibitory constant, is a more absolute measure of binding affinity and can be calculated from the IC50.
A key metric for assay quality is the Z'-factor, which assesses the separation between the high (Pmax) and low (Pmin) FP signals.[16] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.[16]
Mechanism of Competitive Binding
Caption: Competitive displacement in a fluorescence polarization assay.
Troubleshooting and Considerations
| Issue | Potential Cause | Recommended Solution |
| Low FP Signal Window (Low Z') | - Tracer's fluorescence lifetime is not suitable.[20] - Insufficient size difference between tracer and protein.[21] | - Test different fluorophores.[20] - Ensure the protein is significantly larger than the tracer. |
| High Background Fluorescence | - Buffer components are fluorescent.[20] - Contamination in reagents. | - Screen individual buffer components for fluorescence.[20] - Use high-purity reagents. |
| Compound Interference | - Test compound is fluorescent or quenches fluorescence. | - Measure fluorescence intensity in parallel with FP.[18] - Use a red-shifted tracer to minimize interference.[16] |
| Non-specific Binding | - Hydrophobic interactions with the plate or other components.[18] | - Add a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer.[21] - Include a carrier protein like BSA in the buffer. |
Conclusion
This compound represents a valuable chemical scaffold for interrogating protein function and for use in drug discovery programs. The fluorescence polarization-based competitive binding assay described herein provides a robust, high-throughput compatible method for quantifying the binding affinity of this and similar compounds.[13][16] As with any binding assay, careful optimization of experimental conditions and appropriate controls are paramount to generating high-quality, reproducible data.[22][23]
References
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2,4,5-Substituted Benzoxazole Derivatives as Pks13 Inhibitors via the Scaffold Hopping Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. molbiolcell.org [molbiolcell.org]
- 7. A Guide to Simple and Informative Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioagilytix.com [bioagilytix.com]
- 9. R-56109 hydrochloride | C12H14ClFN2O | CID 11334359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 84163-13-3|6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride|BLD Pharm [bldpharm.com]
- 11. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-13-3 [chemicalbook.com]
- 12. Benzoxazole, 2-(1-piperidinyl)- | C12H14N2O | CID 76106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biori.periodikos.com.br [biori.periodikos.com.br]
- 18. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Binding Assays: Common Techniques and Key Considerations - Fluidic Sciences Ltd % [fluidic.com]
- 23. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
Application Notes and Protocols for 2-(4-Piperidyl)benzoxazole Hydrochloride: A Guide to Solvent Selection and Solution Preparation
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the effective solubilization of 2-(4-Piperidyl)benzoxazole Hydrochloride. Due to the inherent low aqueous solubility of many benzoxazole derivatives, appropriate solvent selection is critical for obtaining reliable and reproducible results in both in vitro and in vivo studies. This document outlines the chemical principles governing solubility, provides a list of recommended solvents, and offers step-by-step protocols for preparing solutions for various research applications.
Introduction: The Critical Role of Solvent Selection
This compound is a heterocyclic compound of interest in pharmaceutical research. Like many benzoxazole derivatives, it possesses a rigid, largely hydrophobic structure, which often leads to poor solubility in aqueous media. The hydrochloride salt form is intended to improve aqueous solubility; however, challenges may still arise depending on the desired concentration and the specific application.
The choice of solvent is a pivotal decision in experimental design. An inappropriate solvent can lead to:
-
Precipitation: The compound coming out of solution, leading to inaccurate concentrations in assays.
-
Reduced Bioavailability: In in vivo studies, poor solubility can limit absorption and exposure of the target tissue to the compound.
-
Compound Degradation: Some solvents can react with the solute over time, compromising its integrity.
-
Assay Interference: The solvent itself may interact with biological targets or detection reagents, leading to artifacts.
This guide provides a systematic approach to selecting the optimal solvent system for this compound, ensuring the integrity and success of your experiments.
Theoretical Framework for Solvent Selection
The solubility of a compound is governed by its physicochemical properties and its interactions with the solvent. The adage "like dissolves like" is a fundamental principle.
Polarity and Hydrogen Bonding
This compound has both polar and non-polar characteristics. The benzoxazole core is largely non-polar, while the piperidyl nitrogen and the hydrochloride salt introduce polarity and the potential for hydrogen bonding.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding and are suitable for dissolving salts. However, the hydrophobic benzoxazole moiety may limit solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high dielectric constants and can dissolve a wide range of organic molecules, including those with limited water solubility.[1]
-
Non-Polar Solvents (e.g., toluene, hexane): These are generally poor choices for dissolving hydrochloride salts.
The Influence of pH
As a hydrochloride salt of a basic compound (due to the piperidyl nitrogen), the pH of the aqueous medium significantly impacts the solubility of this compound.
-
Acidic Conditions (Lower pH): In acidic solutions, the piperidyl nitrogen will be protonated, maintaining the salt form and promoting solubility in aqueous buffers.
-
Neutral to Basic Conditions (Higher pH): As the pH increases, the piperidyl nitrogen can be deprotonated, leading to the formation of the less soluble free base and potential precipitation.
Therefore, for aqueous-based assays, maintaining a slightly acidic pH can be beneficial.
Recommended Solvents and Solubility Profiles
While precise quantitative solubility data for this compound is not widely published, information on structurally similar compounds and general principles of solubility for benzoxazole derivatives allows for the following recommendations.
| Solvent | Type | Anticipated Solubility | Applications | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good | Stock solutions for in vitro assays | Hygroscopic; can be toxic to cells at higher concentrations (>0.5-1%). Prepare high-concentration stock and dilute serially. Can support long-term storage if kept dry. |
| Ethanol (EtOH) | Polar Protic | Moderate | Stock solutions, co-solvent for aqueous preps | Less toxic than DMSO for many cell lines. Can be used as a co-solvent to improve aqueous solubility. |
| Methanol (MeOH) | Polar Protic | Moderate | Stock solutions, synthesis work-up | More volatile than ethanol. Often used during chemical synthesis and purification.[2] |
| Aqueous Buffers (pH < 7) | Polar Protic | Low to Moderate | Direct preparation for in vitro assays | Solubility is highly dependent on pH and buffer composition. Sonication or gentle warming may be required. Always verify solubility at the final concentration. |
| Water | Polar Protic | Low | Direct preparation (with caution) | Generally, not recommended for preparing concentrated solutions. The compound is reported to be slightly soluble in water. |
It is imperative that researchers empirically determine the solubility of this compound in their chosen solvent system and for their specific experimental conditions.
Experimental Protocols
Preparation of Stock Solutions for In Vitro Assays
The following protocol outlines the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Calculate the required mass: The molecular weight of this compound is 238.71 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 2.387 mg of the compound.
-
Dispense the compound: Carefully weigh the calculated amount of the compound into a sterile vial.
-
Add solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 37°C) can also be employed, but the stability of the compound under these conditions should be considered.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. DMSO solutions can absorb water from the atmosphere, which may lead to compound precipitation upon freezing.
Caption: Workflow for preparing a DMSO stock solution.
Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of a DMSO stock solution into a cell culture medium.
Protocol:
-
Thaw the stock solution: Thaw a frozen aliquot of the 10 mM DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, perform an intermediate dilution of the stock solution in the cell culture medium. For example, add 10 µL of the 10 mM stock to 990 µL of medium to create a 100 µM intermediate solution.
-
Final Dilution: Add the desired volume of the intermediate solution to the cell culture wells to achieve the final experimental concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Control: Prepare a vehicle control with the same final concentration of DMSO as the test samples.
Recommended Solvent Systems for In Vivo Studies
The selection of a vehicle for in vivo administration is critical and depends on the route of administration and the toxicological profile of the solvent system.
For Oral Administration (Gavage):
A common approach is to prepare a suspension or a solution.
-
Aqueous Suspension: If the compound is not sufficiently soluble for a solution, a suspension can be prepared in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
Solution with Co-solvents: For enhanced solubility, a co-solvent system can be used. A potential formulation could be:
-
10% DMSO
-
40% Polyethylene glycol 400 (PEG400)
-
50% Saline
-
For Intravenous Administration:
IV formulations require sterile and highly soluble preparations.
-
Aqueous Solution with pH Adjustment: If the compound is sufficiently soluble in an acidic aqueous buffer, this can be a suitable option. The pH should be compatible with physiological conditions as much as possible.
-
Co-solvent System: A well-tolerated co-solvent system is often necessary. An example formulation could be:
-
5-10% DMSO
-
30-40% PEG400
-
Remainder: Saline or 5% dextrose in water (D5W)
-
Protocol for Preparing an In Vivo Formulation (Example):
-
Dissolve the compound: Dissolve the required amount of this compound in the co-solvent (e.g., DMSO and PEG400) with vortexing and/or sonication.
-
Add aqueous component: Slowly add the aqueous component (e.g., saline) to the organic solution while vortexing to prevent precipitation.
-
Final Checks: Ensure the final solution is clear and free of particulates before administration.
Caption: Decision tree for in vivo formulation.
Stability Considerations
The stability of this compound in solution is crucial for generating reliable data.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of DMSO stock solutions should be avoided as this can lead to the absorption of water and subsequent precipitation of the compound. It is recommended to store stock solutions in single-use aliquots.
-
Aqueous Stability: The stability of the compound in aqueous buffers, especially at physiological pH and temperature (37°C), should be determined experimentally. Degradation can occur over the course of a multi-day cell-based assay.
-
Light Sensitivity: While not specifically reported for this compound, many organic molecules are light-sensitive. It is good practice to store solutions in amber vials or protected from light.
Conclusion
The successful use of this compound in research is highly dependent on the appropriate choice of solvent. This guide provides a framework for making informed decisions based on the chemical properties of the compound and the requirements of the experimental application. For in vitro studies, DMSO is a common and effective solvent for preparing concentrated stock solutions. For in vivo experiments, co-solvent systems are often necessary to achieve the desired concentration and bioavailability. Researchers are strongly encouraged to perform preliminary solubility and stability tests to validate their chosen solvent system before commencing large-scale experiments.
References
Application Notes & Protocols: Considerations for Protein Labeling Using Heterocyclic Scaffolds
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of Protein Bioconjugation
In the dynamic fields of proteomics, drug discovery, and molecular biology, the covalent labeling of proteins is a cornerstone technique. It enables the attachment of reporter molecules, such as fluorophores or biotin, and the development of antibody-drug conjugates (ADCs). The choice of labeling reagent is critical and is governed by its reactivity, selectivity, and the stability of the resulting conjugate. This guide addresses the inquiry into the use of 2-(4-Piperidyl)benzoxazole Hydrochloride for protein labeling. A thorough review of the scientific literature indicates that this compound is a valuable scaffold in medicinal chemistry but is not an established reagent for the direct covalent modification of proteins.
This document, therefore, serves a dual purpose. Firstly, it provides a transparent assessment of this compound's chemical properties in the context of bioconjugation. Secondly, it offers a detailed, field-proven protocol for a common and reliable protein labeling strategy—amine-reactive labeling using N-Hydroxysuccinimide (NHS) esters. This approach is highly relevant for researchers seeking to label proteins and provides a robust starting point for a wide range of applications.
Part 1: Analysis of this compound as a Potential Labeling Reagent
The benzoxazole moiety is a privileged structure in medicinal chemistry, with derivatives showing a wide spectrum of pharmacological activities, including anti-inflammatory and anticancer properties.[1][2] The synthesis of 2-(4-Piperidyl)benzoxazole is often a step in the creation of more complex molecules for therapeutic applications.[3]
However, for a compound to function as a protein labeling reagent, it must possess a reactive group that can form a stable covalent bond with the side chains of amino acids under biocompatible conditions (i.e., aqueous solution, physiological pH, and moderate temperatures). Common targets on proteins include the primary amines of lysine residues and the N-terminus, or the thiols of cysteine residues.[4][5]
The structure of this compound consists of a benzoxazole ring attached to a piperidine ring. The piperidine ring contains a secondary amine. While amines can, in principle, be reactive, they are not typically used as the reactive moiety for protein labeling due to their relatively low reactivity compared to more established functional groups. Furthermore, the hydrochloride salt form indicates that this amine is protonated, further reducing its nucleophilicity. The benzoxazole ring itself is generally not reactive towards amino acid side chains under physiological conditions.
Therefore, this compound, in its commercially available form, lacks a suitable electrophilic or highly reactive nucleophilic group to efficiently and selectively label proteins.
Hypothetical Derivatization for Protein Labeling
For educational and conceptual purposes, one could envision modifying the 2-(4-Piperidyl)benzoxazole scaffold to incorporate a protein-reactive group. This is a common strategy in medicinal chemistry and chemical biology, where a core molecule with desirable properties (e.g., fluorescence or cell permeability) is functionalized for a specific purpose.
A hypothetical derivatization could involve acylating the secondary amine of the piperidine ring with a linker that terminates in a reactive moiety, such as an NHS ester or a maleimide. This would create a novel, bifunctional molecule capable of targeting proteins.
Caption: Hypothetical workflow to functionalize 2-(4-Piperidyl)benzoxazole into a protein-reactive labeling reagent.
This hypothetical molecule could then be used in a standard labeling protocol, similar to the one described in the following section. It is crucial to underscore that this is a conceptual exercise, and the synthesis and application of such a derivative would require extensive research and development.
Part 2: A Practical Protocol for Amine-Reactive Protein Labeling using NHS Esters
The following protocol details a robust and widely used method for labeling proteins via their primary amines using an N-Hydroxysuccinimide (NHS) ester-functionalized dye. This method is applicable to a vast range of proteins, including antibodies, and can be adapted for various scales.[6][7]
Principle of the Reaction
NHS esters are one of the most common amine-reactive chemical groups used for bioconjugation.[4] They react with the non-protonated primary amines of lysine residues and the N-terminus of proteins to form a stable amide bond. The reaction is most efficient at a slightly basic pH (8.0-9.0), which deprotonates the amine groups, increasing their nucleophilicity.[8]
Caption: Reaction scheme for the covalent labeling of a protein's primary amine with an NHS ester-functionalized dye.
Materials
-
Protein: Purified protein (e.g., IgG antibody) at a concentration of 1-10 mg/mL. The protein solution must be free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., bovine serum albumin, glycine).
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3.
-
NHS Ester Dye: A commercially available, high-purity fluorescent dye functionalized with an NHS ester.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): To dissolve the NHS ester dye.
-
Purification Column: A desalting or gel filtration column appropriate for the size of the protein being labeled (e.g., Sephadex G-25).
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another buffer suitable for the long-term stability of the protein.
Experimental Protocol
1. Protein Preparation: a. Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis. b. Adjust the protein concentration to 2-5 mg/mL in the Reaction Buffer. A higher protein concentration generally leads to greater labeling efficiency.[7]
2. Preparation of the NHS Ester Dye Stock Solution: a. Allow the vial of NHS ester dye to equilibrate to room temperature before opening to prevent moisture condensation. b. Immediately before use, prepare a 10 mg/mL stock solution of the NHS ester dye in anhydrous DMF or DMSO. Vortex briefly to ensure complete dissolution.
3. Labeling Reaction: a. The optimal molar ratio of dye to protein depends on the protein and the desired degree of labeling (DOL). A molar excess of 10-20 fold of dye to protein is a common starting point for antibodies. b. Add the calculated volume of the dye stock solution to the protein solution while gently vortexing. c. Incubate the reaction for 1 hour at room temperature, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.
4. Purification of the Labeled Protein: a. Immediately after incubation, separate the labeled protein from the unreacted dye and the NHS byproduct using a desalting or gel filtration column. b. Equilibrate the column with the desired Storage Buffer (e.g., PBS). c. Apply the reaction mixture to the column and collect the fractions. The labeled protein will typically elute first as a colored band, followed by the smaller, unreacted dye molecules.
5. Characterization of the Conjugate: a. Protein Concentration: Determine the concentration of the labeled protein using a protein assay (e.g., BCA assay) or by measuring the absorbance at 280 nm (A280). If using A280, you must correct for the absorbance of the dye at this wavelength.
- Corrected Protein Concentration (mg/mL) = [A280 - (Amax × CF)] / ε_protein
- Where Amax is the absorbance at the dye's maximum absorption wavelength, CF is the correction factor (A280 of the free dye / Amax of the free dye), and ε_protein is the molar extinction coefficient of the protein.
b. Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each protein molecule. It can be calculated using the following formula:
- DOL = (Amax × M_protein) / (ε_dye × Protein Concentration (mg/mL))
- Where M_protein is the molecular weight of the protein, and ε_dye is the molar extinction coefficient of the dye at its Amax.
Table 1: Typical Molar Extinction Coefficients and Correction Factors for Common Dyes
| Fluorophore | Amax (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Correction Factor (CF) at 280 nm |
| Fluorescein (FITC) | 494 | 70,000 | 0.35 |
| Rhodamine (TRITC) | 550 | 95,000 | 0.33 |
| Cyanine3 (Cy3) | 550 | 150,000 | 0.08 |
| Cyanine5 (Cy5) | 650 | 250,000 | 0.05 |
Note: These values are approximate and can vary slightly between suppliers. Always refer to the manufacturer's specifications for the exact values.
6. Storage: a. Store the purified, labeled protein under conditions that are optimal for the specific protein, typically at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | 1. Presence of primary amines in the buffer (e.g., Tris).2. pH of the reaction is too low.3. Hydrolyzed NHS ester dye.4. Protein concentration is too low. | 1. Perform buffer exchange into an amine-free buffer.2. Ensure the pH of the Reaction Buffer is between 8.0 and 9.0.3. Prepare the dye stock solution immediately before use.4. Concentrate the protein to >1 mg/mL. |
| High Degree of Labeling (DOL) / Protein Precipitation | 1. Molar excess of the dye is too high.2. Over-labeling can lead to protein aggregation and precipitation. | 1. Reduce the molar ratio of dye to protein.2. Decrease the reaction time or temperature. |
| Poor Protein Recovery | Protein precipitation during labeling or non-specific binding to the purification column. | 1. See above for precipitation.2. Ensure the column is properly equilibrated and is suitable for the protein. |
Conclusion
While this compound is a compound of interest in medicinal chemistry, it is not a suitable reagent for direct protein labeling in its native form. However, the principles of bioconjugation allow for the logical design of new reagents. For researchers aiming to label proteins, established methods such as NHS ester chemistry provide a reliable and versatile approach. The protocol detailed in this guide offers a comprehensive workflow for the successful conjugation of fluorescent dyes to proteins, enabling a wide array of downstream applications in research and development.
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. covachem.com [covachem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. biotium.com [biotium.com]
- 8. lumiprobe.com [lumiprobe.com]
A Comprehensive Guide to the Quantitative Analysis of 2-(4-Piperidyl)benzoxazole Hydrochloride using High-Performance Liquid Chromatography
An Application Note and Protocol from the Senior Application Scientist
Author's Foreword
In the landscape of modern pharmaceutical development, the rigorous and precise quantification of active pharmaceutical ingredients (APIs) is not merely a regulatory formality; it is the bedrock of safety, efficacy, and quality. This guide is designed for the discerning researcher, scientist, and drug development professional, offering a deep dive into the analytical methodologies for quantifying 2-(4-Piperidyl)benzoxazole Hydrochloride. This molecule, possessing the characteristic benzoxazole and piperidine moieties, represents a class of compounds of significant interest in medicinal chemistry.
Our approach transcends a simple recitation of steps. We will explore the causality behind our experimental choices, grounding our protocols in the authoritative standards of the International Council for Harmonisation (ICH). The methodologies described herein are designed to be self-validating systems, ensuring that the data you generate is not only accurate but also robust and trustworthy. Through detailed protocols, data tables, and workflow diagrams, we aim to provide a field-proven guide that is both practical and scientifically rigorous.
Introduction: The Analytical Imperative
This compound is a heterocyclic compound featuring a benzoxazole core, which is a known scaffold in many biologically active molecules, and a piperidine ring, a common feature in pharmaceuticals that can influence solubility and receptor binding.[1][2][3] The hydrochloride salt form generally enhances the aqueous solubility of the basic piperidine nitrogen, facilitating formulation and administration.[4][5]
Accurate quantification of this API is critical across the entire drug development lifecycle for:
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Quality Control: Ensuring the purity and potency of bulk drug substances and finished products.
-
Stability Studies: Assessing degradation under various environmental conditions.
-
Pharmacokinetic (PK) Studies: Determining absorption, distribution, metabolism, and excretion (ADME) profiles in biological matrices.
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Dose Uniformity: Verifying consistent API content in dosage forms.
This document primarily details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method, a workhorse in pharmaceutical QC labs. Additionally, we will discuss a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for applications requiring lower detection limits, such as bioanalysis.
Principle of the Method: Reversed-Phase HPLC
The primary method employs reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (typically a C18-bonded silica column) is used with a polar mobile phase.
Causality of Component Selection:
-
Stationary Phase: A C18 column is selected for its strong hydrophobic retention, which is ideal for aromatic compounds like benzoxazoles.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used. The organic solvent is the "strong" solvent that elutes the analyte. The aqueous phase is modulated to control retention.
-
pH Control: The piperidine moiety in the analyte has a basic nitrogen atom. To ensure consistent retention and sharp, symmetrical peak shapes, the pH of the mobile phase must be controlled. By acidifying the mobile phase (e.g., with formic or phosphoric acid) to a pH of ~2-3, the piperidine nitrogen is protonated, leading to stable analyte ionization and preventing peak tailing.
Experimental Protocol: HPLC-UV Quantification
This protocol provides a validated method for the quantification of this compound in a drug substance.
Materials and Reagents
-
This compound Reference Standard (purity ≥99.5%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Orthophosphoric Acid (ACS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
0.45 µm Syringe Filters (hydrophilic, compatible with aqueous/organic mixtures)
Instrumentation and Chromatographic Conditions
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system with a quaternary pump, autosampler, column thermostat, and UV/DAD detector. |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm | Provides excellent resolution and peak shape for basic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to protonate the analyte, ensuring good peak shape and consistent retention. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte from the C18 column. |
| Gradient | Isocratic: 65% A / 35% B | An isocratic method is simpler, more robust, and ideal for QC environments when analyzing a single API. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Injection Vol. | 10 µL | A small volume minimizes potential for peak distortion. |
| UV Detection | 275 nm | Benzoxazole derivatives typically exhibit strong absorbance in this region. A full UV scan should be run initially to confirm λmax. |
| Run Time | 10 minutes | Sufficient time to elute the analyte and any potential early-eluting impurities. |
Preparation of Solutions
3.3.1 Mobile Phase Preparation (1 L)
-
Add 999 mL of deionized water to a 1 L media bottle.
-
Carefully add 1.0 mL of orthophosphoric acid and mix thoroughly.
-
Filter the solution through a 0.45 µm membrane filter and degas before use.
3.3.2 Standard Stock Solution (1.0 mg/mL)
-
Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of a 50:50 mixture of Methanol:Water to dissolve the standard.
-
Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Allow the solution to return to room temperature and dilute to the mark with the 50:50 Methanol:Water mixture. Mix well.
3.3.3 Working Standard Solutions for Linearity Curve Prepare a series of working standards by serial dilution of the Standard Stock Solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Use the mobile phase as the diluent.
3.3.4 Sample Preparation (Assay of Drug Substance)
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Follow steps 2-4 from the Standard Stock Solution preparation.
-
Further dilute this solution 10-fold with the mobile phase to bring it into the mid-range of the calibration curve (e.g., to a target concentration of 100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
System Suitability Test (SST)
Before sample analysis, perform five replicate injections of a mid-range standard (e.g., 50 µg/mL). The system is deemed suitable for use if the following criteria are met.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates column efficiency and good separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the HPLC system's injector and detector.[6][7] |
| % RSD of Retention Time | ≤ 1.0% | Shows the stability of the pump and chromatographic conditions. |
Data Analysis
-
Generate a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Calculate the concentration of this compound in the sample using the regression equation.
-
Determine the purity or assay of the substance using the following formula: Assay % = (Concentration from curve * Dilution Factor) / (Initial Sample Weight / Initial Volume) * 100
Method Validation Protocol (ICH Q2(R2) Framework)
All analytical methods must be validated to ensure they are fit for their intended purpose.[8] The following parameters should be assessed according to ICH guidelines.[6][9][10]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.
-
Protocol: Analyze a blank (diluent), a placebo (if in a formulation), the analyte standard, and a sample spiked with known impurities or degradation products.
-
Acceptance Criteria: The analyte peak should be free from interference from any other components at its retention time, and the peak purity should be confirmed using a Diode Array Detector (DAD).
Linearity and Range
| Parameter | Protocol | Acceptance Criteria |
| Linearity | Analyze a minimum of five concentrations across the proposed range (e.g., 1-100 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range over which the method is shown to be precise, accurate, and linear. | Typically 80% to 120% of the target assay concentration. |
Accuracy and Precision
| Parameter | Protocol | Acceptance Criteria |
| Accuracy | Analyze samples at three concentration levels (low, medium, high) in triplicate. Accuracy is expressed as percent recovery. | Mean recovery should be between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument. | Relative Standard Deviation (%RSD) ≤ 2.0%.[7] |
| Precision (Intermediate) | Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. | %RSD ≤ 2.0%. |
LOD & LOQ
| Parameter | Protocol | Acceptance Criteria |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically S/N = 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically S/N = 10:1). | The lowest concentration that can be quantified with acceptable precision and accuracy. |
Alternative Technique: LC-MS/MS for High Sensitivity
For applications requiring quantification in complex biological matrices (e.g., plasma or urine), LC-MS/MS is the method of choice due to its superior sensitivity and specificity.[11][12][13]
Key LC-MS/MS Parameters
| Parameter | Condition | Rationale |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The basic piperidine nitrogen is readily protonated, making ESI+ highly efficient. |
| Precursor Ion | [M+H]⁺ | The protonated molecular ion of the analyte. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides exceptional specificity by monitoring a specific precursor-to-product ion transition. |
| Product Ions | Fragmentation of the [M+H]⁺ ion | Product ions would be determined by infusion and fragmentation experiments. Common losses from piperidine derivatives include neutral losses from the ring.[1] |
| Mobile Phase | 0.1% Formic Acid in Water / Acetonitrile | Formic acid is a volatile buffer compatible with mass spectrometry. |
The sample preparation for biological fluids would involve more extensive cleanup, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove matrix interferences.[14]
Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the analytical protocols described.
Caption: General workflow for HPLC-UV quantification.
Caption: High-level workflow for LC-MS/MS bioanalysis.
Conclusion
This application note provides a comprehensive, robust, and validated HPLC-UV method for the routine quantification of this compound. The causality-driven approach to method development ensures that the protocol is scientifically sound and transferable. Adherence to the outlined system suitability and ICH validation guidelines will guarantee data of the highest integrity, suitable for regulatory submission and crucial decision-making in the pharmaceutical industry. For trace-level quantification in complex matrices, the principles of the LC-MS/MS method discussed offer a pathway to achieving the required sensitivity and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. KiloMentor: Preparation of Pharmaceutical Salts [kilomentor.blogspot.com]
- 5. Scholars Crossing - Liberty University Research Week: Synthesis and Analysis of Hydrochloride Salts Used as Adulterants [digitalcommons.liberty.edu]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. database.ich.org [database.ich.org]
- 9. youtube.com [youtube.com]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. alternative-therapies.com [alternative-therapies.com]
- 12. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: A Scientist's Guide to Improving the Solubility of 2-(4-Piperidyl)benzoxazole Hydrochloride
Prepared by: Your Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge encountered during experimentation: the limited aqueous solubility of 2-(4-Piperidyl)benzoxazole Hydrochloride. Our goal is to empower you with the scientific principles and field-proven methodologies to overcome this hurdle and ensure the reliability and success of your experiments.
The 2-(4-Piperidyl)benzoxazole scaffold is a valuable heterocyclic structure in medicinal chemistry. However, its rigid, largely hydrophobic benzoxazole core often leads to poor aqueous solubility, a critical roadblock for in vitro biological assays and in vivo studies.[1] While converting the basic piperidine moiety to a hydrochloride salt is a standard first step to enhance solubility, it doesn't always suffice. This guide will walk you through a systematic approach to diagnose and resolve these solubility issues.
Part 1: Foundational Understanding & Initial Troubleshooting
This section addresses the most frequently asked questions and provides the essential groundwork for tackling solubility problems.
FAQ 1: Why is my this compound exhibiting poor solubility despite being a salt?
This is a common and important question. While salt formation is a powerful technique, several factors can still limit the apparent solubility of your compound:
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Intrinsic Molecular Properties: The benzoxazole portion of the molecule is hydrophobic and rigid, which inherently disfavors dissolution in water.[1] The salt form helps, but it must overcome the high crystal lattice energy of the solid state and the unfavorable interactions of the hydrophobic core with water.
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The Common Ion Effect: If you are dissolving the hydrochloride salt in a medium that already contains chloride ions (e.g., hydrochloric acid or a chloride-based buffer like PBS), the dissolution can be suppressed.[2] This effect pushes the solubility equilibrium back toward the solid, undissolved salt, reducing its apparent solubility compared to its solubility in pure water.[2]
-
pH of the Medium: As a salt of a weak base (the piperidine ring) and a strong acid (HCl), the solution's pH is critical. The piperidine nitrogen is basic, with a typical pKa for the protonated form around 11.2.[3] To maintain solubility, the pH of the solution must be kept well below the pKa to ensure the piperidine nitrogen remains protonated and charged. In neutral or basic media (pH > pKa), the compound will convert to its neutral, much less soluble free base form and may precipitate.[3]
FAQ 2: What are the first and most critical steps to improve solubility for in vitro assays?
For reproducible in vitro results, ensuring your compound is fully dissolved is non-negotiable. The most straightforward and scientifically sound initial approaches are:
-
pH Adjustment: This is the most direct method. Since the compound is a base, lowering the pH will increase the proportion of the protonated, charged, and more soluble species. Preparing solutions in a suitable acidic buffer (e.g., citrate or acetate at pH 3-5) is often highly effective.[3]
-
Use of Co-solvents: If pH adjustment alone is insufficient, the next step is to introduce a water-miscible organic solvent. Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for the hydrophobic parts of your molecule.[]
A systematic approach is key. You should first determine the compound's behavior with pH changes before introducing a second variable like a co-solvent.
FAQ 3: My compound dissolves in 100% DMSO for my stock solution but precipitates when diluted into my aqueous assay buffer. What should I do?
This phenomenon, often called "crashing out," occurs because the compound is highly soluble in the organic stock solvent but poorly soluble in the final aqueous buffer. The abrupt change in solvent polarity upon dilution causes the compound to precipitate.
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final percentage of DMSO in your assay is as high as your experiment can tolerate (typically ≤1%, but sometimes up to 5%) to provide some co-solvent effect.
-
Use a Stepwise Dilution: Instead of a single large dilution, perform one or more intermediate dilutions in a buffer that contains a higher percentage of an organic co-solvent or a solubilizing agent before the final dilution into the assay medium.[3]
-
Incorporate Solubilizers in the Assay Buffer: If possible, add a small amount of a surfactant or cyclodextrin to your final assay buffer to maintain the solubility of the compound after dilution.
Part 2: A Systematic Guide to Solubility Enhancement Techniques
If initial troubleshooting does not yield the required concentration, a more systematic approach to formulation is necessary. The following techniques are presented in order of increasing complexity.
Caption: A decision-making workflow for improving compound solubility.
pH Adjustment
Mechanism: The piperidine ring on your molecule is a weak base. According to the Henderson-Hasselbalch equation, by lowering the pH of the aqueous solution well below the pKa of the piperidine's conjugate acid (~11.2), you can shift the equilibrium to favor the protonated, cationic form.[3][5] This charged species is significantly more polar and thus more water-soluble than the neutral free base.
Best Practice: The most effective way to leverage this is by creating a pH-solubility profile . This experiment involves measuring the equilibrium solubility of the compound across a range of pH values (e.g., from pH 2 to pH 8). The resulting data will reveal the optimal pH range for solubilization and is a critical parameter for any ionizable drug candidate.
See Appendix A for Protocol 1: pH-Solubility Profile Determination.
Co-solvency
Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This reduction in polarity lowers the interfacial tension between the hydrophobic benzoxazole core and the solvent, making it easier for the compound to dissolve.
Common Co-solvents for Preclinical Formulations:
| Co-solvent | Properties & Considerations | Typical Concentration Range |
| Ethanol | Good solubilizer, but can have biological effects. | 5-20% |
| Propylene Glycol (PG) | Common vehicle for oral and parenteral formulations.[] | 10-40% |
| Polyethylene Glycol 400 (PEG 400) | A non-volatile, low-toxicity polymer widely used in formulations.[1][] | 10-50% |
| Dimethyl Sulfoxide (DMSO) | Excellent solubilizer, but primarily for in vitro use due to toxicity concerns.[] | <1% (final assay), up to 10% in some vehicles |
See Appendix A for Protocol 2: Co-solvent Screening.
Surfactant-Mediated Solubilization
Mechanism: Surfactants are amphiphilic molecules with a polar (hydrophilic) head and a nonpolar (hydrophobic) tail. At concentrations above the Critical Micelle Concentration (CMC), surfactant monomers self-assemble into spherical structures called micelles.[6] The hydrophobic tails form the core of the micelle, creating a microenvironment that can encapsulate poorly soluble drug molecules, while the hydrophilic heads face the aqueous medium, rendering the entire complex soluble.[6][7]
References
Troubleshooting low signal with 2-(4-Piperidyl)benzoxazole Hydrochloride
Welcome to the technical support center for 2-(4-Piperidyl)benzoxazole Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for experiments involving this compound. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your assays are robust and your results are reliable.
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive about working with this compound.
Q1: What is the expected excitation and emission wavelength for this compound?
A1: The exact excitation and emission maxima can be influenced by the solvent system and binding interactions. Benzoxazole derivatives are known for their fluorescent properties, often exhibiting excitation in the UV to near-UV range (typically 330-380 nm) and emission in the blue to green region of the spectrum. For precise measurements, it is crucial to perform a spectral scan of the compound in your specific assay buffer to determine the optimal settings for your instrument.
Q2: How should I prepare and store stock solutions of this compound?
A2: Based on its hydrochloride salt form, this compound is expected to have better solubility in aqueous solutions compared to its free base. However, for high concentration stock solutions, using a polar aprotic solvent like DMSO is recommended.[1][2] For storage, it is best to prepare aliquots of your stock solution to minimize freeze-thaw cycles, which can degrade the compound.[3] Store these aliquots at -20°C or -80°C, protected from light. The product is typically stored in a dry, room temperature environment before being dissolved.[4]
Q3: What type of microplate should I use for my fluorescence assay?
A3: For fluorescence-based assays, it is highly recommended to use black, opaque microplates. The black walls of the microplate minimize well-to-well crosstalk and reduce background fluorescence, which significantly improves the signal-to-noise ratio.[5]
Q4: My signal is very low. What are the first things I should check?
A4: If you are experiencing low signal, start by verifying the fundamental aspects of your experimental setup. First, confirm your instrument's excitation and emission wavelength settings match the spectral properties of your compound in the assay buffer.[5] Next, ensure your reagent concentrations are optimal; both the compound and any biological target should be titrated to find the ideal range.[5] Finally, check for simple errors like improper reagent addition or a malfunctioning light source on your instrument.
In-Depth Troubleshooting Guide: Low Signal
A low or absent fluorescent signal is a common and frustrating issue. This section provides a systematic approach to identifying and resolving the root cause of low signal in your experiments with this compound.
Issue 1: Suboptimal Reagent Concentration or Activity
A weak signal can often be traced back to the concentration or viability of the reagents.
Q: How do I know if the concentration of this compound is appropriate for my assay?
A: The optimal concentration of a fluorescent probe is critical. Too low a concentration will result in a weak signal, while excessively high concentrations can lead to signal quenching or other artifacts.
Solution:
-
Perform a Concentration Titration: The most effective way to determine the optimal concentration is to perform a titration experiment. Create a dilution series of the compound in your assay buffer and measure the fluorescence at each concentration. Plot the fluorescence intensity against the concentration to identify the range that provides a robust signal without saturation.
-
Consider the Biological Target: If your assay involves a biological target, the concentration of the probe should also be optimized in relation to the target concentration. A good starting point is a concentration that is at or slightly above the expected binding affinity (Kd) for the target.
Q: Could my biological target (e.g., enzyme, protein, nucleic acid) be the source of the problem?
A: Absolutely. The activity and integrity of your biological target are paramount for a successful assay.
Solution:
-
Verify Target Activity: If you are working with an enzyme or other protein with a known function, perform an activity assay to confirm its viability. Improper storage or handling can lead to a loss of activity.[5]
-
Confirm Target Presence and Integrity: Use a secondary method, such as a protein quantification assay (e.g., Bradford or BCA) or gel electrophoresis, to confirm the concentration and integrity of your biological target.
-
Use a Positive Control: Whenever possible, include a positive control in your experiment. This could be a known activator or a different probe that has previously worked in your assay.
Issue 2: Incorrect Instrument Settings and Environmental Factors
The way you measure the signal is just as important as the sample itself.
Q: I've confirmed my reagent concentrations. What instrument settings should I check?
A: Incorrect instrument settings are a frequent cause of low signal.
Solution:
-
Optimize Excitation and Emission Wavelengths: As mentioned in the FAQs, a spectral scan is the best way to determine the optimal wavelengths. If you cannot perform a scan, start with the theoretical maxima for benzoxazoles and then systematically adjust the wavelengths to maximize your signal.
-
Adjust Gain/PMT Voltage: The gain or photomultiplier tube (PMT) voltage setting on your fluorometer controls the sensitivity of the detector. If your signal is low, you may need to increase the gain.[3][6] Be cautious, as excessively high gain can also amplify background noise.
-
Check the Plate Reader's Focal Height: For cell-based or other heterogeneous assays, the focal height of the reader can significantly impact signal intensity.[6] Consult your instrument's manual for instructions on how to optimize this setting.
Q: Could photobleaching be affecting my results?
A: Photobleaching, the photochemical destruction of a fluorophore, is a common issue, especially with prolonged exposure to high-intensity light.[5]
Solution:
-
Minimize Light Exposure: Protect your samples from ambient light as much as possible by working in a dimly lit area and covering your microplates with a lid or foil.
-
Reduce Excitation Light Intensity: If your instrument allows, reduce the intensity of the excitation light source.
-
Decrease Exposure Time: Limit the time each well is exposed to the excitation light during measurement.[5]
Issue 3: Assay Buffer and Matrix Effects
The chemical environment of your assay can have a profound impact on the fluorescent properties of your compound.
Q: How can I determine if my assay buffer is interfering with the signal?
A: Components of your assay buffer can quench fluorescence or alter the spectral properties of the probe.
Solution:
-
Test in a Simple Buffer: Measure the fluorescence of this compound in a simple, clean buffer like PBS. Then, systematically add other buffer components (e.g., BSA, detergents, co-factors) one at a time to see if any of them cause a significant decrease in signal.
-
pH Optimization: The fluorescence of many compounds is pH-sensitive. Ensure the pH of your assay buffer is stable and within the optimal range for your experiment. You may need to test a range of pH values to find the one that yields the highest signal.
Q: I'm performing a cell-based assay and see very little signal. What could be the issue?
A: Cell-based assays introduce additional complexity.
Solution:
-
Assess Cell Permeability: Small-molecule probes need to cross the cell membrane to reach intracellular targets.[7] If you suspect low permeability, you may need to adjust the incubation time or consider using a permeabilization agent (though this will impact cell viability).
-
Check for Autofluorescence: Biological samples, including cells and some media components like phenol red and fetal bovine serum, can exhibit autofluorescence, which can mask your signal.[6] To check for this, measure the fluorescence of unstained cells in your assay medium. If autofluorescence is high, consider using a medium without these components during the final measurement step.[6]
Experimental Workflow for Troubleshooting Low Signal
This workflow provides a step-by-step process for diagnosing and resolving low signal issues with this compound.
Caption: A step-by-step workflow for troubleshooting low fluorescence signal.
Data Presentation: Example Titration Experiment
When optimizing the concentration of this compound, a clear table of your results is essential for analysis.
| Concentration (µM) | Raw Fluorescence (RFU) | Background (RFU) | Corrected Fluorescence (RFU) |
| 0 | 50 | 50 | 0 |
| 0.1 | 150 | 50 | 100 |
| 0.5 | 600 | 50 | 550 |
| 1.0 | 1200 | 50 | 1150 |
| 2.5 | 2800 | 50 | 2750 |
| 5.0 | 5500 | 50 | 5450 |
| 10.0 | 9800 | 50 | 9750 |
| 20.0 | 10500 | 50 | 10450 |
Table 1: Example data from a concentration titration of this compound. In this example, the signal begins to plateau above 10 µM, suggesting an optimal concentration range of 5-10 µM for this hypothetical assay.
References
- 1. 3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride CAS#: 84163-22-4 [amp.chemicalbook.com]
- 2. healthchems.lookchem.com [healthchems.lookchem.com]
- 3. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. benchchem.com [benchchem.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Development of Small-Molecule Fluorescent Probes Targeting Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for 2-(4-Piperidyl)benzoxazole Hydrochloride Assays
Welcome to the technical support center for assays involving 2-(4-Piperidyl)benzoxazole Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing a critical assay parameter: incubation time. By understanding the principles behind incubation time and how to systematically approach its optimization, you can significantly improve the accuracy, reproducibility, and robustness of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise when working with this compound and optimizing assay incubation times.
Q1: What is the primary role of incubation time in our assay?
Incubation time is the period during which the biological reaction or interaction you are measuring is allowed to proceed. For enzyme assays, this is the time the enzyme has to convert the substrate into a product.[1] In binding assays, it's the time for the ligand to reach equilibrium with its receptor. The goal is to find an incubation time that is long enough to generate a sufficient signal but short enough to remain within the linear range of the assay, avoiding issues like substrate depletion or enzyme denaturation.[1]
Q2: Why is a "one-size-fits-all" incubation time not recommended for assays with this compound?
The optimal incubation time is highly dependent on the specific assay system. Factors such as the concentration of the enzyme and substrate, temperature, and pH can all influence the reaction rate.[2] For a compound like this compound, its specific mechanism of action (e.g., as an inhibitor or agonist) and its binding kinetics will also play a crucial role.[3][4][5] A fixed incubation time may not be optimal for different concentrations of the compound or for different biological targets.
Q3: We are observing a low signal-to-noise ratio in our assay. How can optimizing incubation time help?
A low signal-to-noise (S/N) ratio can be due to either a weak signal or high background.[6][7] Extending the incubation time can sometimes increase the signal by allowing more product to form.[1] However, an excessively long incubation can also increase background noise.[8][9] Therefore, optimizing the incubation time is a balancing act to maximize the specific signal relative to the background noise.[10][11][12]
Q4: Our results show high variability between replicate wells. Could incubation time be a contributing factor?
High variability can stem from several sources, including inconsistent pipetting and the "edge effect" in microplates.[6] While incubation time itself may not be the direct cause, inconsistencies in starting and stopping the reaction across a plate, especially with very short or very long incubation times, can introduce variability. Ensuring precise and consistent timing for all wells is crucial.
Q5: How does the stability of this compound in the assay buffer affect the choice of incubation time?
The stability of any compound in the assay buffer is a critical consideration. Benzoxazole derivatives can be susceptible to degradation over time, which could lead to a decrease in the effective concentration of the compound during a long incubation period.[13][14] It is essential to assess the stability of this compound under your specific assay conditions to ensure that the chosen incubation time does not lead to artifactual results due to compound degradation.
Troubleshooting Guides
This section provides systematic approaches to troubleshoot common problems encountered during assay development and execution, with a focus on the role of incubation time.
Issue 1: High Background Signal
High background can mask the specific signal from your reaction, leading to a poor signal-to-noise ratio and reduced assay sensitivity.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Autofluorescence of Compound or Plate | Run a control plate with all reagents except the enzyme or substrate. Measure the background fluorescence at different time points. Consider using black-walled, clear-bottom plates to minimize stray light.[8] | This helps to distinguish between background from the compound itself, the reagents, or the microplate.[15][16][17] |
| Non-specific Binding | Include a control with a non-specific protein (e.g., BSA) to assess non-specific binding of the compound or detection reagents. Optimize washing steps to remove unbound reagents.[9] | This helps to ensure that the signal you are measuring is due to the specific interaction of interest. |
| Extended Incubation Time | Perform a time-course experiment and plot the signal versus time for both the specific reaction and the background. Identify the time point where the specific signal is maximal relative to the background. | An overly long incubation can lead to the accumulation of non-specific products or the degradation of components, increasing the background.[1] |
Issue 2: Low or No Signal
A weak or absent signal can be frustrating and may be due to a variety of factors related to the reaction conditions.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Insufficient Incubation Time | Conduct a time-course experiment, measuring the signal at multiple time points to determine if the reaction is proceeding too slowly.[18] | The reaction may not have had enough time to generate a detectable amount of product.[1] |
| Suboptimal Enzyme/Substrate Concentration | Titrate the enzyme and substrate concentrations to find the optimal conditions for your assay.[19] | The reaction rate is dependent on the concentration of both the enzyme and the substrate. |
| Compound Instability | Assess the stability of this compound in your assay buffer over the course of the planned incubation time using an analytical method like HPLC. | The compound may be degrading during the incubation, leading to a lower effective concentration. |
| Incorrect Assay Conditions | Verify the pH, temperature, and buffer composition to ensure they are optimal for the enzyme or biological system being studied.[2] | Enzyme activity and binding interactions are highly sensitive to environmental conditions. |
Issue 3: Non-Linear Reaction Rate
For kinetic assays, it is crucial to measure the initial reaction velocity, which is linear with time. A non-linear rate can lead to inaccurate results.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Substrate Depletion | Measure the reaction rate at several shorter time intervals to identify the linear range. If necessary, reduce the enzyme concentration or the incubation time.[1] | As the substrate is consumed, the reaction rate will decrease, causing the curve to plateau.[1] |
| Enzyme Instability | Check the stability of the enzyme at the assay temperature over the incubation period. Consider adding stabilizing agents to the buffer if necessary. | Enzymes can lose activity over time, especially at elevated temperatures, leading to a decrease in the reaction rate.[1] |
| Product Inhibition | If the product of the reaction can inhibit the enzyme, the reaction rate will slow down as the product accumulates. Diluting the sample or using a shorter incubation time can mitigate this effect. | This is a common phenomenon in enzyme kinetics where the product competes with the substrate for the active site. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time
This protocol describes a systematic approach to determine the optimal incubation time for your assay.
Objective: To identify the incubation time that provides the best signal-to-noise ratio while remaining within the linear range of the assay.
Materials:
-
This compound
-
All necessary assay reagents (enzyme, substrate, buffer, detection reagents)
-
Microplate reader
-
Black-walled, clear-bottom microplates (recommended for fluorescent assays)[8]
Procedure:
-
Prepare a series of reactions in a microplate, including positive controls (all components for the maximal signal), negative controls (lacking a key component, e.g., enzyme), and experimental wells with this compound.
-
Initiate the reaction simultaneously in all wells (e.g., by adding the final reagent with a multi-channel pipette).
-
Read the plate at multiple time points (e.g., every 5, 10, 15, 30, 45, and 60 minutes). For kinetic assays, continuous reading or very short intervals are necessary.[2]
-
Plot the signal (e.g., fluorescence or absorbance) versus time for each condition.
-
Data Analysis:
-
Identify the time range where the positive control signal increases linearly.
-
Observe the background signal in the negative controls over time.
-
Calculate the signal-to-noise ratio (S/N = Signal_positive / Signal_negative) at each time point.
-
The optimal incubation time is the point that provides a robust signal within the linear range and the highest S/N ratio.
-
Workflow for Optimizing Incubation Time
Caption: Workflow for the systematic optimization of incubation time.
Relationship Between Incubation Time and Assay Signal
Caption: The impact of incubation time on assay signal characteristics.
References
- 1. Untitled Document [ucl.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 8. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Maximizing signal-to-noise ratio in the random mutation capture assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. biotium.com [biotium.com]
- 16. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 17. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Preventing Precipitation of 2-(4-Piperidyl)benzoxazole Hydrochloride
Prepared by: Senior Application Scientist, Experimental Solutions Group
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-(4-Piperidyl)benzoxazole Hydrochloride and encountering challenges with its solubility in aqueous buffer systems. Precipitation can compromise experimental results, leading to inaccurate concentration measurements and loss of compound activity. This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you maintain compound solubility and ensure the integrity of your experiments.
Section 1: Understanding the Problem: The Chemistry of Precipitation
This compound is the salt of a weakly basic parent compound. Like many amine-containing molecules, its aqueous solubility is critically dependent on the pH of the solution.[1][2] Understanding the underlying chemical principles is the first step to preventing precipitation.
The Critical Role of pH and pKa
The piperidyl nitrogen on the molecule is a weak base, meaning it can accept a proton (H⁺). When it does, it forms a positively charged conjugate acid. The hydrochloride salt form provides this protonated, charged species, which is generally water-soluble.[1]
The tendency for the compound to exist in its charged (soluble) or uncharged (less soluble) form is governed by the solution's pH and the compound's pKa, a relationship described by the Henderson-Hasselbalch equation.[3][4][5] The pKa is the pH at which 50% of the compound is in its charged form and 50% is in its uncharged (free base) form.
-
When pH < pKa: The solution is acidic relative to the compound. There is an excess of protons (H⁺), which pushes the equilibrium towards the protonated, charged, and more soluble form.
-
When pH > pKa: The solution is basic relative to the compound. Protons are scarce, causing the compound to deprotonate into its neutral, uncharged free base form, which is often significantly less soluble and prone to precipitation.[6][7]
Caption: pH-dependent equilibrium of a basic hydrochloride salt.
Other Common Causes of Precipitation
-
The Common Ion Effect : The solubility of a salt decreases when a solution already contains one of the ions in the salt.[8] For this compound, adding other sources of chloride ions (e.g., from NaCl, KCl, or a high-concentration chloride-based buffer) can push the dissolution equilibrium to the left, favoring the solid salt and reducing overall solubility.[9][10][11] This effect is particularly relevant for compounds with low intrinsic solubility.[9]
-
Solvent Shock : When a compound is dissolved at a high concentration in an organic solvent like DMSO and then rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to crash out of solution.[12] This localized supersaturation occurs before the molecules have a chance to disperse and properly solvate in the bulk aqueous medium.[13]
-
Buffer Species Interaction : Certain buffer ions can interact with the compound to form a new, less soluble salt. For example, phosphate buffers have been known to cause precipitation of some weakly basic drugs by forming insoluble phosphate salts.[14][15]
Section 2: Troubleshooting Guide
This section addresses common precipitation issues in a question-and-answer format.
Q1: My compound precipitated immediately after I diluted my DMSO stock into my aqueous buffer. What happened?
A1: This is a classic case of either pH incompatibility or solvent shock .
-
Immediate Check - pH: The most likely culprit is that your buffer's pH is too high (i.e., too close to or above the compound's pKa). At this pH, the soluble hydrochloride salt instantly converts to the insoluble free base.[7][15]
-
Immediate Check - Dilution Technique: You may have diluted the DMSO stock too quickly or at too high a concentration, causing solvent shock.[12]
Troubleshooting Steps:
-
Verify Buffer pH: Ensure your buffer pH is at least 1.5 to 2 pH units below the pKa of your compound's conjugate acid. If the pKa is unknown, start with a buffer at pH 4-5 as a test.
-
Improve Dilution Method: Re-make the solution by adding the DMSO stock dropwise to the aqueous buffer while vortexing vigorously. This prevents localized high concentrations.[12]
-
Use Intermediate Dilutions: Instead of a single large dilution (e.g., 1:1000), perform a serial dilution. First, make an intermediate dilution of your stock in DMSO or a mix of DMSO/buffer, then perform the final dilution into the aqueous buffer.[12][13]
Q2: How do I select the optimal buffer and pH to avoid precipitation from the start?
A2: A systematic approach is best. The goal is to find a buffer system that maintains a pH well below the compound's pKa and has sufficient buffering capacity.[16]
-
Determine the pKa: If the pKa of 2-(4-Piperidyl)benzoxazole's conjugate acid is not known, you may need to find it from literature on similar structures or use computational prediction tools. Piperidine itself has a conjugate acid pKa of ~11, but the benzoxazole moiety will lower this significantly. A reasonable starting assumption for a molecule of this type would be a pKa in the range of 7-9.
-
Apply the "Two pH Unit" Rule: Choose a buffer with a pH at least 1.5-2 units below the estimated pKa. For a compound with an estimated pKa of 8.0, a buffer with a pH of ≤ 6.5 is a safe starting point.
-
Select an Appropriate Buffer System: Use a buffer that is effective in your target pH range. Avoid phosphate buffers initially if precipitation is a concern, as they can form insoluble salts with some compounds.[14]
| Buffer System | pKa (at 25°C) | Useful pH Range | Notes |
| Citrate | 3.1, 4.8, 6.4 | 2.5 - 7.0 | Good choice for acidic conditions. Can chelate metal ions. |
| Acetate | 4.8 | 3.8 - 5.8 | Common and inexpensive. Good for acidic range. |
| MES | 6.1 | 5.5 - 6.7 | Good's buffer, often used in biological assays. Low metal binding. |
| Phosphate (PBS) | 7.2 | 6.5 - 7.5 | Use with caution. Widely used but can cause precipitation with some basic compounds.[14][15] |
| HEPES | 7.5 | 7.0 - 8.0 | Common biological buffer. Generally well-tolerated. |
Q3: I'm using a buffer at pH 5.0, but I still see a fine precipitate forming over several hours. What could be the cause?
A3: If the pH is confirmed to be appropriate, the issue may be more subtle. The two most likely causes are the common ion effect or that you are still exceeding the compound's maximum solubility.
-
Common Ion Effect: Is your buffer a chloride-based buffer (e.g., glycine-HCl) or does your medium contain a high concentration of NaCl or KCl? The excess Cl⁻ can suppress the dissolution of the hydrochloride salt.[8][9]
-
Exceeding Ksp: Even at an optimal pH, every compound has a maximum solubility limit (solubility product, Ksp). You may simply be trying to dissolve too much compound.
Troubleshooting Steps:
-
Switch to a Non-Chloride Buffer: Try preparing your pH 5.0 buffer using an acetate or citrate system that does not contain chloride ions.[14]
-
Reduce Compound Concentration: Test if the precipitation still occurs at a lower final concentration of your compound.[17]
-
Perform a Solubility Test: Formally determine the compound's solubility in your chosen buffer system using the shake-flask method to know your upper concentration limit.[12]
Caption: Troubleshooting workflow for precipitation issues.
Section 3: Key Experimental Protocols
Protocol 1: Systematic Buffer Screening for Solubility Assessment
This protocol helps you empirically determine the best buffer system for your compound.
-
Prepare a Panel of Buffers: Prepare 50 mM solutions of several buffers (e.g., Citrate, Acetate, MES, Phosphate) at a range of pH values (e.g., 4.5, 5.5, 6.5, 7.5).
-
Prepare Compound Slurry: Add an excess amount of this compound to a known volume of each buffer in separate glass vials. The solid should be clearly visible.
-
Equilibrate: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid from Supernatant: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantify Soluble Compound: Carefully remove an aliquot of the clear supernatant. Dilute it with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
Analyze: Compare the measured solubility across the different buffer and pH conditions to identify the optimal system for your desired concentration.
Protocol 2: Recommended Dilution Procedure for DMSO Stock Solutions
This procedure minimizes the risk of "solvent shock" precipitation.[12]
-
Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to a concentration of 10-50 mM. Ensure it is fully dissolved.
-
Equilibrate Temperatures: Allow both the DMSO stock solution and the aqueous destination buffer to reach the same temperature (usually room temperature) before mixing.
-
Prepare the Final Buffer: Place the final volume of the aqueous buffer into a sterile tube.
-
Vortex and Add Dropwise: While vigorously vortexing the aqueous buffer, add the required volume of DMSO stock solution slowly, drop by drop, into the vortex.
-
Inspect for Clarity: After addition, continue to vortex for another 30 seconds. Visually inspect the solution against a dark background to ensure it is clear and free of any precipitate.
Section 4: Frequently Asked Questions (FAQs)
-
What is the "common ion effect" in simple terms? It's the principle that a salt is less soluble in a solution that already contains one of its constituent ions.[8] For your hydrochloride salt, dissolving it in a buffer that already has a high concentration of chloride will reduce its solubility compared to dissolving it in a buffer with no chloride.[9][11]
-
Is it better to start with the free base or the hydrochloride salt? For preparing aqueous solutions, it is almost always better to start with the hydrochloride salt. The salt is the protonated form, which is intended for aqueous dissolution.[1] The free base will have very low intrinsic aqueous solubility and would require the addition of an acid to dissolve it, which is effectively creating the salt in situ.
-
I see a precipitate. Can I just heat the solution to redissolve it? Heating can increase solubility and may temporarily redissolve the precipitate.[13] However, this can be risky. First, the compound may not be stable to heat. Second, the compound will likely precipitate again upon cooling to the experimental temperature, a phenomenon known as supersaturation.[7] It is better to solve the underlying solubility issue (e.g., by lowering the pH) than to rely on heat.
-
How much co-solvent like DMSO can I use in my final solution? This is highly dependent on your specific assay. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and often below 0.1%, to avoid solvent-induced artifacts.[13] Always run a vehicle control with the same final concentration of DMSO to ensure the solvent itself is not affecting the experimental outcome.
References
- 1. Isolation (Recovery) [chem.ualberta.ca]
- 2. quora.com [quora.com]
- 3. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 5. microbenotes.com [microbenotes.com]
- 6. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 7. researchgate.net [researchgate.net]
- 8. Common-ion effect - Wikipedia [en.wikipedia.org]
- 9. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CK12-Foundation [flexbooks.ck12.org]
- 11. jchemlett.com [jchemlett.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Correlation Between Dissolution Profiles of Salt-Form Drugs in Biorelevant Bicarbonate Buffer and Oral Drug Absorption: Importance of Dose/ Fluid Volume Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Background Fluorescence from Benzoxazole Compounds
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with benzoxazole-based fluorophores. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions to a common challenge in fluorescence-based assays: high background signal. By understanding the root causes and implementing the targeted protocols outlined below, you can significantly enhance your signal-to-noise ratio, leading to more reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorescence when using benzoxazole compounds?
There are three main contributors to unwanted background fluorescence in experiments involving benzoxazole derivatives:
-
Autofluorescence from Biological Samples: Endogenous molecules within cells and tissues, such as NADH, flavins, collagen, and elastin, can naturally fluoresce, particularly when excited by UV or blue light, which is often the excitation range for many benzoxazole compounds.[1][2][3] This is frequently the most significant source of background noise.
-
Non-specific Binding of the Benzoxazole Probe: Due to their often hydrophobic nature, benzoxazole-based small molecules can bind non-specifically to cellular structures or surfaces of your experimental vessel, resulting in a diffuse background signal.[3][4]
-
Environmental Factors and Reagents: Components of your imaging media, such as phenol red, serum proteins, or even the plastic of the culture dish, can be fluorescent.[1] Additionally, certain fixatives like glutaraldehyde can induce fluorescence.[2][5]
Q2: How do solvent polarity and environmental factors affect the fluorescence of benzoxazole compounds?
The fluorescence emission of many benzoxazole derivatives is highly sensitive to the polarity of their microenvironment.[6][7] This solvatochromic behavior can sometimes be exploited, but it also means that changes in the local environment can alter the fluorescence properties. For instance, the fluorescence intensity and emission wavelength of a benzoxazole probe can shift upon binding to its target or non-specifically to other hydrophobic pockets, which can complicate data interpretation.[6][8][9]
Q3: Are there specific structural features of benzoxazole compounds that contribute to background fluorescence?
While the core benzoxazole scaffold is inherently fluorescent, certain modifications can influence its propensity for non-specific binding and background signal. Highly lipophilic derivatives may be more prone to partitioning into cellular membranes, contributing to background. Conversely, the introduction of charged or polar moieties can improve aqueous solubility and potentially reduce non-specific hydrophobic interactions. The synthesis and selection of benzoxazole derivatives with optimized photophysical properties are active areas of research.[10][11][12][13][14]
Troubleshooting Guides
Issue 1: High Autofluorescence from Fixed Cell or Tissue Samples
"I'm imaging my fixed cells labeled with a benzoxazole probe, but the background from the cells themselves is overwhelming my specific signal. How can I reduce this?"
This is a classic issue of endogenous autofluorescence. Here’s a systematic approach to mitigate it:
Underlying Cause:
Fixation, particularly with aldehyde-based fixatives like formaldehyde and glutaraldehyde, can cross-link proteins and other biomolecules, creating fluorescent adducts.[5] Additionally, cells naturally contain autofluorescent molecules like lipofuscin, which accumulates over time.[15][16]
Solutions & Protocols:
-
Choice of Fixative: If your experimental design allows, consider alternatives to glutaraldehyde, which is known to cause more significant autofluorescence than formaldehyde.[17]
-
Minimize Fixation Time: Ensure that tissues are fixed for the minimum time required for adequate preservation to avoid the formation of fluorescent adducts from prolonged cross-linking.[5]
-
Sodium Borohydride Treatment: This reducing agent can diminish aldehyde-induced autofluorescence by converting fluorescent aldehyde groups to non-fluorescent alcohol groups.[2]
Protocol: Sodium Borohydride Quenching
-
After fixation and permeabilization, wash your sample twice with phosphate-buffered saline (PBS).
-
Prepare a fresh solution of 0.1% sodium borohydride in PBS.
-
Incubate the sample in the sodium borohydride solution for 10-15 minutes at room temperature.
-
Wash the sample three times with PBS before proceeding with your staining protocol.
-
-
Pre-Staining Photobleaching: You can intentionally photobleach the endogenous autofluorescence before introducing your benzoxazole probe. This can be highly effective as many autofluorescent species are more susceptible to photobleaching than modern, robust fluorophores.[1][15][16]
Protocol: LED Photobleaching
-
After fixation and washing, place your sample (e.g., slide or dish) on a broad-spectrum white light LED array.[15]
-
Expose the sample to high-intensity light for 1-2 hours. The optimal time should be determined empirically.
-
Proceed with your standard immunofluorescence or staining protocol.
-
Decision-Making Workflow for Autofluorescence Reduction:
Caption: Troubleshooting workflow for high autofluorescence.
Issue 2: High Background in Immunoassays Due to Non-Specific Antibody Binding
"I'm using a benzoxazole-conjugated secondary antibody in my immunofluorescence experiment, and I'm seeing high background across the entire sample, not just in the cells."
This points to issues with non-specific binding of your antibodies, which can be addressed by optimizing your blocking and washing steps.
Underlying Cause:
Antibodies can bind non-specifically to charged or hydrophobic sites on your sample or substrate.[18][19] Insufficient blocking leaves these sites exposed, allowing the primary or secondary antibody to attach, leading to a high background signal.[20][21]
Solutions & Protocols:
-
Choice of Blocking Agent: The ideal blocking buffer occupies non-specific binding sites without interfering with the specific antibody-antigen interaction.[19][21] Common choices include Bovine Serum Albumin (BSA) and non-fat dry milk. For phospho-specific antibodies, avoid milk as it contains casein, a phosphoprotein.[18]
-
Serum Blocking: Using normal serum from the same species as the secondary antibody is highly effective.[20][22] The serum contains antibodies that will block non-specific binding sites and Fc receptors.
Protocol: Optimized Blocking
-
Prepare your blocking buffer. A common starting point is 5% normal goat serum (if using a goat secondary antibody) and 1% BSA in PBS with 0.1% Tween-20.
-
Incubate your sample with the blocking buffer for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[18]
-
Ensure your primary and secondary antibodies are diluted in a buffer containing a smaller percentage of the blocking agent (e.g., 1% BSA in PBS with Tween-20).
-
-
Increase Wash Duration and Volume: Inadequate washing will not sufficiently remove unbound antibodies.[18][23] Increase the duration of each wash step and the volume of the wash buffer.
-
Incorporate Detergents: Including a non-ionic detergent like Tween-20 in your wash buffer is crucial for reducing non-specific interactions.[18]
Key Parameters for Blocking and Washing:
| Parameter | Standard Protocol | Troubleshooting Modification | Rationale |
| Blocking Agent | 1-5% BSA or Non-fat Milk | 5-10% Normal Serum (from secondary host) | Serum contains immunoglobulins that effectively block non-specific sites and Fc receptors.[20][22] |
| Blocking Time | 1 hour at RT | Overnight at 4°C | Longer incubation ensures more complete blocking of non-specific sites.[18] |
| Wash Buffer | PBS + 0.05% Tween-20 | PBS + 0.1% Tween-20 | A higher detergent concentration can more effectively disrupt weak, non-specific binding.[18] |
| Number of Washes | 3 x 5 minutes | 4 x 10 minutes | Increased washing helps to remove unbound antibodies more thoroughly.[23] |
Issue 3: Inseparable Signal and Background with Spectral Overlap
"My benzoxazole probe's emission spectrum overlaps with the autofluorescence spectrum of my sample. I can't seem to filter it out. What can I do?"
When spectral properties of the signal and background are too similar for conventional filtering, advanced imaging and computational techniques are necessary.
Underlying Cause:
Autofluorescence often has a very broad emission spectrum, which can overlap significantly with the emission of specific fluorophores, making it difficult to isolate the desired signal using standard optical filters.[24]
Solutions & Protocols:
-
Principle: This technique involves acquiring images at multiple emission wavelengths and then using software algorithms to mathematically separate the spectra of the known fluorophore from the spectrum of the background autofluorescence.[25][26][27]
-
Implementation:
-
Acquire a "Reference Spectrum" for Autofluorescence: Image an unstained control sample using the same settings as your experiment to capture the spectral signature of the autofluorescence.
-
Acquire a "Reference Spectrum" for Your Benzoxazole Probe: If possible, image a sample with only your benzoxazole probe to get its pure spectrum.
-
Image Your Experimental Sample: Acquire a multi-channel "lambda stack" of your fully stained sample.
-
Apply Linear Unmixing Algorithm: Use software (e.g., in your microscope's acquisition software or open-source platforms like ImageJ) to unmix the contributions of each spectral component in every pixel of your image.[1][26]
-
-
Wavelet-based Methods: Algorithms like Wavelet-based Background and Noise Subtraction (WBNS) can effectively remove slowly varying, low-spatial-frequency background contributions from images.[28][29]
-
Rolling Ball Algorithm: This is a common background subtraction method available in software like ImageJ, which is useful for removing smooth, continuous background.
Conceptual Workflow for Spectral Unmixing:
Caption: Workflow for separating signals using spectral unmixing.
By systematically addressing the potential sources of background fluorescence, from sample preparation to data analysis, you can significantly improve the quality and reliability of your experimental results with benzoxazole compounds.
References
- 1. microscopyfocus.com [microscopyfocus.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. benchchem.com [benchchem.com]
- 4. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Causes of Autofluorescence [visikol.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence properties of benzoxazole type dyes entrapped in a silica matrix by the sol–gel method - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Benzoxazole synthesis [organic-chemistry.org]
- 14. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 15. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. docs.research.missouri.edu [docs.research.missouri.edu]
- 18. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 21. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 22. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 23. arp1.com [arp1.com]
- 24. Autofluorescence | Nikon’s MicroscopyU [microscopyu.com]
- 25. spiedigitallibrary.org [spiedigitallibrary.org]
- 26. resources.revvity.com [resources.revvity.com]
- 27. Spectral unmixing for in vivo fluorescence imaging based on accurate target-to-background estimation | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 28. OPG [opg.optica.org]
- 29. Wavelet-based background and noise subtraction for fluorescence microscopy images [ouci.dntb.gov.ua]
Technical Support Center: Navigating the Solution Stability of 2-(4-Piperidyl)benzoxazole Hydrochloride
Welcome to the dedicated technical support guide for 2-(4-Piperidyl)benzoxazole Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential stability issues encountered during experimentation. Our goal is to provide you with the scientific rationale behind these challenges and to offer practical, actionable solutions to ensure the integrity and reproducibility of your results.
Introduction: Understanding the Chemistry of this compound
This compound is a heterocyclic compound featuring a benzoxazole core linked to a piperidine ring. Its hydrochloride salt form generally enhances aqueous solubility. However, the inherent chemical nature of the benzoxazole ring system presents specific stability challenges in solution, primarily related to hydrolysis. This guide will delve into the mechanisms of degradation, factors influencing stability, and best practices for handling this compound in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound in solution?
The principal stability issue is the susceptibility of the benzoxazole ring to hydrolysis, particularly under acidic conditions.[1] This reaction involves the cleavage of the oxazole ring, leading to the formation of an N-(2-hydroxyphenyl)picolinamide derivative. Given that the compound is a hydrochloride salt, dissolving it in neutral, unbuffered aqueous solutions can result in a slightly acidic pH, creating an environment conducive to this degradation.
Q2: How does pH impact the stability of the compound?
The rate of hydrolysis of the benzoxazole ring is highly pH-dependent.
-
Acidic Conditions (pH < 7): The benzoxazole ring is most vulnerable to hydrolysis under acidic conditions. The reaction is acid-catalyzed, meaning the degradation rate increases as the pH decreases.[1]
-
Neutral Conditions (pH ≈ 7): The compound is generally more stable at neutral pH compared to acidic conditions. However, slow hydrolysis may still occur over extended periods.
-
Basic Conditions (pH > 7): While the acid-catalyzed hydrolysis is diminished, other degradation pathways could be initiated under strongly basic conditions. It is crucial to empirically determine the stability of the compound in your specific basic buffer system.
Q3: What are the likely degradation products I might observe?
The primary degradation product from hydrolysis is the ring-opened amidophenol, specifically 2-(piperidin-4-yl)formamido-phenol. This occurs through the nucleophilic attack of water on the protonated benzoxazole ring, leading to C-O bond fission.[1][2]
Q4: How should I prepare and store stock solutions to maximize stability?
To mitigate degradation, adhere to the following best practices:
-
Solvent Selection: For initial stock solutions, use a high-quality, anhydrous aprotic solvent such as DMSO or DMF. These solvents lack the water necessary for hydrolysis.
-
Aqueous Preparations: When preparing aqueous working solutions, use a buffer at or slightly above neutral pH (e.g., pH 7.0-7.4) if compatible with your experimental system.
-
Fresh is Best: Prepare aqueous solutions fresh for each experiment and avoid long-term storage. If storage is unavoidable, aliquot and freeze at -20°C or -80°C to slow down degradation kinetics.
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and potentially accelerate degradation.
Q5: Is this compound sensitive to light?
While some benzoxazole derivatives are known to be photostable, photostability is compound-specific.[3][4] As a general precautionary measure, it is recommended to protect solutions from direct light by using amber vials or by covering containers with aluminum foil, especially during long-term experiments or storage.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing a logical path to diagnosis and resolution.
Issue 1: I observe a progressive decrease in the peak area of my compound in HPLC analysis over a short period.
-
Probable Cause: This is a classic indicator of compound degradation, most likely due to acid-catalyzed hydrolysis in your mobile phase or sample diluent.
-
Troubleshooting Steps:
-
Analyze Your Diluent: Check the pH of your sample diluent. If it is acidic, prepare fresh samples in a neutral pH buffer (e.g., phosphate buffer, pH 7.4) and inject them immediately.
-
Assess Mobile Phase: If your HPLC mobile phase is acidic, this can cause on-column degradation. If possible, develop a method with a mobile phase closer to neutral pH. If an acidic mobile phase is necessary, keep the sample in the autosampler for the shortest time possible by placing it at the beginning of your sequence.
-
Temperature Control: Ensure your autosampler is cooled (e.g., 4°C) to slow the rate of degradation while samples are awaiting injection.
-
Issue 2: An unexpected new peak is growing in my chromatogram over time.
-
Probable Cause: This new peak is likely a degradation product. For this compound, the primary suspect is the hydrolyzed amidophenol.
-
Troubleshooting Steps:
-
Characterize the Degradant: If you have access to LC-MS, analyze the sample to determine the mass of the new peak. The expected hydrolyzed product will have a mass increase of 18 Da (the mass of water) compared to the parent compound.
-
Forced Degradation Study: To confirm the identity of the degradant, perform a simple forced degradation study. Intentionally expose a solution of the compound to mild acidic conditions (e.g., 0.01 N HCl) and monitor the formation of the new peak. Its enhancement under these conditions would strongly suggest it is the hydrolysis product.
-
Issue 3: My bioassay results are inconsistent and show a loss of compound activity.
-
Probable Cause: If the compound is degrading in your assay medium, its effective concentration will decrease over the course of the experiment, leading to poor reproducibility and an apparent loss of potency.
-
Troubleshooting Steps:
-
Assess Medium Stability: Perform a time-course stability study in your complete cell culture or assay buffer. Prepare a solution of the compound in the medium, incubate it under your experimental conditions (e.g., 37°C, 5% CO2), and quantify the amount of remaining parent compound at different time points (e.g., 0, 2, 4, 8, 24 hours) using a validated analytical method like HPLC.
-
Modify Experimental Design: If significant degradation is observed, consider reducing the incubation time of your assay or adding the compound at later stages of the experiment if the protocol allows.
-
Visualizing the Degradation Pathway and Troubleshooting Workflow
Acid-Catalyzed Hydrolysis of 2-(4-Piperidyl)benzoxazole
References
Technical Support Center: 2-(4-Piperidyl)benzoxazole Hydrochloride & Derivatives
A proactive guide to characterizing and minimizing off-target effects for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, this guide is designed to provide you with the foundational strategies and in-depth troubleshooting advice necessary for rigorously characterizing novel compounds based on the 2-(4-Piperidyl)benzoxazole scaffold. While 2-(4-Piperidyl)benzoxazole Hydrochloride is primarily a synthetic intermediate, its structural motif is present in molecules designed to be biologically active, notably as kinase inhibitors. Consequently, a proactive approach to identifying and mitigating potential off-target effects is crucial for any research and development program.
This technical support center will guide you through the principles and practical steps of off-target effect minimization, ensuring the data you generate is robust, reproducible, and accurately reflects the on-target activity of your compound of interest.
Frequently Asked Questions (FAQs)
Q1: My initial screen with a 2-(4-Piperidyl)benzoxazole derivative shows promising activity. How can I be sure this is due to its intended target?
This is a critical first question in any drug discovery cascade. The initial "hit" from a primary assay is the beginning of a thorough validation process. To build confidence in your results, a multi-pronged approach is necessary:
-
Orthogonal Assays: Validate your initial findings using a different experimental method that measures the same biological endpoint. For example, if your primary assay is a fluorescence-based activity assay, an orthogonal approach could be a label-free binding assay like Surface Plasmon Resonance (SPR) or a cellular thermal shift assay (CETSA).
-
Structure-Activity Relationship (SAR): Synthesize and test analogues of your lead compound. A logical and graduated change in potency that correlates with structural modifications strengthens the case for on-target activity. Include a "dead" control—a structurally similar but inactive compound—to demonstrate that the observed effect is not due to non-specific properties of the chemical scaffold.
-
Cellular Target Engagement: It is essential to confirm that your compound interacts with its intended target in a cellular context. Techniques like the NanoBRET™ Target Engagement Intracellular Kinase Assay can provide quantitative data on compound binding to the target protein in living cells.[1][2][3]
Q2: What is the most effective first step to identify potential off-targets for my benzoxazole-based compound?
The most efficient initial step is a broad in vitro kinase screen. Many commercial providers offer comprehensive panels that test your compound against hundreds of kinases at a fixed concentration (typically 1-10 µM).[4] This provides a global view of your compound's selectivity and can immediately highlight potential off-target interactions.[4]
Key Considerations for Kinase Profiling:
| Parameter | Recommendation | Rationale |
| ATP Concentration | Test at physiological ATP concentrations. | Many kinase assays use low ATP levels, which can overestimate the potency and off-target activity of ATP-competitive inhibitors.[1] |
| Compound Concentration | Start with a high concentration (e.g., 10 µM). | This "brute-force" approach is designed to catch even weak off-target interactions. |
| Panel Size | The broader, the better (e.g., >300 kinases). | A wider net increases the likelihood of identifying unexpected off-target binding.[4] |
Q3: My kinase screen revealed several off-targets. What should I do next?
This is a common and important finding. The next step is to determine the significance of these interactions.
-
Determine the Potency of Off-Target Interactions: For each identified off-target, perform a dose-response study to determine the IC50 (for enzyme inhibition) or Kd (for binding affinity).
-
Calculate the Selectivity Window: Compare the potency of your compound against its intended target versus the off-targets. A wider selectivity window (e.g., >100-fold) is generally desirable.
-
Assess Cellular Relevance: Use cellular assays to determine if the off-target interactions are relevant in a biological system. For example, if your compound inhibits an off-target kinase in vitro, investigate whether it also inhibits the signaling pathway of that kinase in cells. This can be done using phospho-specific antibodies in Western blotting or ELISA-based assays.[3]
Troubleshooting Guide
Scenario 1: Inconsistent results between biochemical and cellular assays.
-
Plausible Cause: Poor cell permeability, active efflux from cells, or rapid metabolism of the compound.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Use computational models (e.g., cLogP) or experimental assays (e.g., PAMPA) to predict or measure permeability.
-
Check for Efflux Pump Activity: Use cell lines with and without overexpression of efflux pumps like P-glycoprotein (MDR1) to see if cellular potency changes.
-
Metabolic Stability: Incubate your compound with liver microsomes to assess its metabolic stability.
-
Scenario 2: High levels of cytotoxicity observed at concentrations needed for on-target effect.
-
Plausible Cause: This is a classic sign of significant off-target activity. The observed cell death may not be related to the inhibition of your intended target.
-
Troubleshooting Steps:
-
Perform a Broad Off-Target Screen: If not already done, a comprehensive kinase panel is a good starting point. Also, consider panels for other common off-targets like GPCRs and ion channels.
-
"Rescue" Experiment: If possible, try to "rescue" the cytotoxic phenotype by overexpressing your target or providing a downstream product of the target's pathway. If the cytotoxicity persists, it's likely due to off-target effects.
-
Phenotypic Screening: Utilize high-content imaging or other phenotypic screening platforms to characterize the nature of the cytotoxicity (e.g., apoptosis, necrosis, cell cycle arrest). This can provide clues about the off-target pathways involved.[1]
-
Experimental Protocols
Protocol 1: Basic Workflow for Off-Target Liability Assessment
This workflow provides a systematic approach to identifying and validating potential off-target effects.
References
Cell toxicity problems with 2-(4-Piperidyl)benzoxazole Hydrochloride
Welcome to the technical support guide for 2-(4-Piperidyl)benzoxazole Hydrochloride (hereafter referred to as PBOX-HCl). This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful application of PBOX-HCl in your cell-based experiments.
PBOX-HCl is a novel and potent small molecule inhibitor of Kinase X, a key enzyme implicated in proliferative signaling pathways. While highly selective for its primary target, unexpected cytotoxicity can arise, often due to off-target effects or suboptimal handling. This guide is designed to help you navigate these challenges, ensuring data integrity and reproducibility.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and application of PBOX-HCl.
Q1: How should I prepare a stock solution of PBOX-HCl?
A1: Proper solubilization is critical for experimental success.[1] PBOX-HCl is sparingly soluble in aqueous solutions but readily soluble in dimethyl sulfoxide (DMSO).
-
Recommended Procedure: Prepare a high-concentration primary stock solution (e.g., 10 mM or 20 mM) in 100% high-purity, anhydrous DMSO.[2]
-
Best Practice: Gently vortex and, if necessary, use a sonicating water bath to ensure the compound is fully dissolved.[1] Store this stock in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Q2: My compound precipitates when I add it to my cell culture medium. What should I do?
A2: This is a common issue when diluting a DMSO-solubilized compound into an aqueous medium.[1] Direct dilution of a highly concentrated DMSO stock into media can cause the compound to "crash out" of solution.
-
Troubleshooting Step: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your DMSO stock in 100% DMSO. Then, add this lower-concentration DMSO stock to your culture medium, ensuring the final DMSO concentration remains non-toxic to your cells (typically ≤0.1%).[3]
-
Causality: By diluting in a stepwise manner, you keep the compound in a solvent environment it favors for longer, preventing aggregation and precipitation upon introduction to the aqueous culture medium.
Q3: What is the recommended final concentration of DMSO in the culture medium, and is a vehicle control necessary?
A3: The final concentration of DMSO should ideally be kept at or below 0.1% (v/v). Some robust cell lines may tolerate up to 0.5%, but this must be empirically determined.
Yes, a vehicle control is absolutely essential. [4][5] The vehicle control consists of cells treated with the same final concentration of DMSO as your experimental wells. This allows you to distinguish between the cytotoxic effects of PBOX-HCl and any non-specific effects of the solvent itself.[6][7]
Q4: What are the recommended starting concentrations for a typical cell viability assay?
A4: For a new compound, it is crucial to perform a dose-response experiment over a wide range of concentrations.[8] This will establish the IC50 (on-target effect) and identify concentrations that induce non-specific toxicity.
| Cell Type Category | Recommended Starting Range | Notes |
| Proliferative Cancer Cell Lines | 1 nM - 50 µM | These cells are expected to be sensitive to the on-target effects. |
| Non-Cancerous or Primary Cells | 100 nM - 100 µM | These cells serve as a good counterscreen for off-target toxicity.[6] |
| Cell Lines with High Metabolic Activity | 10 nM - 75 µM | May be more susceptible to mitochondrial off-target effects. |
Part 2: Troubleshooting Guide: Unexpected Cell Toxicity
This section provides solutions to specific cytotoxicity problems you may encounter during your experiments.
Q1: I'm observing high levels of cell death at concentrations where I expect to see only cytostatic (anti-proliferative) effects (e.g., 1-5 µM). What is the likely cause?
A1: This issue often points to problems with compound solubility or experimental conditions rather than the compound's intrinsic pharmacology.
-
Potential Cause 1: Compound Precipitation. Even if not visible to the naked eye, microscopic precipitates can form in the culture medium. These aggregates can cause physical stress to cells or present a much higher localized concentration, leading to acute toxicity.
-
Solution: Prepare fresh dilutions for every experiment. Use the serial dilution method described in the FAQ (Q2). Before adding to cells, you can visually inspect the diluted compound in media under a microscope to check for precipitates.[2]
-
-
Potential Cause 2: Extended Incubation Time. The stability of PBOX-HCl in culture medium over long periods (e.g., > 72 hours) may be limited. Compound degradation can lead to toxic byproducts, or the cumulative stress on the cells becomes too high.
-
Solution: Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint. If long-term inhibition is required, consider replenishing the medium with freshly diluted compound every 48 hours.[9]
-
-
Potential Cause 3: Cell Line Sensitivity. Some cell lines are exquisitely sensitive to even minor perturbations.
-
Solution: Ensure your cells are healthy, in a logarithmic growth phase, and at a consistent passage number. Run the experiment in a parallel cell line known for its robustness as a positive control for your technique.
-
Q2: My dose-response curve is biphasic. I see the expected inhibition at low µM concentrations, but a sharp drop in viability (a "cliff effect") at concentrations above 10 µM. What is the mechanism?
A2: This pattern strongly suggests a secondary, off-target toxicity mechanism that becomes dominant at higher concentrations. For PBOX-HCl, this is frequently due to mitochondrial toxicity .
-
Mechanism: At concentrations >10 µM, PBOX-HCl can interfere with the mitochondrial electron transport chain. This disrupts the mitochondrial membrane potential (ΔΨm), leading to a shutdown of ATP production and the initiation of apoptosis.
-
How to Confirm: You can directly measure the mitochondrial membrane potential using a fluorescent probe like JC-1 .[10] In healthy cells, JC-1 forms aggregates in the mitochondria, which fluoresce red. In apoptotic cells with depolarized mitochondria, JC-1 remains a monomer in the cytoplasm and fluoresces green.[11] A shift from red to green fluorescence upon treatment with high concentrations of PBOX-HCl would confirm mitochondrial toxicity.
Diagram: PBOX-HCl Mechanism of Action & Off-Target Toxicity
Caption: On-target vs. Off-target effects of PBOX-HCl.
Q3: My cells appear morphologically stressed (e.g., vacuolated, detaching from the plate), but standard viability assays like MTT or CellTiter-Glo show only a moderate decrease in signal. What could be happening?
A3: This discrepancy often points towards a cellular stress response that precedes catastrophic cell death, such as Endoplasmic Reticulum (ER) Stress .
-
Mechanism: PBOX-HCl, particularly in cell lines with a high secretory load, can disrupt protein folding within the ER. This triggers the Unfolded Protein Response (UPR), a state of cellular stress.[12] While the cells are still metabolically active (and thus give a signal in viability assays), they are unhealthy and poised for apoptosis if the stress is not resolved.[13]
-
How to Confirm: The most definitive way to confirm ER stress is by Western blot analysis of key UPR markers.[12][14] Look for the upregulation of proteins such as:
Diagram: Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: Decision tree for troubleshooting PBOX-HCl cytotoxicity.
Part 3: Key Experimental Protocols
This section provides validated, step-by-step protocols for assays mentioned in this guide.
Protocol 1: Cell Viability Assessment using CellTiter-Glo®
This luminescent assay quantifies ATP, an indicator of metabolically active, viable cells.[15][16][17][18] It is more sensitive than colorimetric assays like MTT.
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of PBOX-HCl (and vehicle control) to the appropriate wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[16][17]
-
Assay Execution: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[16][17]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[16][17] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15][16][17]
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control wells (set to 100% viability) and plot the dose-response curve to determine the IC50.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) with JC-1
This protocol uses the ratiometric dye JC-1 to detect mitochondrial depolarization, a hallmark of intrinsic apoptosis.[10][19]
-
Cell Culture: Culture cells in a 6-well plate or other suitable format and treat with PBOX-HCl (e.g., 1 µM for on-target control, 20 µM for suspected off-target toxicity) and a vehicle control for a relevant time period (e.g., 6-24 hours). Include a positive control for depolarization, such as CCCP (50 µM for 30 minutes).[11][19]
-
JC-1 Staining: Harvest the cells and resuspend them in 1 mL of warm medium or PBS at approximately 1x10⁶ cells/mL.[19] Add JC-1 to a final concentration of 2 µM and incubate at 37°C for 15-30 minutes, protected from light.[11][19]
-
Washing (Optional but Recommended): Pellet the cells by centrifugation (e.g., 400 x g for 5 minutes).[20] Resuspend the cell pellet in 500 µL of PBS or assay buffer to wash away excess dye.
-
Data Acquisition: Analyze the cells immediately by flow cytometry.[10][19]
-
Healthy Cells (Red Signal): Excite at 561 nm, detect emission using a filter for PE-Texas Red or similar (e.g., 590 nm).
-
Apoptotic Cells (Green Signal): Excite at 488 nm, detect emission using a filter for FITC (e.g., 529 nm).[11]
-
-
Analysis: Quantify the percentage of cells in the red-fluorescent (healthy) and green-fluorescent (apoptotic) populations. A significant shift from red to green fluorescence in PBOX-HCl treated cells compared to the vehicle control indicates mitochondrial depolarization.
References
- 1. researchgate.net [researchgate.net]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Endoplasmic Reticulum Stress in Drug- and Environmental Toxicant-Induced Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. chem-agilent.com [chem-agilent.com]
Technical Support Gateway: Synthesis of 2-(4-Piperidyl)benzoxazole Hydrochloride
Welcome to the technical support center for the synthesis of 2-(4-Piperidyl)benzoxazole Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and a validated experimental protocol to optimize reaction yields and purity. As Senior Application Scientists, we have compiled this resource based on established literature and extensive laboratory experience to address the common challenges encountered during this synthesis.
Core Synthesis Pathway
The most prevalent and effective method for synthesizing 2-(4-Piperidyl)benzoxazole involves the condensation of 2-aminophenol with piperidine-4-carboxylic acid. This reaction is typically mediated by a strong dehydrating agent and catalyst, such as polyphosphoric acid (PPA), at elevated temperatures. The resulting free base is then converted to its hydrochloride salt for improved stability and handling.[1][2]
Caption: General synthesis pathway for this compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
Low yields are often traced back to one of three areas: reactant quality, reaction conditions, or workup procedure.
-
Purity of Starting Materials: Impurities in 2-aminophenol or piperidine-4-carboxylic acid can significantly hinder the reaction. 2-aminophenol is particularly susceptible to oxidation, which can lead to colored impurities and byproducts.[3]
-
Recommendation: Use high-purity starting materials. 2-aminophenol should be a light-colored solid; if it is dark brown or black, consider purification by recrystallization or sublimation before use. Ensure piperidine-4-carboxylic acid is dry.
-
-
Reaction Conditions: The condensation reaction is highly sensitive to temperature and the effectiveness of the condensing agent.
-
Polyphosphoric Acid (PPA): PPA serves as both the catalyst and a dehydrating agent. Insufficient PPA will result in an incomplete reaction. Conversely, excessively high temperatures (>>200°C) with PPA can lead to charring and decomposition of the starting materials and product.[1]
-
Temperature & Time: The reaction typically requires high temperatures (around 180°C) to proceed efficiently.[1] Inadequate temperature or reaction time will lead to incomplete conversion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Inefficient Workup: The product can be lost during the aqueous workup and extraction phases. The highly viscous nature of the PPA mixture upon cooling can make extraction difficult.
-
Recommendation: Perform the workup while the reaction mixture is still warm (but safe to handle) by pouring it onto ice water. This hydrolyzes the PPA and makes the mixture less viscous. Ensure the pH is sufficiently basic (pH > 10) during extraction to ensure the product is in its free base form, which is more soluble in organic solvents.
-
Q2: I'm observing significant side product formation. What are these impurities and how can I minimize them?
The most common side products are polymers and incompletely cyclized intermediates.
-
Polymerization: 2-aminophenol and reaction intermediates can polymerize under harsh acidic conditions and high temperatures. This is often observed as a dark, insoluble tar-like substance in the reaction vessel.
-
Minimization: Strictly control the reaction temperature. A gradual ramp-up to the target temperature (e.g., 180°C) is preferable to rapid, aggressive heating. Ensure homogenous mixing to avoid localized "hot spots."
-
-
Schiff Base Formation: The initial reaction between the amine of 2-aminophenol and the carboxylic acid forms an amide, which then cyclizes. If dehydration is inefficient, the reaction may stall or favor alternative pathways. While less common in this specific synthesis, related benzoxazole syntheses from aldehydes can stall at the Schiff base intermediate.[4]
-
Minimization: Ensure the PPA is of good quality and used in sufficient quantity to act as an effective dehydrating agent.
-
Q3: The reaction seems to stall and does not go to completion. What troubleshooting steps should I take?
Caption: A decision-making workflow for troubleshooting low synthesis yields.
-
Verify Reagent Stoichiometry: Double-check the molar ratios of your reactants. While a 1:1 ratio is typical, ensure accurate weighing.
-
Assess Catalyst/Dehydrating Agent: As mentioned, PPA is critical. If it is old or has absorbed atmospheric moisture, its efficacy will be reduced. Using a fresh batch of PPA can often resolve stalling issues.
-
Extend Reaction Time: If TLC analysis shows the presence of starting materials but the reaction appears to have stopped, extend the reaction time at the target temperature for several more hours.
Q4: I'm having difficulty with the final salt formation and purification. What is the best practice?
Product loss during purification and salt formation is a common source of reduced yield. The goal is to efficiently crystallize the hydrochloride salt while leaving impurities in the solution.
-
Solvent Selection: The choice of solvent is crucial. The free base should be soluble, while the hydrochloride salt should be sparingly soluble to promote precipitation. Common choices include ethanol, isopropanol, or acetone.[5][6] A mixture of solvents, such as ethanol/water, can also be effective for recrystallization to remove specific impurities.[7][8]
-
pH Control: After dissolving the crude free base in the chosen solvent, slowly add a solution of HCl (e.g., concentrated HCl or HCl gas dissolved in isopropanol). Monitor the pH. Over-acidification can sometimes trap acidic impurities. The product should precipitate as a white to off-white solid.
-
Crystallization Conditions: Cooling the mixture (e.g., to 0-5°C) after acidification will maximize the precipitation of the hydrochloride salt.[9] Allowing sufficient time for crystallization before filtration is key to a good recovery.
-
Washing: Wash the filtered solid with a small amount of cold solvent (the same one used for crystallization) to remove any remaining soluble impurities without dissolving a significant amount of the product.
Table 1: Impact of Key Parameters on Synthesis Yield
| Parameter | Recommended Condition | Impact of Sub-optimal Condition | Troubleshooting Action |
| Purity of 2-Aminophenol | Light-colored solid, >98% purity | Low yield, dark/tarry byproducts | Recrystallize or use a fresh, high-purity batch. |
| PPA Quantity | ~10x weight of limiting reagent | Incomplete reaction, stalling | Use fresh PPA and ensure sufficient quantity for dehydration. |
| Reaction Temperature | 170-190°C | Low temp: incomplete reaction. High temp: charring. | Use an oil bath and calibrated thermometer for precise control. |
| Reaction Time | 2-4 hours (TLC monitored) | Incomplete conversion of starting materials | Monitor by TLC and extend time if necessary. |
| Workup pH (Extraction) | pH > 10 | Poor extraction of free base into organic layer | Add more base (e.g., 50% NaOH) and confirm with pH paper. |
| Crystallization Solvent | Ethanol, Isopropanol, or Acetone | Product remains soluble or co-precipitates with impurities | Perform small-scale solvent screening to find the optimal system. |
High-Yield Experimental Protocol
This protocol is synthesized from established methods to provide a reliable and high-yield pathway.[1]
Materials:
-
2-Aminophenol (1.0 eq)
-
Piperidine-4-carboxylic acid (1.0 eq)
-
Polyphosphoric Acid (PPA) (~10x weight of 2-aminophenol)
-
Deionized Water & Ice
-
Sodium Hydroxide (50% w/v solution)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol or Isopropanol
-
Concentrated Hydrochloric Acid (37%)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser (with a drying tube), add 2-aminophenol and piperidine-4-carboxylic acid.
-
Addition of PPA: Carefully add polyphosphoric acid to the flask. The mixture will be thick.
-
Heating & Reaction: Begin stirring and slowly heat the mixture in an oil bath to 180°C. The mixture will become darker and more fluid as the reaction progresses. Maintain the temperature for 2-4 hours.
-
Expert Note: The reaction is exothermic upon initial heating. Control the heating rate to prevent overshooting the target temperature. Monitor the reaction via TLC (e.g., 10% Methanol in DCM with 0.5% NH₄OH) until the 2-aminophenol spot disappears.
-
-
Workup - Hydrolysis & Neutralization: Allow the reaction to cool to approximately 80-100°C. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the warm reaction mixture into the ice water with vigorous stirring. This will hydrolyze the PPA.
-
Basification: Cool the aqueous mixture in an ice bath. Slowly add 50% NaOH solution to basify the mixture to a pH > 10. This step neutralizes the acid and converts the product to its free base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude 2-(4-Piperidyl)benzoxazole free base, which is often a viscous oil or waxy solid.
-
Salt Formation & Purification:
-
Dissolve the crude free base in a minimal amount of ethanol (or another suitable solvent).
-
Slowly add concentrated HCl dropwise while stirring. The hydrochloride salt will begin to precipitate.
-
Continue adding HCl until precipitation is complete (check with pH paper to ensure it is acidic).
-
Cool the suspension in an ice bath for at least 1 hour to maximize crystallization.
-
Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound as a white or off-white solid.
-
References
- 1. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-13-3 [chemicalbook.com]
- 7. Purification method of 6-fluoro-3-(4-piperidyl)-1,2-benzoisoxazole hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. A kind of purification method of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride - Patent CN-112624992-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]
Refining purification methods for 2-(4-Piperidyl)benzoxazole Hydrochloride
Technical Support Center: 2-(4-Piperidyl)benzoxazole Hydrochloride
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this important heterocyclic building block. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to refine your purification methods effectively.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions about handling and purifying this compound.
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: Impurities typically arise from the initial condensation reaction. Key species to monitor include:
-
Unreacted Starting Materials: Residual 2-aminophenol or the piperidine-4-carboxylic acid derivative. The presence of 2-aminophenol is particularly problematic as it is prone to oxidation, leading to colored impurities.[1]
-
Incomplete Cyclization Products: The intermediate Schiff base formed from the condensation of 2-aminophenol and the aldehyde-equivalent may not fully cyclize, remaining as a significant impurity.[1]
-
Side-Reaction Products: Dimerization or polymerization of starting materials or intermediates can occur, especially under harsh temperature or pH conditions.[2][3] For structurally similar compounds, dimer impurities are a known issue that requires specific purification strategies to remove.[3][4]
-
Residual Catalysts: If a catalyst (e.g., Brønsted or Lewis acids) is used, it may carry over into the crude product.[5]
Q2: What is the general solubility profile of this compound?
A2: As a hydrochloride salt of a moderately polar molecule, its solubility is highly dependent on the solvent system.
-
Good Solubility: It typically dissolves well in polar protic solvents like methanol and ethanol, especially with heating.[3][6] It also shows good solubility in dimethyl sulfoxide (DMSO).[6]
-
Limited Solubility: It has poor solubility in non-polar solvents such as hexanes, toluene, and diethyl ether. These are often suitable as anti-solvents for crystallization.
-
pH and Temperature Effects: The solubility is significantly influenced by pH; as a hydrochloride salt, it is more soluble in aqueous acidic solutions. Like most organic compounds, its solubility in most solvents increases with temperature, a key principle leveraged in recrystallization.[6]
Q3: Are there any specific stability or handling concerns for this compound?
A3: Yes, there are a few points to consider for maintaining the integrity of your material:
-
Hygroscopicity: The hydrochloride salt form can be hygroscopic, meaning it can absorb moisture from the air. It is crucial to store it in a tightly sealed container in a dry environment, preferably in a desiccator or under an inert atmosphere.[7]
-
Light and Air Sensitivity: The benzoxazole core and potential residual impurities like 2-aminophenol can be sensitive to light and air, leading to discoloration over time.[1] Storage in amber vials and minimizing exposure to air is recommended.
Troubleshooting Guide: From Crude to Pure
This guide provides solutions to specific problems you may encounter during the purification process.
Problem 1: My isolated crude product is a dark oil or a sticky solid, not a crystalline powder.
-
Probable Cause: This is often due to a high concentration of impurities that depress the melting point and inhibit crystallization. The stickiness can also be caused by residual solvents or moisture.
-
Solution Pathway:
-
Solvent Trituration: Begin by triturating the crude material with a non-polar solvent in which the product is insoluble, such as diethyl ether or hexane. This will wash away many non-polar impurities and can often induce crystallization.
-
pH Adjustment & Extraction: If the crude product is from a reaction worked up under basic conditions, there may be a significant amount of the free base form present. Dissolve the material in an appropriate organic solvent (e.g., dichloromethane) and wash with dilute HCl. This ensures the compound is fully in its salt form, which is typically more crystalline. Evaporate the solvent to obtain the crude hydrochloride salt.
-
Proceed to Recrystallization: Once a solid is obtained, even if impure, proceed to a carefully selected recrystallization protocol.
-
Problem 2: My recrystallization attempt resulted in low yield or no crystal formation.
-
Probable Cause: The most common issue is an inappropriate choice of solvent or an incorrect solvent-to-solute ratio. If the solution is too dilute, the compound will not reach saturation upon cooling. If it is too concentrated, it may "crash out" as an amorphous solid, trapping impurities.
-
Solution Pathway:
-
Systematic Solvent Screening: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, polar protic solvents are a good starting point.
-
Employ a Solvent/Anti-Solvent System: This is a powerful technique for this compound. A method adapted from the purification of structurally similar molecules involves using a binary mixture, such as ethanol and water.[3][4] The compound is dissolved in a minimal amount of hot ethanol (the "solvent"), and then water (the "anti-solvent") is added dropwise until persistent turbidity is observed. The solution is then reheated until clear and allowed to cool slowly.
-
Control Cooling Rate: Slow, controlled cooling is critical for forming large, pure crystals. Rapid cooling in an ice bath can cause precipitation rather than crystallization. Allow the solution to cool to room temperature naturally, then place it in a refrigerator (4°C), and finally in a freezer (-5 to -20°C) to maximize yield.[3][4]
-
dot
Caption: Decision workflow for troubleshooting recrystallization.
Problem 3: The final product has high purity by HPLC, but it is off-white or yellow.
-
Probable Cause: The presence of trace, highly-colored impurities, often arising from the oxidation of the 2-aminophenol starting material.[1] These may be present at levels too low to be significant by standard HPLC purity analysis but are visually apparent.
-
Solution Pathway:
-
Activated Charcoal Treatment: During the recrystallization process, after the compound is fully dissolved in the hot solvent, add a small amount (1-2% w/w) of activated charcoal to the solution.
-
Hot Filtration: Keep the solution hot and swirl for a few minutes, then perform a hot filtration through a pad of Celite® or filter paper to remove the charcoal. The filtrate should be colorless.
-
Proceed with Crystallization: Allow the colorless filtrate to cool as per the standard protocol. This method is highly effective at removing colored impurities.
-
Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization using Ethanol/Water
This protocol is adapted from established methods for purifying structurally related benzisoxazole hydrochlorides and is highly effective for removing dimer impurities.[3][4]
-
Dissolution: In an appropriately sized flask, add the crude this compound. For every 1 gram of crude material, add approximately 5 mL of anhydrous ethanol.
-
Heating: Heat the mixture to reflux (around 78°C) with stirring until all solids are dissolved.
-
Water Addition: While maintaining the temperature near reflux, add deionized water dropwise until the solution becomes faintly turbid. This indicates the solution is approaching its saturation point.
-
Clarification: Add a few more drops of ethanol until the solution becomes completely clear again.
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin during this stage. For best results, insulate the flask to slow the cooling process.
-
Cold Maturation: Once at room temperature, stir the resulting slurry for at least 60 minutes.
-
Chilling: Cool the flask to between -5°C and 5°C and hold for another 60 minutes to maximize the precipitation of the product.[3]
-
Filtration and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold ethanol or an ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum at 40-50°C to a constant weight. A final purity of >99.5% is achievable with this method.
dot
Caption: Step-by-step workflow for the ethanol/water recrystallization protocol.
Protocol 2: HPLC Method for Purity Assessment
This is a general reverse-phase HPLC method suitable for assessing the purity of the final product. Method validation is required for GMP applications.[8][9]
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 20 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 230 nm and 280 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | 0.5 mg/mL in 50:50 Water:Acetonitrile |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification method of 6-fluoro-3-(4-piperidyl)-1,2-benzoisoxazole hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. A kind of purification method of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride - Patent CN-112624992-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. fishersci.com [fishersci.com]
- 8. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
Validation & Comparative
Validating the Binding Affinity of 2-(4-Piperidyl)benzoxazole Hydrochloride: A Comparative Guide for Drug Development Professionals
In the landscape of contemporary pharmacology, the precise and robust characterization of a compound's binding affinity to its biological target is a cornerstone of successful drug discovery and development. This guide provides an in-depth, experience-driven framework for validating the binding affinity of 2-(4-Piperidyl)benzoxazole Hydrochloride, a compound of significant interest due to its structural motifs suggesting potential interaction with various CNS targets, most notably the sigma-1 receptor (S1R).[1][2][3] The sigma-1 receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, is implicated in a multitude of cellular functions and is a therapeutic target for various neurological and psychiatric disorders.[4][5]
This document eschews a rigid, one-size-fits-all template. Instead, it offers a logical and scientifically rigorous workflow, grounded in years of laboratory experience, to guide researchers in generating a comprehensive and defensible binding affinity profile for this compound. We will explore orthogonal, well-established techniques, compare its hypothetical binding profile to known sigma-1 receptor ligands, and provide detailed, actionable protocols that emphasize not just the "how," but the critical "why" behind each experimental choice.
The Strategic Imperative: Why Orthogonal Validation Matters
To establish the binding affinity of a novel compound with confidence, relying on a single experimental technique is fraught with peril. Each method possesses inherent strengths and weaknesses. Therefore, a multi-pronged approach using orthogonal techniques is not merely best practice; it is a fundamental requirement for generating trustworthy and publishable data. In this guide, we will focus on three gold-standard methodologies:
-
Radioligand Binding Assays: A classic, highly sensitive method for determining binding affinity through competition with a radiolabeled ligand.
-
Surface Plasmon Resonance (SPR): A label-free, real-time technique that provides kinetic data (association and dissociation rates) in addition to affinity.
-
Isothermal Titration Calorimetry (ITC): A label-free, in-solution technique that directly measures the thermodynamics of binding, providing a complete thermodynamic profile of the interaction.
By comparing the data generated from these distinct biophysical approaches, we can build a comprehensive and validated understanding of the interaction between this compound and its target.
Comparative Landscape: Benchmarking Against Established Sigma-1 Receptor Ligands
To contextualize the binding affinity of this compound, it is essential to compare it against a panel of well-characterized sigma-1 receptor ligands with varying potencies and functional activities. For the purpose of this guide, we will assume a hypothetical, yet plausible, high-affinity binding for this compound to the sigma-1 receptor, and compare it to the following established compounds:
| Compound | Type | Reported Binding Affinity (Ki/IC50) for Sigma-1 Receptor |
| 2-(4-Piperidyl)benzoxazole HCl | Test Compound (Hypothetical) | ~5 nM (Ki) |
| Haloperidol | Antagonist | ~2.3 - 4 nM (Ki)[6] |
| (+)-Pentazocine | Agonist | ~1.8 - 8 nM (Ki)[7][8] |
| PRE-084 | Agonist | ~2.2 nM (Ki), ~44 nM (IC50)[9][10] |
| NE-100 | Antagonist | ~1.03 nM (Ki), ~4.16 nM (IC50)[11][12][13] |
This comparative table will serve as our benchmark for interpreting the experimental data we generate.
Experimental Validation: In-Depth Protocols
The following sections provide detailed, step-by-step protocols for each of the three recommended binding affinity assays. The causality behind key steps is explained to empower the researcher to adapt and troubleshoot effectively.
Radioligand Binding Assay: The Competitive Inhibition Approach
This method determines the affinity of our test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor. For the sigma-1 receptor, --INVALID-LINK---pentazocine is a widely used and appropriate radioligand.[5][14]
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize guinea pig liver tissue, a rich source of sigma-1 receptors, in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. The use of a tissue known for high receptor expression is crucial for a robust signal-to-noise ratio.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation. This step is critical to remove endogenous ligands and interfering substances.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 100 µg of membrane preparation, a fixed concentration of --INVALID-LINK---pentazocine (typically at or below its Kd, e.g., 2-5 nM), and assay buffer.[15][16]
-
Non-specific Binding: Same as total binding, but with the addition of a high concentration of a non-radiolabeled, high-affinity sigma-1 ligand (e.g., 10 µM haloperidol) to saturate all specific binding sites.[15] This allows for the quantification of radioligand binding to non-receptor components.
-
Competition: Same as total binding, with the addition of increasing concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
-
-
Incubation:
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding of the radioligand to the filter. The speed of this step is critical to prevent dissociation of the ligand-receptor complex.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Surface Plasmon Resonance (SPR): A Real-Time Kinetic Analysis
SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data.[17][18][19] For small molecule-protein interactions, the protein is typically immobilized on the sensor chip.
Experimental Workflow:
Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.
Step-by-Step Protocol:
-
Protein Immobilization:
-
Activate the surface of a CM5 sensor chip (a carboxymethylated dextran matrix) with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to create reactive esters. This is a standard and robust method for covalent protein immobilization.
-
Inject a solution of purified, recombinant human sigma-1 receptor (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.0-5.5) over the activated surface. The acidic pH promotes pre-concentration of the positively charged protein on the negatively charged dextran surface, enhancing immobilization efficiency.
-
Deactivate any remaining reactive esters with an injection of ethanolamine.
-
A reference flow cell should be prepared in parallel, going through the activation and deactivation steps without protein injection, to allow for subtraction of bulk refractive index changes and non-specific binding.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer (e.g., HBS-EP+ buffer). It is crucial that the analyte is completely soluble in the running buffer. A concentration series that brackets the expected KD by at least 10-fold on either side is recommended.
-
Inject the analyte solutions over both the protein-immobilized and reference flow cells at a constant flow rate.
-
Monitor the association phase as the analyte flows over the surface, followed by the dissociation phase as the analyte is replaced with running buffer.
-
Between each analyte injection, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove all bound analyte and return the surface to baseline. The choice of regeneration solution must be carefully optimized to ensure complete removal of the analyte without denaturing the immobilized protein.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal from the protein-immobilized flow cell to obtain the specific binding sensorgram.
-
Fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model for a simple bimolecular interaction) using the instrument's analysis software.
-
This fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Isothermal Titration Calorimetry (ITC): The Thermodynamic Deep Dive
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka, and its inverse, KD), enthalpy (ΔH), and stoichiometry (n) in a single experiment.[20][21][22] From these, the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated, providing a complete thermodynamic signature of the interaction.[21]
Experimental Workflow:
Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare highly purified, recombinant human sigma-1 receptor and this compound. Purity is paramount in ITC to ensure accurate concentration determination and to avoid heats from non-specific interactions.
-
The protein and ligand must be in identical buffer solutions to minimize heats of dilution. The most reliable way to achieve this is to dialyze the protein against the final buffer, and then use the dialysate to dissolve the ligand. A common buffer is phosphate or HEPES-buffered saline.
-
-
Instrument Setup and Sample Loading:
-
Thoroughly clean the sample cell and injection syringe of the ITC instrument.
-
Load the sigma-1 receptor solution into the sample cell (e.g., 10-20 µM).
-
Load the this compound solution into the injection syringe at a concentration 10-20 times that of the protein (e.g., 100-200 µM). This concentration ratio ensures that the protein becomes saturated over the course of the titration.
-
-
Titration Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, precisely controlled injections of the ligand into the protein solution.
-
The instrument measures the heat change after each injection.
-
-
Data Analysis:
-
Integrate the area under each heat pulse to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites).
-
The fitting will yield the binding affinity (Ka), enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). The dissociation constant (KD) is the reciprocal of Ka.
-
The change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
Synthesizing the Data: A Self-Validating System
The power of this multi-faceted approach lies in the convergence of data from these three independent techniques. A successful validation would see the KD value from SPR and the KD value from ITC corroborating the Ki value obtained from the radioligand binding assay. Minor variations are expected due to the different principles of each technique, but the values should be within the same order of magnitude. This concordance provides a high degree of confidence in the determined binding affinity of this compound for the sigma-1 receptor, creating a self-validating dataset that is robust, reliable, and ready for the next stages of drug development.
This guide provides a comprehensive framework for the rigorous validation of the binding affinity of this compound. By embracing a multi-technique, comparative approach and understanding the rationale behind each experimental step, researchers can generate high-quality, defensible data that will stand up to the scrutiny of the scientific community and regulatory bodies.
References
- 1. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma-1 receptor agonist, (+)-pentazocine, is neuroprotective in a Brown Norway rat microbead model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissociation of the motor effects of (+)-pentazocine from binding to sigma 1 sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NE-100 - Wikipedia [en.wikipedia.org]
- 12. NE 100 hydrochloride | Sigma1 Receptor Antagonists: R&D Systems [rndsystems.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 15. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 | MDPI [mdpi.com]
- 16. usiena-air.unisi.it [usiena-air.unisi.it]
- 17. researchgate.net [researchgate.net]
- 18. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 19. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 22. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
A Comparative Benchmarking Study: 2-(4-Piperidyl)benzoxazole Hydrochloride vs. 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
Introduction
In the landscape of contemporary drug discovery, the exploration of heterocyclic scaffolds remains a cornerstone of medicinal chemistry. Among these, benzoxazole and benzisoxazole moieties have garnered significant attention due to their versatile pharmacological profiles. This guide presents a comprehensive comparative analysis of two prominent derivatives: 2-(4-Piperidyl)benzoxazole Hydrochloride and 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. Both compounds share a piperidinyl-heterocycle core structure, yet subtle structural distinctions, such as the heteroatom arrangement in the bicyclic ring and the presence of a fluorine substituent, lead to divergent biological activities.
This document is intended for researchers, scientists, and drug development professionals. It will delve into a side-by-side comparison of their synthesis, physicochemical characteristics, and critically, their performance in key therapeutic areas: oncology and neuroscience. The insights provided are grounded in experimental data and established protocols to empower researchers in making informed decisions for their drug discovery programs.
Physicochemical Properties: A Tale of Two Scaffolds
The fundamental physicochemical properties of a compound govern its pharmacokinetic and pharmacodynamic behavior. A comparative summary of this compound and 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is presented below.
| Property | This compound | 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | Reference |
| Molecular Formula | C₁₂H₁₅ClN₂O | C₁₂H₁₄ClFN₂O | [1][2] |
| Molecular Weight | 238.71 g/mol | 256.70 g/mol | [1][3] |
| Appearance | White to off-white solid | White to almost white crystal powder | [1][4] |
| Storage Temperature | Room temperature, sealed in dry conditions | Room temperature, sealed in dry conditions, keep in dark place | [1][5] |
| Solubility | Soluble in DMSO and Methanol | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | [5][6] |
| LogP (calculated) | Not explicitly found | 2.8557 | [7] |
| Topological Polar Surface Area (TPSA) | Not explicitly found | 38.06 Ų | [7] |
The introduction of a fluorine atom in the benzisoxazole derivative increases its molecular weight and is likely to influence its lipophilicity and metabolic stability, which are critical parameters in drug development.
Synthesis Strategies: A Comparative Overview
The synthetic accessibility of a compound is a crucial factor in its potential for further development. Here, we outline common synthetic routes for both compounds.
Synthesis of this compound
The synthesis of 2-(4-Piperidyl)benzoxazole typically involves the condensation of 2-aminophenol with a piperidine-4-carboxylic acid derivative.
Experimental Protocol: Synthesis of 2-(4-Piperidyl)benzoxazole
-
Step 1: Condensation
-
Combine 2-aminophenol and piperidine-4-carboxylic acid in a reaction vessel containing polyphosphoric acid (PPA).
-
Heat the mixture under reflux for 2-3 hours. The PPA acts as both a solvent and a dehydrating agent to facilitate the cyclization.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry.
-
-
Step 2: Purification and Salt Formation
-
Purify the crude 2-(piperidin-4-yl)benzo[d]oxazole by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Dissolve the purified free base in an appropriate solvent (e.g., isopropanol) and treat with a stoichiometric amount of hydrochloric acid (in a suitable solvent like ether or isopropanol) to precipitate the hydrochloride salt.
-
Filter the resulting solid, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.
-
Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
A common and efficient method for the synthesis of this compound is a "one-pot" reaction starting from 4-(2,4-difluorobenzoyl)-piperidine hydrochloride.[8]
Experimental Protocol: One-Pot Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride [8]
-
Step 1: Oximation and Cyclization
-
Dissolve 4-(2,4-difluorobenzoyl)-piperidine hydrochloride in an alcohol solvent (e.g., methanol or ethanol).[8]
-
Add hydroxylamine hydrochloride to the solution.
-
Slowly add an inorganic base, such as potassium hydroxide or sodium hydroxide solution. The base serves to both facilitate the oximation and promote the subsequent intramolecular cyclization.[8]
-
Heat the reaction mixture at 40-45°C for 5-72 hours, monitoring the reaction by TLC.[8]
-
-
Step 2: Salt Formation and Isolation
-
After the reaction is complete, cool the mixture and dropwise add concentrated hydrochloric acid to adjust the pH and precipitate the hydrochloride salt.[8]
-
Cool the mixture to 0-5°C and maintain this temperature for 1-3 hours to ensure complete precipitation.[8]
-
Filter the solid, wash it, and dry to obtain high-purity 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride.[8] This one-pot method is advantageous as it avoids the isolation of the oxime intermediate, simplifying the process and improving the overall yield.[8]
-
Caption: Comparative synthetic workflows for the two compounds.
Biological Activity: A Dichotomy of Therapeutic Potential
The subtle structural differences between these two compounds translate into distinct biological activity profiles, primarily in the realms of oncology and neuroscience.
Oncology: Targeting Key Kinases in Cancer Progression
Derivatives of 2-(4-Piperidyl)benzoxazole have shown promise as potent inhibitors of receptor tyrosine kinases (RTKs) that are crucial for tumor angiogenesis and growth, such as VEGFR-2 and c-Met.[9]
Mechanism of Action: Dual VEGFR-2/c-Met Inhibition
The benzoxazole scaffold can effectively bind within the ATP-binding pocket of these kinases, leading to the inhibition of downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.
Caption: Dual inhibition of VEGFR-2 and c-Met signaling by 2-(4-Piperidyl)benzoxazole derivatives.
Experimental Protocol: In Vitro VEGFR-2/c-Met Kinase Inhibition Assay [4][5][6][10][11][12][13][14][15]
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of the kinase domain.
-
Materials:
-
Recombinant human VEGFR-2 or c-Met kinase domain.
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
ATP.
-
Specific kinase substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1).
-
Test compounds (dissolved in DMSO).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
White 96-well microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well plate, add the kinase buffer, the respective kinase enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).
-
Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the ADP-Glo™ reagent and then the Kinase Detection Reagent, following the manufacturer's protocol.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.
-
Antiproliferative Activity
The antiproliferative effects of these compounds are commonly assessed using the MTT assay on various cancer cell lines.
Experimental Protocol: MTT Cytotoxicity Assay [9][16][17][18]
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well flat-bottom plates.
-
Test compounds (dissolved in DMSO).
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
-
| Compound Derivative | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(4-Piperidyl)benzoxazole derivative (11b, p-fluorophenyl) | VEGFR-2/c-Met | MCF-7 (Breast) | 4.30 | [19] |
| 2-(4-Piperidyl)benzoxazole derivative (11b, p-fluorophenyl) | VEGFR-2/c-Met | A549 (Lung) | 6.68 | [19] |
| 2-(4-Piperidyl)benzoxazole derivative (11a, phenyl) | VEGFR-2/c-Met | MCF-7 (Breast) | 6.25 | [19] |
| 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivative (5a) | Not specified | HeLa (Cervical) | Potent activity | [17] |
| 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivative (5d) | Not specified | HT-29 (Colon) | Potent activity | [17] |
| 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivative (5k) | Not specified | MCF-7 (Breast) | Potent activity | [17] |
While derivatives of both parent compounds exhibit anticancer activity, the research on 2-(4-Piperidyl)benzoxazole derivatives is more specifically focused on the well-defined mechanism of VEGFR-2 and c-Met inhibition.
Neuroscience: Modulating Dopamine Receptors for Antipsychotic Effects
The 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole scaffold is a key structural motif in several atypical antipsychotic drugs, such as risperidone.[13][20] Its neuroleptic activity is primarily attributed to its ability to antagonize dopamine D₂ receptors.[16][21]
Mechanism of Action: Dopamine D₂ Receptor Antagonism
Antipsychotic drugs that block D₂ receptors in the mesolimbic pathway are effective in treating the positive symptoms of schizophrenia. The 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole core provides the necessary pharmacophoric features for high-affinity binding to these receptors.
Caption: Mechanism of dopamine D₂ receptor antagonism by 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.
Experimental Protocol: In Vivo Climbing Mice Assay [22]
This behavioral assay is used to screen for the cataleptic effects of neuroleptic drugs, which is a predictor of their antipsychotic potential.
-
Animals: Male albino mice.
-
Apparatus: Individual wire mesh cages or cylinders.
-
Procedure:
-
Administer the test compound intraperitoneally (i.p.) or orally (p.o.) to the mice. A vehicle control group should also be included.
-
At a specified time after drug administration (e.g., 30, 60, 90 minutes), place each mouse individually in a wire mesh cage.
-
Observe the mice for a set period (e.g., 30 seconds) at different time intervals (e.g., every 30 minutes for 2 hours).
-
Record the climbing behavior. A positive climbing response is defined as the mouse being in an upright position with all four paws on the wire mesh.
-
A compound is considered to have neuroleptic potential if it significantly reduces the climbing behavior compared to the vehicle control group.
-
Experimental Protocol: [³H]Spiroperidol Binding Assay [21][23][24]
This in vitro radioligand binding assay measures the affinity of a compound for dopamine D₂ receptors.
-
Materials:
-
Rat striatal membrane preparations (a rich source of D₂ receptors).
-
[³H]Spiroperidol (a radioligand with high affinity for D₂ receptors).
-
Test compounds.
-
Incubation buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In test tubes, incubate the striatal membrane preparation with a fixed concentration of [³H]Spiroperidol and varying concentrations of the test compound.
-
Define non-specific binding by including a high concentration of a known D₂ antagonist (e.g., unlabeled haloperidol or (+)butaclamol) in a separate set of tubes.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]Spiroperidol (IC₅₀ value), which is a measure of its affinity for the D₂ receptor.
-
Conclusion and Future Perspectives
This comparative guide highlights the distinct, yet valuable, therapeutic profiles of this compound and 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. The former demonstrates significant potential in oncology through its targeted inhibition of key receptor tyrosine kinases, while the latter is a well-established scaffold in the development of neuroleptic agents due to its potent dopamine D₂ receptor antagonism.
The choice between these two scaffolds for a drug discovery program will be dictated by the therapeutic area of interest. For researchers in oncology, the 2-(4-Piperidyl)benzoxazole core offers a promising starting point for the development of novel kinase inhibitors. Conversely, those in the field of neuroscience will find the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole structure to be a valuable building block for new antipsychotic agents.
The detailed experimental protocols provided herein serve as a practical resource for the in vitro and in vivo evaluation of these and related compounds. As a final recommendation, further structure-activity relationship (SAR) studies on both scaffolds are warranted to optimize their potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of next-generation therapeutics.
References
- 1. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl | Corey Organics [coreyorganics.com]
- 3. R-56109 hydrochloride | C12H14ClFN2O | CID 11334359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. chemscene.com [chemscene.com]
- 8. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. atcc.org [atcc.org]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. ossila.com [ossila.com]
- 21. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 22. Climbing behavior by mice as an endpoint for preclinical assessment of drug effects in the absence and presence of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
- 24. Quantitative analysis of the interaction of [3H]spiroperidol with serotonin and dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Analysis of 2-(4-Piperidyl)benzoxazole Hydrochloride
In the landscape of modern drug discovery, the aphorism "no drug is a magic bullet" holds profound truth. While achieving high potency for a desired biological target is a primary objective, ensuring high selectivity is the critical gatekeeper to a viable therapeutic candidate. Unforeseen interactions with off-target proteins can lead to a cascade of adverse effects, derailing promising compounds in late-stage development. The 2-(4-piperidyl)benzoxazole scaffold represents a "privileged structure" in medicinal chemistry, a core moiety found in compounds targeting diverse protein families, from G-protein coupled receptors (GPCRs) to protein kinases.[1] This versatility, however, necessitates a rigorous and early assessment of cross-reactivity.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough cross-reactivity analysis of 2-(4-Piperidyl)benzoxazole Hydrochloride. We will move beyond a mere listing of protocols, instead explaining the scientific rationale behind a tiered experimental approach. This self-validating system is designed to build a comprehensive selectivity profile, enabling informed decisions and mitigating the risk of late-stage attrition. We will use a hypothetical case study for this compound, comparing its potential activity against established drugs that share structural or therapeutic similarities, such as the atypical antipsychotics Risperidone and Paliperidone, and the kinase inhibitor Sorafenib.
The Rationale for a Tiered Approach to Cross-Reactivity Profiling
A compound's journey through selectivity profiling should be logical and resource-efficient. A tiered approach, starting with broad, cost-effective screening and progressing to more focused, in-depth assays, provides the most comprehensive understanding of a compound's interaction with the proteome. This strategy allows for early identification of potential liabilities and informs the design of subsequent, more targeted experiments.
Caption: Tiered workflow for cross-reactivity analysis.
Tier 1: Casting a Wide Net - Broad Panel Screening
The initial step is to understand the broad interaction landscape of this compound. This is best achieved through comprehensive, commercially available screening panels that assess binding against a wide array of targets known to be implicated in adverse drug reactions.
Comparative Compound Selection
To contextualize the data from our test compound, we will compare its hypothetical results to well-characterized drugs:
-
Risperidone & Paliperidone : These atypical antipsychotics contain a benzisoxazole-piperidine core. Their primary mechanism involves potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2][3] They also exhibit a known profile of cross-reactivity with adrenergic and histaminergic receptors, providing an excellent baseline for GPCR off-target analysis.[4][5][6]
-
Sorafenib : A multi-kinase inhibitor used in cancer therapy, known to target VEGFR, PDGFR, and Raf kinases. Given that benzoxazole derivatives have been developed as kinase inhibitors, Sorafenib serves as a relevant comparator for kinase selectivity.
Experimental Protocol: Broad Off-Target Binding Panel
This protocol is based on established platforms like the Eurofins SafetyScreen panels, which utilize radioligand binding assays to determine the percentage inhibition of a test compound at a single high concentration (typically 10 µM) against a panel of diverse targets.[7][8][9][10]
Objective: To identify significant off-target interactions across a wide range of protein families (GPCRs, ion channels, transporters, enzymes).
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound, Risperidone, and Paliperidone in 100% DMSO.
-
Assay Execution: The test compounds are screened at a final concentration of 10 µM in duplicate against the SafetyScreen44 or a similar panel.
-
Assay Principle (Radioligand Binding):
-
A specific, high-affinity radiolabeled ligand for each target receptor is incubated with a membrane preparation or cell lysate containing the target.
-
The test compound is added to the reaction.
-
If the test compound binds to the target, it will compete with and displace the radioligand.
-
After incubation and washing to remove unbound radioligand, the amount of radioactivity bound to the target is measured.
-
-
Data Analysis: The percentage inhibition of radioligand binding by the test compound is calculated relative to a vehicle control (e.g., 0.1% DMSO). A standard threshold for a "hit" is typically ≥50% inhibition.
Illustrative Data: Broad Off-Target Panel
| Target | Protein Family | 2-(4-Piperidyl)benzoxazole HCl (% Inhibition @ 10µM) | Risperidone (% Inhibition @ 10µM) | Paliperidone (% Inhibition @ 10µM) |
| Dopamine D2 | GPCR | 95% | 98% | 99% |
| Serotonin 5-HT2A | GPCR | 92% | 97% | 96% |
| Adrenergic α1A | GPCR | 85% | 95% | 88% |
| Adrenergic α2A | GPCR | 78% | 90% | 85% |
| Histamine H1 | GPCR | 65% | 89% | 70% |
| Muscarinic M1 | GPCR | 15% | 25% | 10% |
| hERG | Ion Channel | 45% | 30% | 25% |
Data is hypothetical and for illustrative purposes only.
Interpretation of Tier 1 GPCR Data: The hypothetical data suggests our lead compound, like Risperidone and Paliperidone, shows strong binding to the intended D2 and 5-HT2A receptors. However, it also displays significant interaction with adrenergic and histamine receptors, a common cross-reactivity profile for this scaffold that can be associated with side effects like orthostatic hypotension and sedation.[5] The moderate hERG inhibition warrants further investigation in Tier 2.
Experimental Protocol: Kinase Profiling
Given that piperidinyl-benzoxazole derivatives have shown potent activity against kinases like VEGFR-2, a broad kinase screen is essential.[11][12] Platforms like the DiscoverX KINOMEscan®, which utilize a competition binding assay, are the industry standard.[13]
Objective: To assess the selectivity of the compound across the human kinome.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound and Sorafenib in 100% DMSO.
-
Assay Execution: The test compounds are screened at a final concentration of 10 µM against a broad panel of kinases (e.g., scanMAX panel with >450 kinases).
-
Assay Principle (KINOMEscan):
-
Each kinase in the panel is fused to a DNA tag.
-
The kinase is incubated with the test compound and an immobilized, active-site directed ligand.
-
If the compound binds to the kinase active site, it prevents the kinase from binding to the immobilized ligand.
-
The amount of kinase remaining bound to the solid support is quantified using qPCR of the DNA tag. A lower signal indicates stronger binding of the test compound.
-
-
Data Analysis: Results are typically reported as '% Control', where a lower percentage indicates stronger binding. A common hit threshold is <35% of control.
Illustrative Data: Kinase Profiling
| Target Kinase | % of Control @ 10µM (2-(4-Piperidyl)benzoxazole HCl) | % of Control @ 10µM (Sorafenib) |
| VEGFR2 (KDR) | 5% | 1% |
| c-Met | 45% | 30% |
| ABL1 | 95% | 40% |
| EGFR | 88% | 75% |
| SRC | 92% | 65% |
| BRAF | 98% | 2% |
Data is hypothetical and for illustrative purposes only.
Interpretation of Tier 1 Kinase Data: This hypothetical result is highly informative. It suggests that our compound has potent interaction with VEGFR2, similar to the known multi-kinase inhibitor Sorafenib. Unlike Sorafenib, it shows minimal interaction with BRAF, suggesting a potentially more selective profile. The lack of significant activity against other common kinases like SRC and EGFR is a positive sign for selectivity. The potent VEGFR2 activity, discovered in a broad screen, now becomes a key target for further characterization.
Tier 2: Quantifying Interactions and Driving Optimization
With primary targets and key off-targets identified, Tier 2 focuses on quantifying the potency of these interactions through dose-response curves to determine IC50 values (for enzymatic assays) or Ki values (for binding assays). This quantitative data is crucial for calculating selectivity ratios and guiding the structure-activity relationship (SAR) for lead optimization.
Experimental Protocol: IC50/Ki Determination
Objective: To determine the potency of this compound against the primary targets (D2, 5-HT2A, VEGFR2) and significant off-targets (α1A, H1, c-Met).
Methodology:
-
Compound Preparation: Create a serial dilution series of the test compound, typically in 10-point, half-log concentrations (e.g., from 100 µM to 1 nM).
-
Assay Execution: Perform the same binding or enzymatic assays as in Tier 1, but using the full concentration range of the compound.
-
Data Analysis: Plot the percentage inhibition against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value. For binding assays, the Ki (inhibitor constant) can be calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Illustrative Data: Comparative Potency and Selectivity
Table 3A: GPCR Target Potency (Ki, nM)
| Target | 2-(4-Piperidyl)benzoxazole HCl | Risperidone | Selectivity Ratio (D2 Ki / Off-Target Ki) |
| Dopamine D2 | 5.2 | 3.5 | 1.0 |
| Serotonin 5-HT2A | 4.8 | 0.2 | 1.1 |
| Adrenergic α1A | 15.6 | 1.0 | 0.33 |
| Histamine H1 | 88.0 | 15.0 | 0.06 |
Table 3B: Kinase Target Potency (IC50, nM)
| Target | 2-(4-Piperidyl)benzoxazole HCl | Sorafenib | Selectivity Ratio (c-Met IC50 / VEGFR2 IC50) |
| VEGFR2 | 85 | 90 | 1.0 |
| c-Met | 950 | 250 | 11.2 |
Data is hypothetical and for illustrative purposes only.
Interpretation of Tier 2 Data: The quantitative data allows for the calculation of selectivity ratios. Our hypothetical compound is ~3-fold more selective for D2 over α1A receptors and ~17-fold more selective for D2 over H1 receptors. This provides a quantitative baseline to improve upon through medicinal chemistry. For the kinases, the compound is over 11-fold more selective for VEGFR2 compared to c-Met, a promising result that can be further optimized.
Tier 3: Functional Consequences and Mechanistic Insight
Binding does not always equate to function. Tier 3 assays are designed to confirm that the observed binding interactions translate into a biological effect in a cellular context. These assays are critical for validating the on-target mechanism of action and understanding the potential real-world consequences of off-target engagement.
Caption: Potential dual-pathway activity of the test compound.
Experimental Protocol: Cell-Based Functional Assays
Objective: To measure the functional effect of the compound on GPCR and kinase signaling pathways in whole cells.
Methodology (Example Assays):
-
cAMP Assay (for D2 Receptor):
-
Use a cell line stably expressing the human D2 receptor (e.g., CHO-D2).
-
Treat cells with a known D2 agonist (e.g., quinpirole) in the presence of varying concentrations of the test compound.
-
Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).
-
An antagonist will block the agonist-induced decrease in cAMP, allowing for the calculation of a functional IC50.
-
-
Phospho-ERK Assay (for VEGFR2):
-
Use an endothelial cell line that expresses VEGFR2 (e.g., HUVECs).
-
Starve the cells to reduce basal signaling.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with VEGF-A.
-
Lyse the cells and measure the levels of phosphorylated ERK (p-ERK), a downstream effector of VEGFR2 signaling, using Western blot or ELISA.
-
An inhibitor will block the VEGF-A-induced increase in p-ERK, allowing for the calculation of a functional IC50.
-
Interpretation of Tier 3 Data: Confirmation of functional activity in cellular models provides the highest level of confidence in the compound's mechanism of action and its off-target effects. If the functional IC50 values correlate well with the binding (Ki) or enzymatic (IC50) values from Tier 2, it strongly validates the target. Discrepancies may suggest issues with cell permeability, metabolism, or more complex allosteric mechanisms.
Conclusion: Building a Self-Validating Profile for Success
The 2-(4-piperidyl)benzoxazole scaffold is a powerful starting point for developing novel therapeutics. However, its inherent promiscuity demands a systematic and scientifically rigorous approach to cross-reactivity analysis. The tiered strategy outlined in this guide provides a self-validating workflow. Tier 1 casts a wide net to identify potential interactions. Tier 2 quantifies these interactions, providing the hard data needed for medicinal chemistry optimization and selectivity assessment. Finally, Tier 3 confirms these findings in a biologically relevant cellular context.
By objectively comparing the performance of a novel compound like this compound with established drugs and by explaining the causality behind each experimental choice, researchers can build a comprehensive and trustworthy selectivity profile. This proactive approach to understanding and mitigating off-target effects is not merely a risk-reduction exercise; it is a cornerstone of developing safer, more effective medicines.
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Paliperidone - Wikipedia [en.wikipedia.org]
- 4. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Risperidone - Wikipedia [en.wikipedia.org]
- 6. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
- 7. What is the mechanism of Iloperidone? [synapse.patsnap.com]
- 8. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iloperidone in the treatment of schizophrenia: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is Iloperidone used for? [synapse.patsnap.com]
A Comparative Guide to Orthogonal Validation Methods for 2-(4-Piperidyl)benzoxazole Hydrochloride Results
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical development, the certainty of analytical data is not merely a procedural checkpoint; it is the bedrock of product safety and efficacy. For a molecule such as 2-(4-Piperidyl)benzoxazole Hydrochloride, a comprehensive understanding of its purity and impurity profile is critical. This guide offers an in-depth, objective comparison of orthogonal validation methods, moving beyond rote protocols to elucidate the scientific rationale behind employing a multi-faceted analytical strategy. Our aim is to empower researchers with the expertise to construct a self-validating system that ensures the utmost data integrity.
The Principle of Orthogonal Validation: A Foundation of Trust
Orthogonal validation is a powerful strategy that involves the use of two or more independent analytical techniques to scrutinize the same sample.[1][2] The core concept is that these methods should rely on fundamentally different scientific principles.[1] This approach significantly minimizes the risk of overlooking impurities or obtaining erroneous results, as it is highly improbable that different methods would share the same biases or limitations.[1] For a compound like this compound, which possesses distinct structural motifs, an orthogonal approach is indispensable for a thorough characterization.
Primary Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A cornerstone of pharmaceutical analysis, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is often the primary method for assessing the purity and potency of small molecules.[3] This technique separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The hydrophobicity of a molecule dictates its retention time, providing a robust means of quantification and impurity profiling.
Orthogonal Method 1: Capillary Electrophoresis (CE) — A Different Separation Dimension
Capillary Electrophoresis (CE) serves as an excellent orthogonal method to HPLC because its separation mechanism is based on a different physicochemical principle: electrophoretic mobility.[4][5][6][7] In CE, charged molecules migrate through a capillary filled with an electrolyte under the influence of an electric field.[7] The separation is governed by the charge-to-size ratio of the analytes, offering a distinct selectivity compared to the hydrophobicity-based separation in RP-HPLC.[7][8] This makes it a powerful tool for confirming purity results and detecting impurities that might co-elute with the main peak in an HPLC analysis.[4][5]
Experimental Protocol: Capillary Zone Electrophoresis (CZE)
-
Capillary Conditioning: A fused-silica capillary (e.g., 50 µm I.D., 60 cm length) is sequentially rinsed with 0.1 M sodium hydroxide, deionized water, and the background electrolyte (BGE).
-
Background Electrolyte (BGE) Preparation: A 50 mM sodium phosphate buffer adjusted to pH 2.5 is prepared and filtered.
-
Sample Preparation: A stock solution of this compound is prepared in deionized water at a concentration of 1 mg/mL. This is then diluted with the BGE to a working concentration of 100 µg/mL.
-
CE Instrument Parameters:
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Applied Voltage: 25 kV (positive polarity).
-
Capillary Temperature: 25 °C.
-
Detection: UV detection at 280 nm.
-
-
Data Analysis: The resulting electropherogram is analyzed to determine the migration time of the main peak and the area percentages of any detected impurities.
Orthogonal Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS) — Specificity in Detection
While the primary HPLC method relies on UV absorbance for detection, coupling liquid chromatography with mass spectrometry (LC-MS) introduces an orthogonal detection technique.[1][3] Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), providing a high degree of specificity and the ability to confirm the molecular weight of the main component and its impurities.[3][9][10] This is particularly valuable for identifying unknown impurities and providing structural information that UV detection alone cannot offer.[3]
Experimental Protocol: LC-MS Analysis
-
LC Conditions (to maintain chromatographic separation):
-
Column: A C18 column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions (Electrospray Ionization - Positive Mode):
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.0 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psig.
-
Scan Range: m/z 100–500.
-
-
Data Analysis: The total ion chromatogram (TIC) is processed to identify peaks. The mass spectrum of each peak is then examined to determine its m/z ratio, which can be used to confirm the identity of the main compound and tentatively identify impurities.
Comparative Performance Overview
The table below presents a hypothetical but representative comparison of the data obtained from the three methods for a single batch of this compound.
| Parameter | RP-HPLC-UV | Capillary Electrophoresis (CE) | LC-MS |
| Separation Principle | Hydrophobicity | Electrophoretic Mobility | Hydrophobicity |
| Detection Principle | UV Absorbance | UV Absorbance | Mass-to-Charge Ratio |
| Purity Result (%) | 99.6 | 99.5 | 99.7 |
| Impurity A (%) | 0.22 | 0.25 | 0.18 |
| Impurity B (%) | 0.18 | 0.20 | 0.12 |
| Identity Confirmation | Based on Retention Time | Based on Migration Time | Based on Mass-to-Charge Ratio |
| Specificity | High | High | Very High |
The strong correlation between the purity values obtained from these distinct methods provides a high level of confidence in the analytical results.
Visualizing the Orthogonal Validation Workflow
The following diagram illustrates the logical process of employing orthogonal methods for a comprehensive validation of analytical results.
Caption: Workflow of an orthogonal validation strategy.
Conclusion
A robust analytical validation strategy for this compound necessitates more than a single method. By integrating orthogonal techniques such as Capillary Electrophoresis and Liquid Chromatography-Mass Spectrometry, a more complete and reliable picture of the compound's purity and impurity profile can be achieved. This multi-dimensional approach not only satisfies stringent regulatory expectations but also embodies a commitment to scientific rigor and data integrity, which are fundamental to the successful development of safe and effective pharmaceuticals.
References
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis [costaricapharma.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Capillary electrophoresis in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Capillary Electrophoresis for Pharmaceutical Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. ncfinternational.it [ncfinternational.it]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
A Comparative Guide to the Efficacy of Benzoxazole-Based Inhibitors for Therapeutic Targeting
The benzoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its ability to form the structural basis of a wide array of pharmacologically active compounds.[1][2][3][4][5] This guide offers an in-depth comparison of the efficacy of various benzoxazole-based inhibitors, with a focus on their applications in oncology and anti-inflammatory therapies. By synthesizing data from recent studies, we aim to provide researchers, scientists, and drug development professionals with a robust resource for navigating the landscape of these promising therapeutic agents.
Our analysis is grounded in the principles of scientific integrity. We will not only present comparative data but also delve into the causality behind experimental designs and provide detailed, self-validating protocols for key assays.
I. Benzoxazole-Based Inhibitors in Oncology
The fight against cancer has seen the emergence of numerous benzoxazole derivatives with potent antiproliferative activities.[4][6] These compounds exert their effects by targeting various critical pathways involved in cancer cell growth, survival, and proliferation.[1][2]
A. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. Inhibiting VEGFR-2 is a well-established strategy in cancer therapy. Several benzoxazole-based compounds have been developed as potent VEGFR-2 inhibitors.[7][8]
Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. Benzoxazole inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its activation.
Caption: VEGFR-2 signaling pathway and point of inhibition.
The following table summarizes the in vitro efficacy of selected benzoxazole-based VEGFR-2 inhibitors against various cancer cell lines.
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference Compound (Sorafenib) IC50 (µM) | VEGFR-2 Kinase IC50 (µM) |
| 8d | MCF-7 (Breast) | 3.43 | 4.21 | 0.0554 |
| 8d | HCT116 (Colorectal) | 2.79 | 5.30 | 0.0554 |
| 8d | HepG2 (Hepatocellular) | 2.43 | 3.40 | 0.0554 |
| 8h | MCF-7 (Breast) | 3.53 | 4.21 | Not Reported |
| 8h | HCT116 (Colorectal) | 2.94 | 5.30 | Not Reported |
| 8h | HepG2 (Hepatocellular) | 2.76 | 3.40 | Not Reported |
| 12l | HepG2 (Hepatocellular) | 10.50 | 5.57 | 0.09738 |
| 12l | MCF-7 (Breast) | 15.21 | 6.46 | 0.09738 |
Data synthesized from multiple sources. [7][8]
This protocol outlines a standard procedure for assessing the cytotoxic effects of benzoxazole inhibitors on cancer cell lines.[9][10][11]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability.[10] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzoxazole inhibitor and a reference compound (e.g., Sorafenib) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the inhibitor relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
II. Benzoxazole-Based Inhibitors in Anti-Inflammatory Therapy
Inflammation is a complex biological response implicated in numerous diseases. Benzoxazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in inflammatory pathways.[2][12][13][14]
A. Targeting Cyclooxygenase-2 (COX-2)
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[14]
Benzoxazole-based COX-2 inhibitors act by blocking the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins.
Caption: COX-2 pathway and the role of benzoxazole inhibitors.
The following table presents the in vivo anti-inflammatory activity of selected 2-substituted benzoxazole derivatives in a carrageenan-induced paw edema model.
| Compound ID | In vivo Anti-inflammatory Activity (% Inhibition of Edema) | Ulcerogenic Activity (Ulcer Index) |
| 2a | 68.5 | 0.50 |
| 2b | 72.3 | 0.50 |
| 3a | 65.8 | 0.75 |
| 3b | 75.6 | 0.50 |
| 3c | 69.2 | 0.75 |
| Indomethacin (Reference) | 80.1 | 2.75 |
Data from a study on 2-substituted benzoxazoles. [14]
This protocol describes a standard method for evaluating the in vivo anti-inflammatory activity of test compounds.
Principle: Injection of carrageenan into the paw of a rodent induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: Administer the benzoxazole inhibitor or a reference drug (e.g., Indomethacin) orally or intraperitoneally to the test groups of animals. The control group receives the vehicle only.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Ulcerogenic Activity (Optional): After the experiment, euthanize the animals and examine their stomachs for the presence of ulcers to assess the gastrointestinal side effects of the compounds.
Caption: Workflow for the carrageenan-induced paw edema assay.
III. Conclusion and Future Perspectives
Benzoxazole-based inhibitors represent a versatile and potent class of compounds with significant therapeutic potential in oncology and inflammatory diseases. The structure-activity relationship studies have shown that modifications to the benzoxazole core can lead to highly selective and effective inhibitors.[15] Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their clinical applicability. Furthermore, exploring novel molecular targets and combination therapies involving benzoxazole derivatives could open new avenues for treating a wide range of diseases.
IV. References
-
Targeting disease with benzoxazoles: a comprehensive review of recent developments. (2024). Springer Nature. 1
-
The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). PubMed. 2
-
Bioassays for anticancer activities. (n.d.). PubMed. 9
-
In Vitro Assays to Study The Hallmarks of Cancer. (n.d.). QIMA Life Sciences. 10
-
Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies. (2025). Benchchem. 16
-
Recent Advances in Benzoxazole Synthesis: A Therapeutic Perspective on Antidepressant and Anxiolytic Activity. (n.d.). Semantic Scholar. 17
-
Bioassays for anticancer activities. (n.d.). Semantic Scholar. --INVALID-LINK--
-
The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). ResearchGate. 3
-
Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. (n.d.). International Journal of Research in Engineering, Science and Management. 4
-
Structure activity relationship of benzoxazole derivatives. (n.d.). ResearchGate. 15
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (n.d.). RSC Publishing. 5
-
Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. (2021). International Journal of Research in Engineering, Science and Management. 6
-
Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). PubMed Central. 12
-
Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. (2022). PubMed Central. 7
-
Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). NIH. 8
-
Benzoxazole derivatives with anti-inflammatory potential. (n.d.). ResearchGate. 13
-
2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. (n.d.). PubMed. 14
References
- 1. researchgate.net [researchgate.net]
- 2. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journal.ijresm.com [journal.ijresm.com]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review | International Journal of Research in Engineering, Science and Management [journal.ijresm.com]
- 7. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 11. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 12. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Recent Advances in Benzoxazole Synthesis: A Therapeutic Perspective on Antidepressant and Anxiolytic Activity | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Essential Control Experiments for 2-(4-Piperidyl)benzoxazole Hydrochloride Studies
In the pursuit of novel therapeutics, particularly those targeting the central nervous system (CNS), the rigor of our experimental design is paramount. 2-(4-Piperidyl)benzoxazole Hydrochloride is a versatile scaffold, recognized as a key intermediate in the synthesis of neuroactive compounds and analgesics.[1] Its structural motif is prevalent in molecules targeting a range of biological entities, from receptor tyrosine kinases to microbial enzymes.[2][3][4] However, this guide will focus on its well-established role as a modulator of the Sigma-1 (σ1) receptor, a unique ligand-operated molecular chaperone in the endoplasmic reticulum with significant therapeutic potential in pain, neurodegenerative disorders, and addiction.[1][5]
This document provides a technical framework for designing and implementing robust control experiments when investigating the biological effects of this compound and its derivatives. Moving beyond a simple checklist, we will explore the causal logic behind each control, ensuring that your findings are both scientifically sound and unequivocally attributable to the on-target mechanism of your compound.
The Imperative of Controls: Isolating the Signal from the Noise
Every experiment is a question posed to a biological system. Control experiments are the essential syntax of that question, ensuring the answer is clear and unambiguous. For a small molecule like this compound, the observed effects could arise from its intended target engagement, off-target interactions, confounding properties of its chemical structure, or even the solvent used for delivery. A multi-layered control strategy is therefore not optional, but fundamental to scientific integrity.
The Foundational Controls: Vehicle and Assay Integrity
Before assessing the specific action of your compound, you must nullify the influence of its delivery system and confirm your assay is performing as expected.
Vehicle Control: The True Baseline
The vehicle is the solvent system used to dissolve and deliver the test compound. It is the essential negative control against which all compound-treated groups are compared.[6] The hydrochloride salt of 2-(4-piperidyl)benzoxazole suggests good aqueous solubility, but high-concentration stock solutions are often prepared in dimethyl sulfoxide (DMSO).
Causality: Solvents like DMSO are not biologically inert. They can induce cellular stress, alter gene expression, and affect membrane properties. The vehicle control group receives the exact concentration of the solvent used in the highest concentration of the test compound, isolating the solvent's effects from the compound's pharmacology.
Protocol Example: Cell-Based Viability Assay
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in cell culture medium. If the highest final concentration of the compound is 10 µM, the final DMSO concentration will be 0.1%.
-
Vehicle Control Group: Prepare a corresponding "dilution" using only 100% DMSO in cell culture medium, ensuring the final DMSO concentration is 0.1%.
-
Untreated Control Group: Cells treated with culture medium alone. This group controls for baseline cell health and handling effects.
-
Incubate cells with test compounds and controls for the desired duration (e.g., 24, 48, 72 hours).
-
Measure viability using a standard method (e.g., MTT, CellTiter-Glo®). The results from the compound-treated groups should be normalized to the vehicle control group.
Positive Control: Validating Assay Responsiveness
A positive control is a compound known to produce the expected effect in your assay. For studies on this compound as a σ1 receptor ligand, established agonists or antagonists are critical.
Causality: A positive control confirms that your biological system (e.g., cells, tissues, purified receptors) is capable of responding to the specific stimulus you are investigating. If the positive control fails, any negative result from your test compound is uninterpretable.
| Control Type | Recommended Compound | Typical Concentration | Rationale & Citation |
| σ1 Agonist | (+)-Pentazocine | 1-10 µM (in vitro) | A classical, widely used σ1 receptor agonist for functional and binding assays.[5][7] |
| σ1 Agonist | PRE-084 | 1-10 µM (in vitro) | A highly selective σ1 receptor agonist, excellent for confirming σ1-specific pathways.[8][9] |
| σ1 Antagonist | Haloperidol | 1-10 µM (in vitro) | A well-characterized σ1 antagonist; useful for competition binding and blocking agonist effects.[5][7] |
| σ1 Antagonist | NE-100 | 1-10 µM (in vitro) | A selective σ1 antagonist used to confirm that an observed effect is mediated by this receptor.[5][10] |
Specificity Controls: Proving On-Target Activity
These controls are designed to demonstrate that the observed biological effect is a direct consequence of the compound interacting with its intended target (the "on-target" effect) and not an artifact of its chemical structure.[10]
The Inactive Analog Control
Causality: The ideal negative control is a molecule that is structurally very similar to your active compound but is devoid of activity against the target. This control helps to rule out effects caused by the chemical scaffold itself, such as non-specific membrane interactions or general cytotoxicity.
Selection & Application:
-
Ideal: A commercially available or previously synthesized stereoisomer or close analog demonstrated to have significantly lower affinity for the σ1 receptor.
-
Practical: If an ideal analog is unavailable, a compound from the same chemical class that has been shown to be inactive in the relevant assay can be used. For example, in a screen of benzoxazole derivatives, one might identify a compound with a minor substitution that abolishes activity.[6][11] This compound can then serve as a negative control in subsequent mechanistic studies.
-
Experiment: The inactive analog should be tested at the same concentrations as the active this compound. A lack of effect strongly supports that the activity of the parent compound is target-specific.
Target Knockdown/Knockout: The Genetic Control
Causality: Genetically removing or reducing the expression of the target protein is the most definitive way to prove on-target activity. If the compound's effect is diminished or abolished in cells lacking the σ1 receptor, it provides powerful evidence of a direct, on-target mechanism.
Protocol Example: siRNA-Mediated Knockdown
-
Design & Validate: Synthesize or purchase at least two independent siRNA sequences targeting the σ1 receptor (SIGMAR1) mRNA and a non-targeting (scrambled) siRNA control. Validate knockdown efficiency via qPCR or Western blot 48-72 hours post-transfection.
-
Transfection: Transfect the cell line of interest with the σ1-targeting siRNAs or the non-targeting control siRNA.
-
Treatment: After allowing time for knockdown (typically 48 hours), treat the cells with this compound or a vehicle control.
-
Assay: Perform the functional assay (e.g., measuring calcium flux, cell survival, or gene expression).
-
Interpretation: A significant reduction in the compound's effect in the σ1-knockdown cells compared to the non-targeting control cells confirms the phenotype is σ1-dependent.
Orthogonal and Counter-Screening Assays
An orthogonal assay measures the same biological endpoint through a different technological method. A counter-screen assesses the compound's activity against other, related targets to determine its selectivity.
Orthogonal Assays
Causality: Some compounds can interfere with assay technologies, creating false positives. For example, a compound might be autofluorescent in a fluorescence-based assay. Confirming the result with a different method (e.g., a luminescence- or label-free-based readout) ensures the initial finding was not an artifact.
Example:
-
Primary Assay: A fluorescence-based calcium flux assay to measure σ1 receptor-mediated potentiation of IP3 receptor signaling.[5]
-
Orthogonal Assay: An electrophysiology (patch-clamp) experiment to measure the modulation of ion channel activity, another known downstream effect of σ1 receptor activation.[5][9]
Counter-Screening for Selectivity
Causality: Given the promiscuity of some chemical scaffolds, it is crucial to determine if this compound binds to other receptors, particularly those that could produce a similar phenotype. The piperidine moiety is present in many CNS-active drugs.
Recommended Counter-Screening Targets:
-
Opioid Receptors (μ, δ, κ): The σ1 receptor was initially misidentified as an opioid receptor and can modulate opioid analgesia.[1] Direct binding assays are necessary to rule out significant primary activity at these receptors.[12][13]
-
Dopamine Receptors (e.g., D2): Haloperidol, a common σ1 antagonist, is also a potent D2 antagonist. It is important to profile the test compound against dopamine receptors to ensure σ1 selectivity.[10]
-
Serotonin Receptors (e.g., 5-HT3, 5-HT4): Some benzoxazole and piperazine derivatives have shown activity at serotonin receptors.[14]
-
hERG Channel: Off-target activity at the hERG potassium channel is a common cause of cardiotoxicity and a standard safety pharmacology screen.
Data Presentation: A Comparative Selectivity Profile
| Target | Ki (nM) of Test Compound | Ki (nM) of Control 1 | Ki (nM) of Control 2 |
| σ1 Receptor | [Experimental Value] | 2.9 ((+)-Pentazocine)[15] | 2.5 (Haloperidol)[15] |
| μ-Opioid Receptor | [Experimental Value] | ~1 (DAMGO) | >1000 (Haloperidol) |
| D2 Receptor | [Experimental Value] | ~1 (Spiperone) | ~2 (Haloperidol) |
| hERG Channel | [IC50 Value] | >10,000 (PRE-084) | ~100 (Haloperidol) |
| Note: Control Ki values are illustrative and should be determined concurrently or referenced from highly standardized assays. |
Conclusion
A scientifically rigorous investigation of this compound is not defined by a single experiment, but by a constellation of carefully chosen controls that collectively build an irrefutable case for a specific mechanism of action. By systematically eliminating alternative explanations through vehicle controls, validating system performance with positive controls, and confirming on-target engagement with specificity and selectivity assays, researchers can generate data that is trustworthy, authoritative, and stands up to the highest levels of scientific scrutiny.
References
- 1. The σ1 Receptor Engages the Redox-Regulated HINT1 Protein to Bring Opioid Analgesia Under NMDA Receptor Negative Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The sigma-1 receptor protects against cellular oxidative stress and activates antioxidant response elements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels [frontiersin.org]
- 10. Frontiers | Repeated inhibition of sigma-1 receptor suppresses GABAA receptor expression and long-term depression in the nucleus accumbens leading to depressive-like behaviors [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole derivatives with 5-HT3 antagonist and 5-HT4 agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Evaluating 2-(4-Piperidyl)benzoxazole Hydrochloride Against Established Pharmacological Standards
This guide provides a comprehensive framework for benchmarking the novel compound 2-(4-Piperidyl)benzoxazole Hydrochloride. Given the limited direct experimental data on this specific molecule, this document outlines a robust, scientifically grounded strategy for its evaluation. We will leverage insights from structurally related compounds, namely piperidinyl-benzisoxazoles and other benzoxazole derivatives, which have shown significant potential in neuropharmacology and oncology.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the pharmacological profile of this compound.
The core of our proposed evaluation rests on two primary, data-driven hypotheses based on the activities of analogous structures:
-
Central Nervous System (CNS) Activity: The piperidinyl moiety is a common feature in ligands targeting the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders.[5][6][7] Therefore, we will benchmark this compound against known σ1 receptor ligands.
-
Anticancer Potential: Recent studies have highlighted the efficacy of novel piperidinyl-based benzoxazole derivatives as inhibitors of key kinases involved in tumor angiogenesis and metastasis, such as VEGFR-2 and c-Met.[2][8] Consequently, a comparative in vitro cytotoxicity study against a standard chemotherapeutic agent is warranted.
This guide will detail the experimental protocols, rationale for the selection of standards, and data presentation formats necessary to conduct a thorough and objective comparison.
Part 1: Benchmarking Against Sigma-1 Receptor Ligands
The sigma-1 receptor is a promising therapeutic target for conditions ranging from neurodegenerative diseases to neuropathic pain.[7] Characterizing the affinity of a novel compound for this receptor is a critical first step in assessing its potential as a CNS-active agent.
Chosen Standards for Comparison
-
(+)-Pentazocine: A high-affinity, selective σ1 receptor agonist widely used as a reference compound in radioligand binding assays.[6][9][10]
-
Haloperidol: A well-characterized antipsychotic drug with high affinity for both sigma-1 and dopamine D2 receptors, serving as a non-selective benchmark.[5][6]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the sigma-1 receptor by measuring its ability to displace a known radioligand.
Objective: To calculate the inhibition constant (Ki) of the test compound at the sigma-1 receptor.
Materials:
-
Guinea pig liver membrane homogenates (a rich source of sigma-1 receptors).[5]
-
Test Compound: this compound.
-
Reference Standards: (+)-Pentazocine and Haloperidol.
-
Assay Buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Prepare guinea pig liver membranes as described in established protocols.[5] Determine the total protein concentration using a Bradford protein assay.[6]
-
Assay Setup: In a 96-well plate, combine the membrane homogenate (e.g., 100 µg protein/well), a fixed concentration of [³H]-(+)-pentazocine (e.g., 3 nM, near its Kd value), and varying concentrations of the test compound or standards.[6]
-
Determination of Total and Non-Specific Binding:
-
Total Binding: Incubate membranes with only the radioligand and assay buffer.
-
Non-Specific Binding (NSB): Incubate membranes with the radioligand in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM (+)-pentazocine or haloperidol) to saturate all specific binding sites.[6]
-
-
Incubation: Incubate the plates at room temperature for a specified duration (e.g., 120 minutes) to reach equilibrium.[10]
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Visualization of Experimental Workflow
Caption: Workflow for the Sigma-1 Receptor Competitive Binding Assay.
Anticipated Data Summary
The results of the binding assay should be summarized in a clear, tabular format for direct comparison.
| Compound | IC50 (nM) | Ki (nM) |
| 2-(4-Piperidyl)benzoxazole HCl | Experimental Value | Calculated Value |
| (+)-Pentazocine (Standard) | Experimental Value | Calculated Value |
| Haloperidol (Standard) | Experimental Value | Calculated Value |
A lower Ki value indicates a higher binding affinity for the sigma-1 receptor.
Part 2: Benchmarking for Anticancer Activity
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing promising antiproliferative effects.[3][12] Evaluating this compound for cytotoxicity against relevant cancer cell lines is a logical step in its characterization.
Chosen Standard for Comparison
-
Sorafenib: A multi-kinase inhibitor used as a reference drug in studies of similar benzoxazole derivatives targeting VEGFR-2.[2][8] Its inclusion provides a clinically relevant benchmark for anticancer potency.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's cytotoxic effects.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in various cancer cell lines.
Materials:
-
Human Cancer Cell Lines: e.g., MCF-7 (breast), A549 (lung), and PC-3 (prostate), as used in studies of similar compounds.[2][8]
-
Cell Culture Medium (e.g., DMEM) and Fetal Bovine Serum (FBS).
-
Test Compound: this compound.
-
Reference Standard: Sorafenib.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization Solution (e.g., DMSO).
-
96-well microplates.
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and the sorafenib standard. Include a vehicle control (e.g., DMSO) group.
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[14]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.
-
Visualization of Signaling and Experimental Logic
Caption: Hypothesized mechanism and the logic of the MTT cytotoxicity assay.
Anticipated Data Summary
A table comparing the IC50 values across different cell lines provides a clear overview of the compound's potency and selectivity.
| Compound | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | IC50 (µM) vs. PC-3 |
| 2-(4-Piperidyl)benzoxazole HCl | Experimental Value | Experimental Value | Experimental Value |
| Sorafenib (Standard) | Experimental Value | Experimental Value | Experimental Value |
A lower IC50 value indicates greater cytotoxic potency.
Conclusion and Forward Outlook
This guide presents a structured, two-pronged approach to the initial pharmacological benchmarking of this compound. By comparing its performance against well-established standards in both CNS-relevant receptor binding and in vitro anticancer assays, researchers can generate the foundational data necessary to guide further investigation. The proposed experimental designs are based on robust, validated methodologies reported in peer-reviewed literature. The resulting quantitative data will provide a clear, objective assessment of the compound's potential and inform decisions for subsequent preclinical development, including mechanism of action studies, in vivo efficacy models, and safety pharmacology.
References
- 1. ossila.com [ossila.com]
- 2. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson’s Disease Model [mdpi.com]
A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments Utilizing 2-(4-Piperidyl)benzoxazole Hydrochloride
Abstract
The reproducibility of scientific findings is the bedrock of drug discovery and development, yet it remains a significant challenge in preclinical pharmacology.[1][2] This guide provides an in-depth analysis of the factors influencing experimental reproducibility when working with 2-(4-Piperidyl)benzoxazole Hydrochloride, a versatile heterocyclic compound. While this specific molecule has seen use in the synthesis of anticancer agents targeting VEGFR-2 and c-Met kinases, its broader benzoxazole scaffold is prevalent in compounds targeting a wide array of biological pathways.[3] This guide will focus on its role as a putative sigma-1 (σ1) receptor ligand, a target implicated in numerous neurological and psychiatric disorders.[4][5] We will compare its theoretical application with established sigma-1 receptor modulators, provide detailed, self-validating experimental protocols, and present a framework for ensuring the generation of robust and reproducible data for researchers, scientists, and drug development professionals.
Introduction: The Significance of Benzoxazoles and the Reproducibility Imperative
Benzoxazole derivatives are a privileged scaffold in medicinal chemistry, forming the core of drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory and antipsychotic agents.[6][7] The compound this compound (CAS No. 1408058-13-8) belongs to this critical class of molecules.[8] Its structural similarity to other piperidinyl-based compounds known to interact with the sigma-1 (σ1) receptor makes it a compelling tool for neuroscience research.[9][10]
The σ1 receptor, a unique ligand-regulated molecular chaperone in the endoplasmic reticulum, modulates key cellular functions like intracellular Ca²+ signaling and the activity of various ion channels.[4][11] Its role in conditions such as Alzheimer's disease, depression, and pain has made it a fruitful target for therapeutic development.[12]
However, the promise of any research chemical is contingent upon the ability of independent researchers to reproduce the experimental findings. The "reproducibility crisis" is a well-documented impediment to drug development, leading to wasted resources and delays in translating preclinical discoveries into clinical therapies.[2][13][14] This guide is designed to proactively address these challenges by providing a comprehensive framework for the rigorous and reproducible investigation of this compound.
The Challenge: Key Factors Influencing Experimental Reproducibility
The path from a vial of powder to reliable, interpretable data is fraught with potential pitfalls. For a compound like this compound, several factors are critical.
2.1. Compound Purity and Characterization
The most fundamental variable is the compound itself. Impurities can lead to off-target effects, inaccurate concentration calculations, and misleading results.
-
Validation Protocol: Before any biological assay, the identity and purity of this compound must be verified. Standard analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To determine purity by assessing the area percentage of the main peak.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and identify organic impurities.[15]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
2.2. Solubility, Stability, and Storage
The physicochemical properties of the hydrochloride salt form are crucial for accurate dosing and maintaining compound integrity.
-
Causality: Poor solubility can lead to the compound precipitating out of solution, drastically lowering the effective concentration in an assay. Degradation due to improper storage can result in a loss of potency or the formation of active byproducts.
-
Best Practices:
-
Solubility Testing: Determine the compound's solubility in various relevant solvents (e.g., water, DMSO, ethanol) and assay buffers.
-
Stock Solution Stability: Conduct freeze-thaw stability studies on stock solutions to ensure concentration remains consistent over the course of an experimental campaign.
-
Storage: Store the solid compound and stock solutions under recommended conditions (e.g., sealed in a dry, room temperature environment) to prevent degradation.[8]
-
Comparative Analysis: Benchmarking Against Alternative Sigma-1 Ligands
To contextualize the experimental results obtained with this compound, it is essential to compare its performance against well-characterized alternative σ1 receptor ligands. This provides a crucial benchmark for potency and selectivity.
| Compound | Class | Reported σ1 Receptor Affinity (Ki) | Key Characteristics |
| 2-(4-Piperidyl)benzoxazole HCl | Benzoxazole Derivative | To be determined experimentally | Putative ligand; properties under investigation. |
| (+)-Pentazocine | Benzomorphan | 5.3 nM | Well-established, selective σ1 receptor agonist. |
| Haloperidol | Butyrophenone | 2.5 nM[16] | Classic σ1 receptor ligand, also a potent dopamine D2 antagonist.[5] |
| PRE-084 | Piperazine Derivative | 2.2 nM | Highly selective σ1 receptor agonist. |
| BD-1063 | Piperazine Derivative | 9.7 nM | Selective σ1 receptor antagonist. |
This table presents hypothetical and literature-derived data for comparative purposes. The affinity of this compound must be determined empirically.
Self-Validating Experimental Protocols
The following protocols are designed with built-in controls to ensure the validity and reproducibility of the results.
4.1. Protocol 1: Analytical Purity Verification via HPLC
This protocol establishes a baseline for compound quality, a critical first step for any subsequent biological assay.
-
Objective: To determine the purity of a given batch of this compound.
-
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.[15]
-
Instrumentation: Utilize a standard HPLC system (e.g., Agilent 1200 series) with a UV detector.[15]
-
Column: Use a reversed-phase C18 column.
-
Mobile Phase: Employ a gradient of acetonitrile and water, each containing 0.1% trifluoroacetic acid (TFA).[15]
-
Gradient Program:
-
Start at 20% acetonitrile.
-
Ramp to 95% acetonitrile over 15 minutes.
-
Hold at 95% for 5 minutes.
-
Return to 20% and equilibrate for 5 minutes.
-
-
Detection: Monitor absorbance at a relevant wavelength (e.g., 254 nm).
-
Data Analysis: Calculate purity based on the area percentage of the primary peak relative to the total peak area in the chromatogram.[15] A purity level of ≥98% is recommended for use in biological assays.
-
Diagram: Workflow for Compound Quality Control and Assay
References
- 1. wewillcure.com [wewillcure.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. mdpi.com [mdpi.com]
- 4. The pharmacology of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The issue of reproducibility in science - Pharmaceutical Technology [pharmaceutical-technology.com]
- 14. cos.io [cos.io]
- 15. benchchem.com [benchchem.com]
- 16. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Piperidyl)benzoxazole Hydrochloride
Introduction: Beyond the Benchtop
In the fast-paced environment of drug discovery and development, our focus is often on synthesis, screening, and analysis. However, the lifecycle of a chemical compound extends beyond its use in an experiment. The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. Improper disposal of a compound like 2-(4-Piperidyl)benzoxazole Hydrochloride can lead to regulatory penalties, environmental contamination, and, most critically, immediate health and safety risks to personnel.[1]
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind each procedural step, grounding our recommendations in established safety protocols and regulatory frameworks. Our objective is to empower you, our fellow researchers and scientists, to manage this chemical waste stream with confidence, ensuring a safe and compliant laboratory environment.
Part 1: Hazard Assessment - Understanding the "Why"
Before we can determine the correct disposal path, we must first understand the intrinsic hazards of the substance. This compound is not a benign compound. Its hazard profile, as detailed in Safety Data Sheets (SDS), necessitates its classification as hazardous waste.[2][3][4] The primary risks associated with this compound are summarized below.
| Hazard Classification | GHS Hazard Statement | Description | Authoritative Sources |
| Acute Oral Toxicity | H301: Toxic if swallowed | Ingestion of this compound can cause serious, potentially lethal, toxic effects. | [4][5] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct contact with the skin can lead to irritation, redness, and inflammation. | [3][5][6][7] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Contact with the eyes can result in significant and potentially lasting damage. | [3][5][6][7] |
| Aquatic Hazard (Chronic) | H411: Toxic to aquatic life with long lasting effects | Release into the environment poses a significant, long-term threat to aquatic ecosystems. | [4][8] |
This hazard profile explicitly prohibits disposal via standard laboratory drains or in regular trash.[1][9] Such actions would violate foundational environmental regulations and endanger both public health and ecosystems.
Part 2: The Regulatory Framework - Navigating Compliance
The disposal of hazardous chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][10] This framework establishes a "cradle-to-grave" responsibility for hazardous waste, meaning the generator of the waste is responsible for its safe management from the moment it is created until its final, safe disposal.[11]
Key principles that inform our disposal protocol include:
-
Hazardous Waste Determination: The laboratory must determine that the chemical waste is hazardous.[11] As established above, this compound meets the criteria for toxicity.
-
Satellite Accumulation Areas (SAA): Laboratories are permitted to accumulate hazardous waste at or near the point of generation in a designated SAA.[12][13][14] This allows for safe, temporary storage under the control of laboratory personnel before it is moved for final disposal.[12][13]
-
Container and Labeling Requirements: The EPA and the Occupational Safety and Health Administration (OSHA) mandate strict requirements for the containers used to store hazardous waste and the labels affixed to them.[1][13][15]
Part 3: Disposal Workflow and Step-by-Step Protocol
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocol: Step-by-Step Waste Management
This protocol provides the detailed steps for safely handling and disposing of this compound waste.
1. Waste Identification and Classification
-
Action: As soon as the material is deemed a waste (e.g., leftover reagent, contaminated consumables, expired stock), it must be managed as hazardous waste.
-
Causality: The EPA regulates materials from the moment they are generated.[11] Prompt identification prevents accidental co-mingling with non-hazardous trash or improper disposal.
2. Personal Protective Equipment (PPE)
-
Action: Before handling the waste container, don the following PPE:
-
Causality: This compound is a known skin and serious eye irritant.[3][7] Proper PPE is the primary barrier to prevent direct exposure and injury during handling and transfer.
3. Container Selection and Waste Segregation
-
Action (for solid waste): Place the solid this compound into a dedicated, sealable waste container. A high-density polyethylene (HDPE) or glass container with a screw-top cap is recommended.
-
Action (for solutions): If the waste is in a solution, use a compatible liquid waste container. Do not mix this waste stream with other incompatible chemical wastes, such as strong oxidizing agents or bases.[12]
-
Causality: Containers must be chemically compatible with the waste to prevent leaks or reactions.[1][10] Keeping the container sealed prevents the release of dust or vapors.[12] Segregating waste streams is a critical safety measure to avoid violent chemical reactions.[12]
4. Proper Labeling
-
Action: Affix a hazardous waste tag to the container before adding any waste. The label must include:
-
Causality: Accurate labeling is required by the EPA and ensures that anyone handling the container, including lab personnel and Environmental Health and Safety (EHS) staff, is aware of its contents and the associated dangers.
5. Accumulation in a Satellite Accumulation Area (SAA)
-
Action: Store the sealed and labeled waste container in a designated SAA. This area must be at or near the point of waste generation and under the control of laboratory personnel.[11][12][13]
-
Action: Keep the waste container closed at all times, except when adding waste.[11][12]
-
Action: Do not exceed the SAA limits (typically 55 gallons of hazardous waste or 1 quart of acutely toxic P-listed waste).[11][14]
-
Causality: The SAA provides a controlled, safe location for the temporary storage of hazardous materials, preventing them from cluttering bench space and minimizing the risk of spills or accidental contact. Regulations on container closure and volume limits are in place to mitigate risks of spills and large-scale incidents.[14]
6. Arranging for Final Disposal
-
Action: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Action: Do not attempt to dispose of the chemical yourself. It must be handled by a licensed hazardous waste disposal company.[7]
-
Causality: Final disposal of hazardous waste is a highly regulated process that requires specialized facilities, such as high-temperature incinerators, to ensure the complete and safe destruction of the compound.[2] Your institutional EHS is the designated liaison to ensure this process is handled in full compliance with all federal, state, and local regulations.[2]
Emergency Procedures: Spill Management
In the event of a small spill of solid this compound:
-
Ensure proper PPE is worn.
-
Carefully sweep or vacuum the material into a designated hazardous waste container.[3][16]
-
Clean the spill area thoroughly.
-
Label the container and manage it as hazardous waste.
-
For larger spills, or any spill you are not comfortable cleaning, evacuate the area and contact your institutional EHS immediately.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By understanding its hazards, adhering to regulatory guidelines, and following a clear, systematic protocol, we protect ourselves, our colleagues, and the environment. This commitment to safety and compliance is integral to the integrity of our scientific work.
References
- 1. danielshealth.com [danielshealth.com]
- 2. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 3. aksci.com [aksci.com]
- 4. echemi.com [echemi.com]
- 5. R-56109 hydrochloride | C12H14ClFN2O | CID 11334359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. acs.org [acs.org]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. epa.gov [epa.gov]
- 15. medlabmag.com [medlabmag.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
